molecular formula C10H13N4O8P B087050 Inosinic Acid CAS No. 131-99-7

Inosinic Acid

Katalognummer: B087050
CAS-Nummer: 131-99-7
Molekulargewicht: 348.21 g/mol
InChI-Schlüssel: GRSZFWQUAKGDAV-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Inosinic acid, or inosine monophosphate (IMP), is a purine ribonucleotide fundamental to biochemistry and metabolic research . It serves as the first purine nucleotide formed in the de novo biosynthesis pathway, making it a critical precursor for adenine and guanine nucleotides like ATP and GTP, which are essential for cellular energy transfer and nucleic acid synthesis . Researchers value this compound for studying the purine nucleotide cycle, where its formation from AMP and subsequent metabolism plays a key role in the regulation of energy metabolism in various tissues, including the brain and muscle . Beyond core metabolism, this compound is a vital compound in flavor science research, as it is a primary contributor to the savory umami taste, often studied in the context of food chemistry and sensory biology . In pharmacological studies, this compound is recognized for its role as an inhibitor of specific enzymes, such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is a target in immunomodulatory and anticancer drug development . Its involvement in metabolic pathways also extends to microbiological production processes, such as citric acid biosynthesis in yeast cultures, where the manipulation of its precursor, AMP, can influence process yields . For research purposes, this compound provides a crucial tool for investigating nucleotide chemistry, enzymatic reactions, and cellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSZFWQUAKGDAV-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O8P
Record name INOSINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30918-54-8
Record name Polyinosinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30918-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80948097
Record name 5'-​Inosinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or powder, Solid
Record name INOSINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Inosinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, slightly soluble in ethanol
Record name INOSINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

131-99-7
Record name Inosinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosinic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5'-Inosinic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5'-​Inosinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAO7US05G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Inosinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Inosinic Acid in Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the synthesis of purines stands as a cornerstone process, essential for the formation of nucleic acids, energy currency, and signaling molecules. At the heart of this vital pathway lies inosinic acid, or inosine monophosphate (IMP), the first fully formed purine nucleotide. This technical guide provides an in-depth exploration of the pivotal role of IMP in purine biosynthesis, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to investigate this fundamental pathway.

This compound: The Branch Point Precursor in De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a highly conserved metabolic pathway that constructs the purine ring from simple precursors, including amino acids, CO2, and formate. This multi-step process culminates in the synthesis of IMP, which serves as the crucial branch point for the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][3]

The pathway to IMP begins with ribose-5-phosphate and proceeds through a series of enzymatic reactions.[3][4] Once synthesized, IMP is channeled into two distinct branches, each leading to one of the essential purine nucleotides.[3]

  • Synthesis of Adenosine Monophosphate (AMP) from IMP: This two-step conversion is energetically fueled by guanosine triphosphate (GTP).[5]

    • Adenylosuccinate Synthetase (ADSS) catalyzes the condensation of IMP with aspartate to form adenylosuccinate.[6]

    • Adenylosuccinate Lyase (ADSL) then cleaves fumarate from adenylosuccinate to yield AMP.[7]

  • Synthesis of Guanosine Monophosphate (GMP) from IMP: This pathway requires adenosine triphosphate (ATP) as an energy source.[5]

    • IMP Dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP). This is the rate-limiting step in GMP synthesis.[8][9]

    • GMP Synthetase then converts XMP to GMP by utilizing the amide group from glutamine.

This bifurcation at IMP is a critical regulatory node, ensuring a balanced supply of adenine and guanine nucleotides for cellular needs.[5]

Quantitative Data on Key Enzymes and Metabolites

The efficiency and regulation of the IMP branch point are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of the purine nucleotides.

Table 1: Kinetic Parameters of Key Human Enzymes at the IMP Branch Point
EnzymeSubstrateKm (µM)Vmax or kcatReference
IMP Dehydrogenase (Type I) IMP181.5 s-1[10]
NAD+46[10]
IMP Dehydrogenase (Type II) IMP9.31.3 s-1[10]
NAD+32[10]
Adenylosuccinate Synthetase IMP1.7997 s-1[11]
Aspartate--
GTP--
Adenylosuccinate Lyase Adenylosuccinate--
SAICAR2.3590 s-1[11]

Note: Kinetic parameters can vary depending on the specific experimental conditions.

Table 2: Sample Intracellular Concentrations of Purine Nucleotides in HeLa Cells
ConditionIMP (relative abundance)AMP (relative abundance)GMP (relative abundance)
Purine-rich medium1.0~8.5~1.0
Purine-depleted medium~2.8Slightly higherSlightly higher

Data adapted from a study on HeLa cells, showing a significant increase in IMP concentration under purine-depleted conditions, which induces the formation of purinosomes.[12]

Regulatory Mechanisms at the this compound Branch Point

The flux of IMP into the AMP and GMP synthetic pathways is tightly regulated to maintain a balanced pool of purine nucleotides. The primary mechanism of regulation is feedback inhibition.[2][3]

  • Feedback Inhibition of AMP Synthesis: AMP, the final product of its branch, acts as a competitive inhibitor of adenylosuccinate synthetase.[5]

  • Feedback Inhibition of GMP Synthesis: Similarly, GMP feedback inhibits its own synthesis by acting as a competitive inhibitor of IMP dehydrogenase.[5]

This reciprocal regulation ensures that the production of adenine and guanine nucleotides is finely tuned to the cell's requirements. When the level of one nucleotide is high, its synthesis is downregulated, allowing IMP to be shunted towards the synthesis of the other nucleotide.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in purine biosynthesis.

Measurement of IMP Dehydrogenase (IMPDH) Activity

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

  • Substrate Solution: 500 µM NAD+ and 250 µM IMP in Assay Buffer

  • Enzyme Preparation: Purified or crude cell lysate containing IMPDH

Procedure:

  • Prepare the reaction mixture by combining the Assay Buffer and Substrate Solution.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH production is proportional to the IMPDH activity.

Measurement of Adenylosuccinate Synthetase (ADSS) and Lyase (ADSL) Activity

The activity of these enzymes can be monitored by the change in absorbance at specific wavelengths due to the formation or consumption of their respective substrates and products. For ADSL, a continuous spectrophotometric rate determination can be used by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.[13]

Materials for ADSL Assay:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, 1 mM EDTA, pH 7.0

  • Substrate: 1.72 mM Adenylosuccinic Acid in Assay Buffer

  • Enzyme Solution: 0.2 - 0.4 units/ml of Adenylosuccinate Lyase in cold Assay Buffer

Procedure for ADSL Assay:

  • Equilibrate the buffer and substrate solution to 25°C in a quartz cuvette.

  • Monitor the initial absorbance at 280 nm.

  • Add the enzyme solution to initiate the reaction.

  • Record the decrease in absorbance at 280 nm for approximately 5 minutes.

  • Calculate the rate of reaction from the linear portion of the curve.[13]

Quantification of Intracellular Purine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotides.

Sample Preparation:

  • Harvest cells and quench metabolism rapidly, for example, by using liquid nitrogen.

  • Extract metabolites using a suitable solvent, such as cold 0.6 N perchloric acid.

  • Neutralize the extract with potassium bicarbonate.

  • Centrifuge to remove the precipitate and collect the supernatant for analysis.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of ammonium dihydrogen phosphate and methanol/acetonitrile.

  • Detection: UV detector at 254 nm.

  • Quantification: Compare peak areas to those of known standards for IMP, AMP, and GMP.

Metabolic Flux Analysis using Stable Isotopes

Metabolic flux analysis (MFA) with stable isotope tracers, such as 13C-labeled glucose or 15N-labeled glutamine, provides a dynamic view of the rates of metabolic pathways.[14][15]

General Workflow:

  • Cell Culture: Culture cells in a medium containing the stable isotope-labeled substrate until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction: Harvest cells and extract intracellular metabolites.

  • Mass Spectrometry (MS) Analysis: Analyze the metabolite extracts using LC-MS to determine the mass isotopomer distribution of purine nucleotides and their precursors.

  • Computational Modeling: Use the mass isotopomer distribution data, along with other measured rates (e.g., glucose uptake), as input for a computational model of the metabolic network to estimate the intracellular flux distribution.[16]

Visualizing the Role of this compound

Diagrams generated using the DOT language provide a clear visual representation of the complex pathways and experimental workflows involved in studying this compound's role in purine biosynthesis.

Purine_Biosynthesis cluster_de_novo De Novo Purine Synthesis cluster_branch IMP Branch Point Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP Intermediates Intermediates PRPP->Intermediates IMP IMP Intermediates->IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate  Aspartate, GTP XMP XMP IMP->XMP  NAD+ AMP AMP Adenylosuccinate->AMP  -Fumarate AMP->Adenylosuccinate Feedback Inhibition GMP GMP XMP->GMP  Glutamine, ATP GMP->XMP Feedback Inhibition

Caption: De Novo Purine Biosynthesis Pathway Highlighting the Central Role of IMP.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Cell Culture Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction Sample Cleanup Sample Cleanup Metabolite Extraction->Sample Cleanup Enzyme Assays Enzyme Assays Metabolite Extraction->Enzyme Assays HPLC Analysis HPLC Analysis Sample Cleanup->HPLC Analysis Metabolic Flux Analysis (LC-MS) Metabolic Flux Analysis (LC-MS) Sample Cleanup->Metabolic Flux Analysis (LC-MS) Quantification of Nucleotides Quantification of Nucleotides HPLC Analysis->Quantification of Nucleotides Determination of Enzyme Kinetics Determination of Enzyme Kinetics Enzyme Assays->Determination of Enzyme Kinetics Flux Map Generation Flux Map Generation Metabolic Flux Analysis (LC-MS)->Flux Map Generation Quantification of Nucleotides->Determination of Enzyme Kinetics Determination of Enzyme Kinetics->Flux Map Generation

Caption: General Experimental Workflow for Studying Purine Biosynthesis.

Conclusion

This compound stands as a linchpin in purine metabolism, its synthesis and subsequent conversion into AMP and GMP being fundamental for cellular life. The intricate regulation at the IMP branch point ensures a balanced production of these essential nucleotides. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms governing this pathway is crucial for researchers in basic science and for professionals in drug development targeting diseases characterized by aberrant cell proliferation, such as cancer and autoimmune disorders. The experimental methodologies outlined in this guide provide a robust framework for further investigation into this critical area of biochemistry.

References

The Cornerstone of Purine Metabolism: A Technical Guide to the Discovery and History of Inosinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of metabolic pathways that sustain life, the synthesis of purines stands as a fundamental process, essential for the creation of DNA, RNA, and energy-rich compounds like ATP. At the heart of this vital network lies inosinic acid, or inosine monophosphate (IMP), the first fully formed purine nucleotide.[1][2][3][4] Its discovery and the elucidation of its biosynthetic pathway represent a landmark achievement in biochemistry, paving the way for a deeper understanding of cellular proliferation, and providing a critical target for therapeutic interventions in cancer and autoimmune diseases.[2] This technical guide provides an in-depth exploration of the history, discovery, and metabolic significance of this compound, complete with detailed experimental protocols and quantitative data to support researchers in the field.

A Historical Perspective: Unraveling the Purine Maze

The journey to understanding this compound's role began with early investigations into the structure of purines. The term "purine" (from purum uricum acidum, meaning pure uric acid) was coined by the German chemist Emil Fischer in 1884, who first synthesized the parent compound in 1898. However, the complete elucidation of the de novo purine biosynthesis pathway, a complex 11-step process, would take several more decades of meticulous research.

Two key figures in this endeavor were the American biochemists John M. Buchanan and G. Robert Greenberg . Working independently in the 1950s, their research groups pioneered the use of isotopic tracers to painstakingly map out the origins of each atom in the purine ring.[5][6] Through elegant experiments, they demonstrated that the atoms of the purine ring are derived from simple precursors: glycine, formate, glutamine, aspartate, and carbon dioxide.[7] Their work established that this compound (IMP) is the first stable nucleotide intermediate in this pathway, from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently derived.[7]

The De Novo Biosynthesis of this compound: A Step-by-Step Elucidation

The de novo synthesis of IMP is a highly conserved and energy-intensive pathway that constructs the purine ring on a scaffold of ribose-5-phosphate.[2] The pathway is initiated by the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP).[3]

Key Regulatory Steps and Enzymes

The commitment step in de novo purine biosynthesis is the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (ATase or GPAT) .[8] This enzyme is subject to feedback inhibition by the end products of the pathway: AMP, GMP, and IMP, thus regulating the overall rate of purine synthesis.[7][9] Another key regulatory enzyme is PRPP synthetase , which is inhibited by ADP and GDP.

The pathway then proceeds through a series of nine additional enzymatic reactions to form IMP.[9] Many of the enzymes involved in this pathway exist as multifunctional proteins, forming a large complex known as the "purinosome" to facilitate the efficient channeling of intermediates.[3]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and intermediates of the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the organism and experimental conditions.

EnzymeSubstrate(s)K_m_ (mM)V_max_ (U/mg)Inhibitor(s)K_i_ (mM)
Amidophosphoribosyltransferase (Human)Glutamine0.46-GMP-
Ammonia0.71-AMP-
IMP Dehydrogenase (Human)IMP--Mycophenolic Acid-
Acid Phosphatase/Phosphotransferase (E. blattae)Inosine403.5Hg²⁺, Ag⁺, Cu²⁺-

Table 1: Kinetic Parameters of Key Enzymes in Purine Metabolism.[10][11]

MetaboliteIntracellular Concentration (µM)
Inosine Monophosphate (IMP)50 - 200
Adenosine Monophosphate (AMP)50 - 300
Guanosine Monophosphate (GMP)10 - 100
5-Phosphoribosyl-1-pyrophosphate (PRPP)5 - 50

Table 2: Approximate Intracellular Concentrations of Key Purine Metabolites in Mammalian Cells.

Experimental Protocols for Studying this compound Pathways

The elucidation of the this compound pathway was heavily reliant on the development of robust experimental methodologies. The following sections provide detailed protocols for key experiments in this field.

Isotopic Tracer Studies for Pathway Elucidation

Isotopic labeling was the cornerstone of the initial discovery of the purine biosynthesis pathway and remains a powerful tool for studying metabolic flux.[1][12][13][14]

Objective: To determine the metabolic precursors of the purine ring.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., hepatocytes, cancer cell lines) in a defined medium.

    • Introduce a stable isotope-labeled precursor, such as [¹³C]-glycine, [¹⁵N]-glutamine, or [¹⁴C]-formate, into the culture medium.[1]

    • Incubate the cells for a period sufficient to allow for the incorporation of the label into newly synthesized purines. This duration can range from minutes for glycolytic intermediates to hours for nucleotides.[14]

  • Metabolite Extraction:

    • Harvest the cells and quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Analysis of Labeled this compound:

    • Separate the extracted metabolites using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

    • Analyze the isotopic enrichment of this compound and its derivatives using mass spectrometry (MS) or by detecting radioactivity for radiolabeled compounds.[14]

  • Data Interpretation:

    • By identifying which atoms in the this compound molecule have incorporated the isotopic label, the metabolic origin of those atoms can be deduced.

Enzyme Assay for Amidophosphoribosyltransferase (ATase)

This protocol describes a radiometric assay for ATase, the committed step in de novo purine synthesis.[11]

Objective: To measure the activity of ATase by quantifying the formation of [¹⁴C]-labeled 5-phosphoribosylamine.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing:

      • 50 mM Tris-HCl, pH 7.5

      • 5 mM MgCl₂

      • 2 mM DTT

      • 2 mM Glutamine

    • Prepare a stock solution of [¹⁴C]-PRPP (specific activity ~50 mCi/mmol).

  • Enzyme Preparation:

    • Prepare a cell or tissue lysate containing ATase activity.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of the reaction buffer with 10 µL of the enzyme preparation.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of [¹⁴C]-PRPP (final concentration 0.5 mM).

    • Incubate at 37°C for 10-30 minutes.

    • Stop the reaction by adding 70 µL of cold ethanol.

    • Centrifuge to pellet precipitated proteins.

  • Separation and Quantification:

    • Spot a known volume of the supernatant onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate PRPP from 5-phosphoribosylamine.

    • Visualize the separated spots using autoradiography.

    • Quantify the amount of radioactivity in the 5-phosphoribosylamine spot to determine enzyme activity.

Enzyme Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

This protocol describes a continuous spectrophotometric assay for HGPRT, a key enzyme in the purine salvage pathway.[15][16]

Objective: To measure HGPRT activity by coupling the production of IMP to the reduction of NAD⁺ by IMP dehydrogenase (IMPDH).

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing:

      • 100 mM Tris-HCl, pH 8.0

      • 10 mM MgCl₂

      • 1 mM PRPP

      • 0.5 mM Hypoxanthine

      • 1 mM NAD⁺

      • Recombinant IMP dehydrogenase (sufficient units)

  • Enzyme Preparation:

    • Prepare a cell or tissue lysate containing HGPRT activity.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the reaction buffer to each well.

    • Add 20 µL of the enzyme preparation to the sample wells.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

    • Monitor the increase in absorbance at 340 nm over time at 37°C.

  • Data Analysis:

    • The rate of NADH production, and thus the increase in absorbance at 340 nm, is directly proportional to the HGPRT activity.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizing Metabolic and Experimental Frameworks

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

de_novo_purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_conversion Conversion of IMP Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase PRA PRA PRPP->PRA ATase (Committed Step) Intermediates 9 Steps PRA->Intermediates IMP This compound (IMP) Intermediates->IMP AMP AMP IMP->AMP Adenylosuccinate Synthetase IMP->AMP GMP GMP IMP->GMP IMP Dehydrogenase IMP->GMP

Caption: The de novo biosynthesis pathway of this compound (IMP).

purine_salvage_pathway cluster_salvage Purine Salvage Pathway Hypoxanthine Hypoxanthine IMP This compound (IMP) Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->IMP PRPP->GMP PRPP->AMP

Caption: The purine salvage pathway for nucleotide synthesis.

isotopic_tracer_workflow cluster_workflow Isotopic Tracer Experimental Workflow start Cell Culture labeling Introduce Isotope-Labeled Precursor start->labeling incubation Incubate for Label Incorporation labeling->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS or TLC Analysis extraction->analysis interpretation Data Interpretation (Pathway Mapping) analysis->interpretation end Pathway Elucidated interpretation->end

Caption: Workflow for an isotopic tracer experiment to elucidate a metabolic pathway.

Conclusion

The discovery and detailed characterization of the this compound metabolic pathways represent a triumph of biochemical research. From the pioneering isotopic tracer studies of Buchanan and Greenberg to the sophisticated enzymatic assays available today, our understanding of this central metabolic hub has grown immensely. This knowledge has not only illuminated fundamental aspects of cellular life but has also provided a rational basis for the development of drugs that target purine metabolism for the treatment of cancer and other diseases. The continued investigation of this compound metabolism, aided by the technical approaches outlined in this guide, promises to yield further insights into human health and disease, opening new avenues for therapeutic innovation.

References

Inosinic Acid: The Crossroads of Purine Nucleotide Synthesis for Adenosine and Guanosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the synthesis of purine nucleotides stands as a fundamental process essential for DNA replication, RNA synthesis, cellular energy transfer, and signaling cascades. At the heart of this pathway lies inosinic acid, or inosine monophosphate (IMP), a pivotal precursor molecule that represents a critical branch point leading to the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The precise and tightly regulated conversion of IMP into these two essential purine nucleotides is orchestrated by a series of enzymatic reactions that are of significant interest to researchers in biochemistry, molecular biology, and pharmacology. Understanding the nuances of this metabolic fork is paramount for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders. This technical guide provides a comprehensive overview of the enzymatic conversion of IMP to AMP and GMP, detailing the signaling pathways, experimental protocols for key enzyme assays, and a compilation of quantitative data to facilitate comparative analysis.

The Metabolic Fate of this compound: A Bifurcated Pathway to AMP and GMP

The conversion of IMP to AMP and GMP occurs through two distinct and highly regulated enzymatic pathways. The balance between these two branches is crucial for maintaining the appropriate intracellular ratio of adenine and guanine nucleotides.

Synthesis of Adenosine Monophosphate (AMP) from IMP

The synthesis of AMP from IMP is a two-step process that requires the input of energy in the form of guanosine triphosphate (GTP).[1]

  • Adenylosuccinate Synthetase (AdSS): In the first committed step, adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the condensation of IMP with the amino acid aspartate. This reaction is driven by the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi).[2] The product of this reaction is adenylosuccinate.

  • Adenylosuccinate Lyase (ADSL): The second step involves the cleavage of fumarate from adenylosuccinate by the enzyme adenylosuccinate lyase (EC 4.3.2.2), resulting in the formation of AMP.[2]

The pathway is subject to feedback inhibition by its end product, AMP, which acts as a competitive inhibitor of adenylosuccinate synthetase.[3]

Synthesis of Guanosine Monophosphate (GMP) from IMP

The synthesis of GMP from IMP is also a two-step pathway, requiring energy in the form of adenosine triphosphate (ATP).[1]

  • IMP Dehydrogenase (IMPDH): The first and rate-limiting step is the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), catalyzed by IMP dehydrogenase (EC 1.1.1.205).[4] This reaction generates NADH.

  • GMP Synthetase (GMPS): In the final step, GMP synthetase (EC 6.3.5.2) catalyzes the amination of XMP at the C2 position, using the amide group of glutamine as the nitrogen donor. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi), leading to the formation of GMP.

Similar to the AMP branch, the GMP pathway is regulated by feedback inhibition, with GMP acting as an inhibitor of IMP dehydrogenase.[1]

Signaling Pathways and Regulatory Logic

The biosynthesis of AMP and GMP from IMP is a classic example of a highly regulated metabolic pathway, ensuring a balanced supply of adenine and guanine nucleotides. The regulatory logic involves feedback inhibition and the reciprocal use of energy sources.

cluster_AMP cluster_GMP IMP Inosine Monophosphate (IMP) AMP_path AMP Synthesis GMP_path GMP Synthesis AdSS Adenylosuccinate Synthetase (AdSS) IMP->AdSS IMPDH IMP Dehydrogenase (IMPDH) IMP->IMPDH AMP Adenosine Monophosphate (AMP) GMP Guanosine Monophosphate (GMP) AMP->AdSS Feedback Inhibition GMP->IMPDH Feedback Inhibition Adenylosuccinate Adenylosuccinate AdSS->Adenylosuccinate GDP + Pi ADSL Adenylosuccinate Lyase (ADSL) ADSL->AMP Fumarate_out Fumarate ADSL->Fumarate_out Adenylosuccinate->ADSL GTP_in GTP GTP_in->AdSS Asp_in Aspartate Asp_in->AdSS XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NADH_out NADH IMPDH->NADH_out GMPS GMP Synthetase (GMPS) GMPS->GMP AMP + PPi Glu_out Glutamate GMPS->Glu_out XMP->GMPS ATP_in ATP ATP_in->GMPS Gln_in Glutamine Gln_in->GMPS NAD_in NAD+ NAD_in->IMPDH start Prepare Reaction Mixture equilibrate Equilibrate at 37°C start->equilibrate add_enzyme Add Adenylosuccinate Synthetase equilibrate->add_enzyme monitor Monitor A280nm Increase add_enzyme->monitor calculate Calculate Reaction Rate monitor->calculate start Prepare Reaction Mixture equilibrate Equilibrate at 37°C start->equilibrate add_enzyme Add IMP Dehydrogenase equilibrate->add_enzyme monitor Monitor A340nm Increase add_enzyme->monitor calculate Calculate NADH Production Rate monitor->calculate

References

The Central Role of Inosinic Acid (IMP) in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inosinic acid, or inosine monophosphate (IMP), stands at a critical metabolic crossroads, serving as the first fully formed purine nucleotide and the central precursor for the synthesis of adenine and guanine nucleotides.[1] Its pivotal position makes it a key regulator of cellular proliferation, energy metabolism, and signaling pathways. This in-depth technical guide explores the multifaceted functions of IMP in cellular metabolism, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development endeavors.

IMP Biosynthesis: De Novo and Salvage Pathways

Cells employ two primary routes to generate IMP: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway.

1.1. De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and formate.[1] This intricate process, primarily occurring in the liver, involves eleven enzymatic steps, culminating in the formation of IMP.[1] The pathway begins with the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP).[1] The committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase).[1]

1.2. Purine Salvage Pathway

The salvage pathway recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) to synthesize nucleotides.[2] This pathway is crucial for tissues with high energy demands and limited de novo synthesis capacity. The key enzyme in the salvage of hypoxanthine to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine.[2]

IMP as the Branch Point for Adenine and Guanine Nucleotide Synthesis

IMP serves as the direct precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of RNA and DNA.[3]

2.1. Synthesis of AMP from IMP

The conversion of IMP to AMP is a two-step process. First, adenylosuccinate synthetase catalyzes the GTP-dependent addition of aspartate to IMP, forming adenylosuccinate. Subsequently, adenylosuccinate lyase removes fumarate from adenylosuccinate to yield AMP.

2.2. Synthesis of GMP from IMP

The synthesis of GMP from IMP also involves two steps. Initially, IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[1] Following this, GMP synthetase utilizes the amide group from glutamine in an ATP-dependent reaction to convert XMP to GMP.

Allosteric Regulation of Purine Metabolism by IMP

IMP, along with other purine nucleotides, plays a crucial role in regulating its own biosynthesis through feedback inhibition. The primary regulatory point in the de novo pathway is the enzyme amidophosphoribosyltransferase (ATase).[4] This enzyme is allosterically inhibited by the end products of the pathway, including IMP, AMP, and GMP.[4] This feedback mechanism ensures a balanced supply of purine nucleotides according to the cell's metabolic needs. The binding of purine nucleotide pairs to two distinct allosteric sites on ATase results in synergistic inhibition.[4]

Quantitative Data on IMP Metabolism

Understanding the quantitative aspects of IMP metabolism is critical for metabolic modeling and drug development. The following tables summarize key kinetic parameters of enzymes involved in IMP metabolism and reported intracellular concentrations of IMP.

EnzymeOrganismSubstrateKm (µM)Vmax / kcatInhibitorKi (µM)Reference
Adenylosuccinate SynthetaseEscherichia coliIMP201.35 x 10-3 mM/min (Vmax)AMP10[5][6]
GTP23GDP8[5][6]
Aspartate300GMP24[5][6]
IMP Dehydrogenase IIHumanIMP62.230.0045 ΔOD/min (Vmax)Mycophenolic Acid0.009429[7]
NAD+420[7]

Table 1: Kinetic Parameters of Key Enzymes in IMP Metabolism. This table presents Michaelis-Menten constants (Km), maximum reaction velocities (Vmax) or catalytic constants (kcat), and inhibition constants (Ki) for enzymes central to IMP's metabolic fate.

Cell TypeConditionIntracellular IMP ConcentrationReference
HeLaPurine-depleted medium~3-fold increase compared to normal[8]
HeLaDMAT-treated~1.5-fold increase compared to normal[9]
Mammalian Cells (Typical)-5-15 mM (total purine nucleotides)[10]

Table 2: Reported Intracellular Concentrations of IMP. This table provides an overview of the measured intracellular concentrations of IMP in different mammalian cell lines and under various conditions.

IMP and Cellular Signaling

While the primary signaling roles in the purine world are attributed to ATP, GTP, and cyclic AMP, IMP and its derivatives are emerging as important signaling molecules, particularly in the extracellular space.[5] Extracellular IMP can be converted to inosine, which has been shown to modulate inflammatory responses.[5][6] Intracellularly, IMP's main signaling function is through its role as a critical precursor for ATP and GTP, which are essential for a vast array of signaling pathways, and as an allosteric regulator of purine biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study IMP metabolism.

6.1. Quantification of Intracellular IMP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of intracellular IMP using reverse-phase HPLC with UV detection.

  • Cell Lysis and Extraction:

    • Harvest cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0).

    • Mobile Phase B: 100% Methanol.

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Quantification: Compare the peak area of IMP in the sample to a standard curve generated with known concentrations of IMP.

6.2. In Vitro Assay for IMP Dehydrogenase (IMPDH) Activity

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.

  • Reaction Mixture (per well of a 96-well plate):

    • 100 mM Tris-HCl (pH 8.0)

    • 100 mM KCl

    • 1 mM EDTA

    • 2 mM DTT

    • 1 mM NAD+

    • Purified IMPDH enzyme or cell lysate

  • Procedure:

    • Add all components of the reaction mixture except IMP to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding IMP to a final concentration of 0.5 mM.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-30 minutes at 37°C.

    • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

6.3. Metabolic Labeling with 15N-Glutamine to Trace Purine Biosynthesis

This protocol uses a stable isotope to trace the incorporation of nitrogen from glutamine into the purine ring.

  • Cell Culture and Labeling:

    • Culture cells in a glutamine-free medium supplemented with dialyzed fetal bovine serum.

    • Replace the medium with a labeling medium containing 15N2-glutamine (amide and amino groups labeled).

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Harvest and extract intracellular metabolites as described in the HPLC protocol (Section 6.1).

  • LC-MS/MS Analysis:

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor the mass shift in IMP and its downstream products (AMP, GMP) corresponding to the incorporation of 15N atoms.

    • Quantify the fractional labeling to determine the rate of de novo purine synthesis.

Visualizing IMP's Central Role: Metabolic Pathways in Graphviz

The following diagrams, generated using the DOT language for Graphviz, illustrate the pivotal position of IMP in cellular metabolism.

de_novo_purine_synthesis cluster_precursors Precursors R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA ATase (Committed Step) Intermediates ...10 steps... PRA->Intermediates IMP Inosine Monophosphate (IMP) Intermediates->IMP Glycine Glycine Aspartate Aspartate Glutamine Glutamine CO2 CO2 Formate Formate

Caption: De Novo Purine Biosynthesis Pathway Highlighting IMP Formation.

IMP_Conversion IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase Fumarate Fumarate Adenylosuccinate->Fumarate GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase NADH NADH XMP->NADH Glutamate Glutamate GMP->Glutamate AMP_PPi AMP + PPi GMP->AMP_PPi GTP GTP GTP->Adenylosuccinate GDP_Pi GDP + Pi Aspartate Aspartate Aspartate->Adenylosuccinate NAD NAD+ NAD->XMP Glutamine Glutamine Glutamine->GMP ATP ATP ATP->GMP

Caption: Conversion of IMP to AMP and GMP.

Purine_Salvage_Pathway Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP APRT PRPP PRPP PRPP->IMP PRPP->GMP PRPP->AMP PPi PPi IMP->PPi GMP->PPi AMP->PPi

Caption: The Purine Salvage Pathway.

Conclusion

This compound is a cornerstone of cellular metabolism, indispensable for the synthesis of the purine nucleotides required for genetic information storage, energy transfer, and cellular signaling. Its central position in both de novo and salvage pathways, coupled with its role in the allosteric regulation of its own synthesis, underscores its importance in maintaining cellular homeostasis. A thorough understanding of IMP metabolism, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate cellular proliferation and energy status in various pathological conditions. The methodologies and data presented in this guide provide a solid foundation for advancing research in this critical area of cellular biochemistry.

References

The Gatekeeper of Purine Metabolism: In-depth Regulation of De Novo Synthesis by Inosinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo purine synthesis pathway is a fundamental metabolic process responsible for the production of purine nucleotides, the essential building blocks of nucleic acids and a host of other critical biomolecules. The intricate regulation of this pathway is paramount for maintaining cellular homeostasis and ensuring the appropriate balance of adenylate and guanylate pools. At the heart of this regulatory network lies inosinic acid (inosine monophosphate or IMP), the first fully formed purine nucleotide and the branch-point precursor for both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP). This technical guide provides a comprehensive exploration of the core mechanisms by which this compound and other purine derivatives govern the de novo synthesis pathway. We delve into the allosteric regulation of key enzymes, present quantitative data on enzyme kinetics and cellular nucleotide concentrations, and provide detailed experimental protocols for the study of this vital metabolic route. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery efforts targeting metabolic pathways in cancer, immunology, and infectious diseases.

Introduction

The de novo synthesis of purine nucleotides is a highly conserved and energy-intensive pathway that constructs the purine ring from simple precursors, including amino acids, bicarbonate, and formate. The pathway culminates in the synthesis of this compound (IMP), which is then converted to AMP and GMP.[1] Given the energetic cost and the importance of maintaining balanced nucleotide pools, this pathway is subject to stringent feedback regulation.

This compound, along with the downstream products AMP and GMP, acts as a key allosteric regulator, primarily targeting the initial and rate-limiting step of the pathway catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase (GPAT) .[2][3] Additionally, the flux through the two branches leading from IMP to AMP and GMP is also tightly controlled, with IMP dehydrogenase (IMPDH) being a critical regulatory node on the path to guanine nucleotides.[4][5] Understanding the molecular details of this regulation is crucial for the development of therapeutics that target purine metabolism, a strategy that has proven effective in cancer chemotherapy and immunosuppression.[6]

This guide will provide an in-depth examination of these regulatory mechanisms, supported by quantitative data and detailed experimental methodologies to facilitate further research in this field.

Core Regulatory Mechanisms

The regulation of de novo purine synthesis by this compound and its derivatives is a classic example of feedback inhibition, ensuring that the production of purines is tightly coupled to the cell's metabolic needs. This regulation occurs at two primary levels: the control of the overall pathway flux and the differential regulation of the AMP and GMP synthetic branches.

Feedback Inhibition of Glutamine-PRPP Amidotransferase (GPAT)

The first committed step in de novo purine synthesis is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosylamine, catalyzed by GPAT. This enzyme is the principal site of allosteric regulation for the entire pathway.[7] IMP, AMP, and GMP all act as negative feedback inhibitors of GPAT.[2]

These purine nucleotides bind to two distinct allosteric sites on the enzyme, often referred to as the A (adenine) site and the C (catalytic) site, which is distinct from the active site where PRPP binds.[8][9] The binding of these inhibitors induces a conformational change in the enzyme, reducing its catalytic activity.[10][11]

A key feature of this regulation is the synergistic inhibition observed when both adenine and guanine nucleotides are present.[2][12] For instance, the combination of AMP and GMP results in a greater degree of inhibition than the sum of their individual effects.[9] This synergistic action allows for a more sensitive and fine-tuned control of the pathway in response to the overall purine nucleotide pool. Structural studies have revealed that synergistic inhibition arises from direct interactions between the bound nucleotides at the two regulatory sites.[12]

Regulation at the IMP Branch Point: IMP Dehydrogenase (IMPDH)

Following its synthesis, IMP stands at a critical metabolic crossroads, where it can be directed towards either AMP or GMP synthesis. The first committed step in the synthesis of GMP is the oxidation of IMP to xanthosine monophosphate (XMP), a reaction catalyzed by inosine monophosphate dehydrogenase (IMPDH) .[4] This enzyme is a key regulatory point for controlling the flux towards guanine nucleotides.

The activity of IMPDH is subject to regulation by the downstream products of the pathway, although it is not typically allosterically regulated by IMP itself. Instead, the availability of its substrate, IMP, and the concentration of its product, XMP, and subsequent guanine nucleotides play a role in modulating its activity. Mycophenolic acid, an immunosuppressive drug, is a potent inhibitor of IMPDH, highlighting the therapeutic potential of targeting this enzyme.[4][13]

Quantitative Data on Pathway Regulation

The following tables summarize key quantitative data related to the regulation of the de novo purine synthesis pathway. This data is essential for building kinetic models of the pathway and for understanding the potency of various inhibitors.

Table 1: Intracellular Concentrations of Purine Nucleotides in HeLa Cells

NucleotideConcentration in Purine-Rich Medium (nmol/million cells)Concentration in Purine-Depleted Medium (nmol/million cells)
IMP~0.03~0.08 (2.8-fold increase)[14][15]
AMP~0.35~0.38
GMP~0.04~0.05
ADP~0.50~0.55
GDP~0.08~0.09
ATP~2.33~2.74
GTP~0.25~0.28

Data is compiled from studies on HeLa cells and represents approximate values. Concentrations can vary depending on cell type and metabolic state.[14][15][16]

Table 2: Kinetic Parameters of Key Regulatory Enzymes

EnzymeOrganismSubstrateKmInhibitorKi
Glutamine-PRPP Amidotransferase (GPAT)Escherichia coliGlutamine-AMP-
PRPP-GMP-
IMP Dehydrogenase (IMPDH)Human (Type II)IMP-Mycophenolic Acid (MPA)Potent inhibitor
Cryptosporidium parvumIMP250 µMDisulfiram-
NAD+100 µMBronopol-

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the de novo purine synthesis pathway.

Glutamine-PRPP Amidotransferase (GPAT) Enzyme Assay

This protocol is adapted from methods described for assaying GPAT activity by measuring the formation of its product, 5-phosphoribosylamine.[17][18]

Principle: The assay measures the conversion of a radiolabeled substrate, [14C]glycine, into a downstream product, [14C]glycinamide ribonucleotide (GAR), in a coupled reaction. The formation of 5-phosphoribosylamine by GPAT is the rate-limiting step in this coupled assay.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0

  • 6 mM Magnesium Acetate

  • 2.5 mM ATP

  • 2 mM [14C]glycine (specific activity ~25-50 mCi/mmol)

  • 6 mM Glutamine

  • GAR Synthetase (PurD) enzyme

  • 13 mM Ribose-5-phosphate (R5P) or 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Thin-layer chromatography (TLC) plates (cellulose)

  • Developing solvent (e.g., butanol:acetic acid:water)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, magnesium acetate, ATP, [14C]glycine, glutamine, and GAR synthetase.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the GPAT enzyme preparation and R5P (or PRPP).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold ethanol or by boiling for 2 minutes.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Spot a known volume of the supernatant onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the unreacted [14C]glycine from the product, [14C]GAR.

  • Visualize the spots by autoradiography or a phosphorimager.

  • Scrape the spots corresponding to glycine and GAR into separate scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [14C]GAR formed per unit time per amount of enzyme.

For Inhibition Studies:

  • Include varying concentrations of the inhibitor (e.g., IMP, AMP, GMP) in the reaction mixture.

  • Pre-incubate the enzyme with the inhibitor for a short period before initiating the reaction.

  • Determine the IC50 and Ki values from the inhibition data.

IMP Dehydrogenase (IMPDH) Enzyme Assay

This protocol is a spectrophotometric assay that measures the production of NADH.[13]

Principle: IMPDH catalyzes the NAD+-dependent oxidation of IMP to XMP, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored to determine enzyme activity.

Materials:

  • Purified IMPDH enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM DTT

  • IMP solution

  • NAD+ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, IMP, and NAD+ at desired concentrations (e.g., 250 µM IMP and 100 µM NAD+).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the IMPDH enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Record the initial linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

For Inhibition Studies:

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Pre-incubate the enzyme with the inhibitor before adding the substrates.

  • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.

Site-Directed Mutagenesis of GPAT Allosteric Sites

This protocol provides a general workflow for introducing specific mutations into the allosteric sites of GPAT to study the effects on feedback inhibition.[19][20][21]

Principle: Site-directed mutagenesis is a PCR-based method that uses synthetic oligonucleotide primers containing the desired mutation to amplify a plasmid containing the gene of interest. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into E. coli for propagation.

Materials:

  • Plasmid DNA containing the GPAT gene

  • Mutagenic oligonucleotide primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, PCR buffer, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI will specifically digest the methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization:

    • Express the mutant GPAT protein.

    • Purify the protein and perform enzyme assays (as described in Protocol 4.1) to assess the impact of the mutation on catalytic activity and feedback inhibition by IMP and other nucleotides.

Visualizations of Regulatory Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory circuits and experimental workflows described in this guide.

Caption: Feedback regulation of the de novo purine synthesis pathway.

gpat_assay_workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Mg2+, ATP, [14C]glycine, Gln, GAR Synthetase) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_enzyme Add GPAT Enzyme and R5P/PRPP pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Ethanol or Heat) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge spot_tlc Spot Supernatant on TLC Plate centrifuge->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc visualize Visualize and Quantify Spots (Autoradiography/Phosphorimager) develop_tlc->visualize calculate Calculate Enzyme Activity visualize->calculate end End calculate->end

Caption: Experimental workflow for the GPAT enzyme assay.

sdm_workflow start Start design_primers Design Mutagenic Primers start->design_primers pcr PCR with High-Fidelity Polymerase design_primers->pcr dpni_digest DpnI Digestion of Parental Plasmid pcr->dpni_digest transform Transformation into E. coli dpni_digest->transform plate Plate on Selective Media transform->plate verify Verify Mutation by Sequencing plate->verify express Express and Purify Mutant Protein verify->express characterize Characterize Enzyme Kinetics express->characterize end End characterize->end

Caption: Workflow for site-directed mutagenesis.

Conclusion and Future Directions

The regulation of de novo purine synthesis by this compound and other purine nucleotides is a finely tuned system that is critical for cellular function. The allosteric control of GPAT and the regulation of IMPDH represent key nodes in this network, offering multiple opportunities for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuances of this pathway.

Future research will likely focus on several key areas. The role of the "purinosome," a multi-enzyme complex of the de novo pathway, in regulating metabolic flux is an area of active investigation.[22][23][24][25] Understanding how the assembly and disassembly of the purinosome are controlled and how this impacts the allosteric regulation of individual enzymes will provide a more complete picture of purine metabolism. Furthermore, the development of novel inhibitors that target the allosteric sites of GPAT or IMPDH holds significant promise for the development of more selective and effective drugs for a range of human diseases. The continued application of structural biology, enzymology, and cell biology will be essential to unravel the remaining mysteries of this fundamental metabolic pathway.

References

Inosinic acid's role as a human and microbial metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Inosinic Acid as a Human and Microbial Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as inosine 5'-monophosphate (IMP), is a pivotal nucleotide that occupies a central hub in cellular metabolism.[1][2] As the first fully formed purine nucleotide in the de novo biosynthesis pathway, it serves as the critical branch-point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the essential building blocks for DNA and RNA.[3][4] Its roles extend beyond nucleic acid synthesis to energy metabolism, cellular signaling, and even gustatory sensation as a key component of the umami taste.[5][6] Present in all domains of life, from bacteria to humans, IMP metabolism is a fundamental process for cellular growth and proliferation.[1][3] This central role makes the pathways of its synthesis and degradation significant targets for a range of therapeutics, including anticancer, immunosuppressive, and antimicrobial agents.[1][7] Furthermore, microbial production of IMP is of major industrial importance, and the molecule's function as a microbial metabolite that modulates host immunity is a burgeoning field of research. This guide provides a detailed examination of IMP's multifaceted roles in both human and microbial systems, presenting quantitative data, experimental methodologies, and pathway visualizations to support advanced research and development.

Physicochemical Properties of this compound

This compound is a purine ribonucleoside 5'-monophosphate, consisting of a hypoxanthine nucleobase linked to a ribose sugar, which is in turn esterified with a phosphate group at the 5' position.[1][3] It exists as odorless, colorless or white crystals or powder, and is freely soluble in water.[3]

PropertyValueReference
Chemical Formula C₁₀H₁₃N₄O₈P[8][9]
Molar Mass 348.208 g·mol⁻¹[8][9]
CAS Number 131-99-7[1][8]
IUPAC Name [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate[9]
Common Synonyms Inosine monophosphate, IMP, 5'-Inosinic acid, 5'-IMP[1][9]
E Number E630 (Flavor Enhancer)[1][8]

This compound in Human Metabolism

In humans, IMP is a central intermediate in purine metabolism, connecting de novo synthesis, salvage pathways, and the formation of essential purine nucleotides.[9][10]

De Novo Biosynthesis Pathway

The de novo pathway constructs the purine ring from simpler precursors, such as amino acids, CO₂, and formate, onto a ribose-5-phosphate scaffold.[4][11] The process involves ten enzymatic steps, culminating in the synthesis of IMP, the first compound in the pathway with a complete purine ring.[4][11]

de_novo_pathway PRPP Ribose-5-Phosphate E1 ATase PRPP->E1 PRA 5-Phosphoribosylamine (PRA) E2 GARS PRA->E2 GAR Glycinamide Ribonucleotide (GAR) E3 GART GAR->E3 FGAR Formylglycinamide Ribonucleotide (FGAR) E4 FGAM Synthetase FGAR->E4 FGAM Formylglycinamidine Ribonucleotide (FGAM) E5 AIR Synthetase FGAM->E5 AIR Aminoimidazole Ribonucleotide (AIR) E6 AIR Carboxylase AIR->E6 CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) E7 SAICAR Synthetase CAIR->E7 SAICAR SAICAR E8 ADSL SAICAR->E8 AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) E9 AICAR Formyltransferase AICAR->E9 FAICAR Formamidoimidazole Carboxamide Ribonucleotide (FAICAR) E10 IMP Cyclohydrolase FAICAR->E10 IMP This compound (IMP) E1->PRA Gln E2->GAR Gly, ATP E3->FGAR Formyl-THF E4->FGAM Gln, ATP E5->AIR ATP E6->CAIR CO2 E7->SAICAR Asp, ATP E8->AICAR Fumarate E9->FAICAR Formyl-THF E10->IMP

Figure 1: De Novo Biosynthesis of this compound (IMP).
Regulation of Purine Biosynthesis

The de novo pathway is tightly regulated to maintain a balanced pool of purine nucleotides.[3] The primary control point is the first committed step, catalyzed by glutamine-PRPP amidotransferase (ATase).[11][12] This enzyme is subject to allosteric feedback inhibition by the downstream products IMP, AMP, and GMP, which prevents the overproduction of purines.[3][11]

regulation_pathway PRPP PRPP + Glutamine ATase Glutamine-PRPP Amidotransferase PRPP->ATase PRA 5-Phosphoribosylamine IMP This compound (IMP) PRA->IMP 9 steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP IMP->ATase Inhibition AMP->ATase Inhibition GMP->ATase Inhibition ATase->PRA

Figure 2: Feedback Regulation of the De Novo Purine Pathway.
IMP as a Central Metabolic Hub

IMP is the central precursor for both AMP and GMP.[3][8] The conversion to AMP requires GTP as an energy source, while the synthesis of GMP requires ATP.[8] This reciprocal energy requirement helps balance the relative pools of adenine and guanine nucleotides.[8] IMP can also be formed via salvage pathways, primarily through the deamination of AMP by AMP deaminase, or dephosphorylated to the nucleoside inosine.[1][8]

imp_hub IMP This compound (IMP) AMP_path Adenylosuccinate IMP->AMP_path Aspartate, GTP XMP Xanthylate (XMP) IMP->XMP NAD+ Inosine Inosine IMP->Inosine 5'-Nucleotidase (-Pi) AMP AMP AMP_path->AMP Fumarate GMP GMP XMP->GMP Glutamine, ATP Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP UricAcid Uric Acid Hypoxanthine->UricAcid Xanthine Oxidase (2 steps) DeNovo De Novo Synthesis DeNovo->IMP 10 steps AMP_deam AMP AMP_deam->IMP AMP Deaminase

Figure 3: this compound as a Central Hub in Purine Metabolism.
Salvage Pathways

To conserve energy, cells recycle purine bases and nucleosides. The primary salvage route for IMP synthesis is the conversion of hypoxanthine to IMP, a reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] Deficiency in this enzyme leads to the severe neurological disorder Lesch-Nyhan syndrome.[4]

This compound as a Microbial Metabolite

IMP is as fundamental to microbial life as it is to humans.[1] Its metabolic pathways are key to microbial viability and have been harnessed for industrial production.

Microbial Biosynthesis and Industrial Production

IMP and its salts, particularly disodium inosinate (E631), are widely used as flavor enhancers to impart an umami, or savory, taste.[7][8] While it can be extracted from meat and fish byproducts, commercial production predominantly relies on microbial fermentation.[3][13] Specific strains of bacteria, such as Corynebacterium and Brevibacterium species, are cultured under controlled conditions to overproduce and secrete IMP.[3][13]

Metabolic engineering of model organisms like Escherichia coli has become a promising strategy to improve yields.[14] By reprogramming metabolic networks and modifying key enzymes, significant increases in production have been achieved.[14]

MicroorganismMethodTiter/YieldReference
Corynebacterium ammoniagenesDirect Fermentation19.1 g/L[13]
Engineered Escherichia coliShake-Flask Cultivation562.0 mg/L[14]
Wild-Type Escherichia coliShake-Flask Cultivation~117.8 mg/L (calculated)[14]
Engineered Escherichia coliBioreactor Fermentation7.05-fold enhancement over wild-type[14]
Morganella morganii (enzyme source)Whole-cell biocatalysis119.58 mM (approx. 41.6 g/L)[15]
Microbial Inosine and Host-Microbe Interactions

Recent research has unveiled a fascinating role for purine metabolites in the communication between gut microbiota and the host immune system.[16] Certain gut bacteria, including Bifidobacterium pseudolongum, can produce inosine, the dephosphorylated form of IMP.[16] This microbially-derived inosine can act as a signaling molecule, enhancing the efficacy of cancer immunotherapy.[16][17] It functions by binding to A2A adenosine receptors on T-cells, promoting anti-tumor responses.[17]

Figure 4: Signaling Role of Microbiota-Derived Inosine in Host Immunity.

Relevance to Drug Development

The critical nature of the IMP biosynthesis pathway for cell proliferation makes it an attractive target for therapeutic intervention, particularly for diseases characterized by rapid cell division like cancer, as well as for modulating the immune system.[1][4]

  • Anticancer Agents: Drugs like 6-mercaptopurine and its prodrug azathioprine are purine analogs that disrupt the de novo synthesis pathway, thereby inhibiting the proliferation of cancer cells.[4]

  • Immunosuppressants: Azathioprine is widely used to prevent organ transplant rejection and treat autoimmune diseases by suppressing the proliferation of lymphocytes.[4]

  • Enzyme Targets: Inosine-5'-monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the first committed step in GMP synthesis from IMP, is a key target for antiviral and immunosuppressive drugs.[1][2]

Experimental Protocols

General Quantification of this compound

Analysis of IMP and other purine metabolites in biological samples (e.g., cell extracts, urine, saliva) is typically performed using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[18]

  • Sample Preparation: Biological samples are quenched to halt metabolic activity and extracted using a solvent system (e.g., methanol/acetonitrile/water) to precipitate proteins and solubilize metabolites.

  • Chromatographic Separation: The extract is injected into an HPLC system. Separation is commonly achieved using a reverse-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column with a gradient elution of aqueous and organic mobile phases.

  • Detection and Quantification: Eluted compounds are detected by UV absorbance (at ~254 nm for purines) or by a mass spectrometer. Quantification is achieved by comparing the peak area of IMP in the sample to a standard curve generated from known concentrations of an IMP standard.

Assay for Amidophosphoribosyltransferase (ATase) Activity

This protocol measures the activity of the first and rate-limiting enzyme in the de novo pathway.[4]

  • Reaction Mixture Preparation: Prepare a reaction mixture in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5) containing necessary co-factors like MgCl₂ (e.g., 5 mM). Add glutamine (e.g., 2 mM) and the enzyme preparation (e.g., cell lysate).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the reaction by adding a radiolabeled substrate, [¹⁴C]-5-phospho-α-D-ribosyl 1-pyrophosphate ([¹⁴C]-PRPP), to a final concentration of 0.5 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear over this time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., cold trichloroacetic acid) or by rapid heating.

  • Product Separation: Separate the radiolabeled product (5-phosphoribosylamine) from the unreacted substrate using techniques like thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter or phosphorimager. Enzyme activity is calculated based on the rate of product formation.

atase_workflow A Prepare Reaction Mixture (Buffer, Gln, Enzyme) B Pre-incubate at 37°C (5 minutes) A->B C Initiate Reaction (Add [¹⁴C]-PRPP) B->C D Incubate at 37°C (10-30 minutes) C->D E Terminate Reaction (e.g., add acid) D->E F Separate Product from Substrate (e.g., TLC) E->F G Quantify Radiolabeled Product (Scintillation Counting) F->G H Calculate Enzyme Activity G->H

References

The Deamination of Adenosine Monophosphate: A Deep Dive into Inosinic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of adenosine monophosphate (AMP) to inosinic acid (IMP) through deamination is a critical juncture in cellular purine metabolism. This reaction, catalyzed by AMP deaminase (AMPD), plays a pivotal role in maintaining cellular energy homeostasis, regulating the adenylate pool, and providing intermediates for other metabolic pathways. This technical guide provides an in-depth exploration of the formation of this compound via AMP deamination, detailing the underlying biochemical mechanisms, regulatory networks, and its significance in health and disease. Experimental protocols for assessing AMPD activity and quantitative kinetic data are presented to facilitate further research and drug development efforts targeting this crucial enzyme.

Introduction

In the intricate landscape of cellular metabolism, the purine nucleotide cycle is a key pathway that interconverts adenine and guanine nucleotides. A central reaction in this cycle is the irreversible deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP) and ammonia (NH₃).[1][2][3] This reaction is catalyzed by the enzyme AMP deaminase (AMPD).[1] The formation of IMP from AMP is not merely a catabolic process but a highly regulated event with profound implications for cellular energy charge, signal transduction, and metabolic reprogramming.

AMPD exists in several isoforms, with tissue-specific expression patterns, highlighting its diverse physiological roles.[4] In skeletal muscle, for instance, AMPD activity is exceptionally high and is crucial for energy metabolism during intense exercise.[4][5][6] Dysregulation of AMPD has been implicated in various pathological conditions, including myopathies and cardiovascular diseases, making it an attractive target for therapeutic intervention.[1][4][7]

This whitepaper will provide a comprehensive overview of the enzymatic deamination of AMP to IMP, focusing on the molecular mechanisms, allosteric regulation, and its integration with other metabolic pathways. Furthermore, we will present key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to serve as a valuable resource for researchers and professionals in the field.

The Enzymatic Reaction: AMP Deamination

The core of this process is the hydrolytic deamination of AMP, resulting in the formation of IMP.

Reaction: AMP + H₂O → IMP + NH₃[8]

This reaction is catalyzed by AMP deaminase, a ubiquitously expressed enzyme that plays a crucial role in the purine nucleotide cycle.[1][5] The conversion of AMP to IMP is a thermodynamically favorable and irreversible step under physiological conditions.[9][10]

AMP Deaminase (AMPD)

AMPD is a key enzyme in purine nucleotide metabolism.[1] In humans, three genes encode for different isoforms of AMPD:

  • AMPD1: Predominantly expressed in skeletal muscle.[1][4]

  • AMPD2: Found in the liver, brain, and heart.[1][4]

  • AMPD3: Primarily expressed in erythrocytes.[1][4]

These isoforms exhibit distinct kinetic properties and regulatory responses, tailored to the specific metabolic demands of the tissues in which they are expressed.[4]

Regulatory Mechanisms

The activity of AMPD is tightly regulated by a complex interplay of allosteric effectors, ensuring that the rate of AMP deamination is exquisitely sensitive to the cell's energetic and metabolic state.

Allosteric Regulation by Adenine Nucleotides

The primary regulators of AMPD are the adenine nucleotides themselves, reflecting the enzyme's role as a sensor of the adenylate energy charge.

  • Activation by ADP and AMP: While AMP is the substrate, both AMP and adenosine diphosphate (ADP) can act as activators, particularly at low substrate concentrations.[1][11] This activation is crucial during periods of high energy demand when ADP and AMP levels rise.[6][12]

  • Inhibition by ATP and GTP: Adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are potent allosteric inhibitors of AMPD.[13][14][15] When cellular energy levels are high, elevated ATP and GTP concentrations suppress AMPD activity, thereby conserving the adenine nucleotide pool. The inhibitory effect of ATP is highly pH-dependent.[15]

Regulation by Other Metabolites
  • Inorganic Phosphate (Pi): Inorganic phosphate can act as an inhibitor of AMPD.[2][11]

  • Phosphoinositides: Phosphatidylinositol 4,5-bisphosphate has been identified as a potent noncompetitive inhibitor of AMPD3, suggesting a mechanism for membrane-associated regulation.[16]

Regulation by Protein-Protein Interactions

In skeletal muscle, a significant portion of AMPD1 can bind to the myosin heavy chain.[11] This interaction alters the kinetic properties of the enzyme, leading to its activation.[11][17] During intense muscle contraction, the translocation of AMPD1 to the myofibrils is a key mechanism for its activation.[11]

Metabolic Significance

The deamination of AMP to IMP is integrated into the broader network of cellular metabolism with several key functions.

The Purine Nucleotide Cycle

The formation of IMP is the first step in the purine nucleotide cycle.[5][8] This cycle has two primary roles:

  • Anaplerosis: The cycle contributes to the replenishment of Krebs cycle intermediates by converting aspartate to fumarate.[5][18]

  • Ammonia Production: The deamination of AMP releases ammonia, which can be utilized for other metabolic processes, including the synthesis of glutamine.[8]

Maintaining Cellular Energy Homeostasis

During periods of high ATP consumption, such as strenuous exercise, the adenylate kinase reaction (2 ADP ↔ ATP + AMP) leads to an increase in AMP concentration.[12][19] The subsequent deamination of AMP to IMP helps to:

  • Maintain a High ATP/ADP Ratio: By removing AMP, the equilibrium of the adenylate kinase reaction is shifted towards ATP production, thus helping to buffer the ATP/ADP ratio and maintain the phosphorylation potential.[6]

  • Prevent a Catastrophic Drop in Energy State: The removal of excess AMP is hypothesized to be essential for preserving the viability of the myocyte under conditions of high energetic stress.[12]

Quantitative Data

The kinetic properties of AMP deaminase have been characterized under various conditions. The Michaelis-Menten constant (Kₘ) for AMP and the effects of key allosteric regulators are summarized below.

Enzyme Source/ConditionKₘ for AMP (mM)Vₘₐₓ (relative)Allosteric Regulators and EffectsReference
Rabbit Skeletal Muscle (Free Enzyme)~1.0100%-[17]
Rabbit Skeletal Muscle (Myosin-Bound)0.05 - 0.10 (<0.15 mM AMP)~20%Bimodal kinetics, high affinity at low [AMP][17]
Rat Skeletal Muscle (Control)~1.5-Single Kₘ[20][21]
Rat Skeletal Muscle (Chronic Creatine Depletion)~0.03 (high affinity component)-Appearance of a high-affinity Kₘ[20][21]
Human Serum1.4--[22]
Yeast (Proteolyzed)1.3-ATP activates by decreasing Kₘ to 0.2 mM[23]

Experimental Protocols

Spectrophotometric Assay for AMP Deaminase Activity

This protocol describes a continuous, non-radioactive assay for measuring AMPD activity in cell lysates or purified enzyme preparations. The assay couples the production of IMP to the reduction of NAD⁺ by IMP dehydrogenase (IMPDH).[24][25]

Principle:

  • AMPD Reaction: AMP + H₂O → IMP + NH₄⁺

  • IMPDH Reaction: IMP + NAD⁺ + H₂O → Xanthosine Monophosphate (XMP) + NADH + H⁺

The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the AMPD activity.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT

  • Substrate: Adenosine monophosphate (AMP)

  • Coupling Enzyme: IMP dehydrogenase (IMPDH)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Sample: Cell lysate or purified AMPD

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing assay buffer, NAD⁺, and IMPDH. The final concentrations in the well should be optimized but can be started at 1 mM NAD⁺ and 0.1 U/mL IMPDH.

  • Sample Preparation: Prepare cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable buffer. Centrifuge to remove insoluble material. Determine the protein concentration of the lysate.

  • Assay Setup:

    • Add the reagent mix to the wells of the 96-well plate.

    • Add the sample (cell lysate or purified enzyme) to the wells.

    • To initiate the reaction, add the AMP substrate. A range of AMP concentrations should be tested to determine the kinetic parameters. A final concentration of 1-5 mM is a common starting point.

    • For background correction, run parallel reactions without the AMP substrate.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA₃₄₀/min).

    • Subtract the rate from the no-substrate control wells.

    • Convert the rate of NADH formation to AMPD activity using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Signaling Pathways and Workflows

The Purine Nucleotide Cycle

Caption: The Purine Nucleotide Cycle, illustrating the conversion of AMP to IMP and its regeneration.

Allosteric Regulation of AMP Deaminase

AMPD_Regulation cluster_reactants cluster_products cluster_regulators Allosteric Regulators AMPD AMP Deaminase IMP IMP AMPD->IMP NH3 NH₃ AMPD->NH3 AMP AMP AMP->AMPD H2O H₂O H2O->AMPD ATP ATP ATP->AMPD Inhibition GTP GTP GTP->AMPD Inhibition ADP ADP ADP->AMPD Activation Pi Inorganic Phosphate Pi->AMPD Inhibition

Caption: Allosteric regulation of AMP deaminase by key cellular metabolites.

Experimental Workflow for AMPD Activity Assay

AMPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis A Prepare Reagent Mix (Buffer, NAD+, IMPDH) C Combine Reagent Mix and Sample in 96-well Plate A->C B Prepare Sample (Cell Lysate or Purified Enzyme) B->C D Initiate Reaction with AMP C->D E Kinetic Reading at 340 nm (Microplate Reader) D->E F Calculate Rate (ΔA/min) and Determine Activity E->F

Caption: Workflow for the spectrophotometric measurement of AMP deaminase activity.

Conclusion and Future Directions

The deamination of AMP to IMP by AMP deaminase is a fundamental reaction with far-reaching implications for cellular bioenergetics and metabolic regulation. Its intricate control by allosteric effectors and protein interactions underscores its importance in adapting to the dynamic metabolic needs of the cell. A thorough understanding of this process is crucial for elucidating the pathophysiology of various metabolic and cardiovascular diseases.

Future research should focus on the isoform-specific roles of AMPD in different tissues and disease states. The development of selective inhibitors or activators of AMPD isoforms could offer novel therapeutic strategies for conditions ranging from ischemic heart disease to metabolic syndrome.[7][26] The experimental frameworks and data presented in this guide provide a solid foundation for advancing our knowledge of this vital enzymatic reaction and its potential as a drug target.

References

The Crossroads of Purine Metabolism: Inosinic Acid as a Critical Branch Point in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the synthesis of purine nucleotides represents a fundamental process essential for genetic information storage, energy transduction, and cellular signaling. Central to this pathway is inosinic acid, or inosine monophosphate (IMP), which stands as a critical branch point, dictating the biosynthetic flux towards the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The regulation of this bifurcation is paramount for maintaining a balanced pool of purine nucleotides, and its dysregulation is implicated in various pathological conditions, including cancer and immunodeficiencies. This technical guide provides a comprehensive overview of the significance of IMP as a metabolic branch point, detailing the enzymatic pathways, regulatory mechanisms, and experimental methodologies for its investigation.

The IMP Branch Point: A Tale of Two Pathways

The de novo synthesis of purines culminates in the formation of IMP, a nucleotide containing the purine base hypoxanthine.[1] From this juncture, the pathway bifurcates to produce AMP and GMP through distinct, energy-dependent enzymatic reactions.[2][3]

The Pathway to Adenosine Monophosphate (AMP): The conversion of IMP to AMP is a two-step process.[2] First, adenylosuccinate synthetase (AdSS) catalyzes the condensation of IMP with aspartate, a reaction that is energetically driven by the hydrolysis of guanosine triphosphate (GTP).[2][4] The product of this reaction, adenylosuccinate, is then converted to AMP by the action of adenylosuccinate lyase (AdSL) , which removes fumarate.[5] The requirement of GTP for AMP synthesis is a key regulatory feature, ensuring a cross-talk between the two branches of purine synthesis.[2]

The Pathway to Guanosine Monophosphate (GMP): The synthesis of GMP from IMP also proceeds in two steps.[6] Initially, inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[6] This is the rate-limiting step in GMP synthesis.[7] Subsequently, GMP synthetase catalyzes the amination of XMP, using glutamine as the nitrogen donor and ATP as the energy source, to yield GMP.[6] The reliance on ATP for GMP production provides a reciprocal regulatory link to the AMP synthesis pathway.[4]

Regulation of the IMP Branch Point: A Symphony of Allosteric Control

The partitioning of IMP between the AMP and GMP synthetic pathways is tightly regulated to ensure a balanced supply of adenine and guanine nucleotides. This regulation is achieved through a sophisticated network of feedback inhibition and substrate-level control.

Feedback Inhibition: The end products of each branch, AMP and GMP, act as feedback inhibitors of the first committed enzyme in their respective pathways.[4][8] AMP competitively inhibits adenylosuccinate synthetase, while GMP competitively inhibits IMP dehydrogenase.[5][8] This ensures that an excess of one purine nucleotide curtails its own synthesis, redirecting IMP towards the synthesis of the other.

Reciprocal Energy Requirement: The synthesis of AMP requires GTP, while the synthesis of GMP requires ATP.[2][9] This reciprocal energy requirement provides a mechanism to balance the production of the two nucleotides. An abundance of ATP will drive the synthesis of GMP, while an abundance of GTP will fuel the production of AMP.[2] This elegant system ensures that the cell does not overproduce one purine at the expense of the other.

Upstream Signaling Pathways: Beyond the immediate metabolic regulation, higher-order cellular signaling pathways also impinge upon the IMP branch point. The mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, has been shown to influence nucleotide synthesis.[9] Specifically, mTOR can regulate the assembly of IMPDH into filamentous structures, a process that is thought to enhance its activity, particularly during T-cell activation.[10] The energy-sensing AMP-activated protein kinase (AMPK) pathway also plays a role in regulating nucleotide metabolism, although the direct phosphorylation of AdSS or IMPDH by AMPK is not yet firmly established.[11][12]

Data Presentation: Quantitative Insights into the IMP Branch Point

The following tables summarize key quantitative data related to the enzymes and metabolites of the IMP branch point. This information is crucial for kinetic modeling and for understanding the in vivo behavior of this metabolic node.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
IMP Dehydrogenase 1 Homo sapiensIMP181.5[8]
NAD⁺46[8]
IMP Dehydrogenase 2 Homo sapiensIMP9.31.3[8]
NAD⁺32[8]
Adenylosuccinate Lyase Homo sapiensAdenylosuccinate1.7997[6]
SAICAR2.3590[6]

Table 1: Kinetic Parameters of Key Enzymes at the IMP Branch Point.

MetaboliteCell TypeIntracellular Concentration (µM)Reference
IMP VariesTypically low due to rapid conversion[General knowledge]
AMP Varies10 - 100[General knowledge]
GMP Varies5 - 50[General knowledge]
ATP Varies1,000 - 10,000[General knowledge]
GTP Varies100 - 1,000[General knowledge]

Table 2: Typical Intracellular Concentrations of Purine Nucleotides. (Note: Concentrations can vary significantly depending on cell type, metabolic state, and analytical method.)

Experimental Protocols

Detailed methodologies for studying the IMP branch point are essential for researchers in this field. The following sections provide outlines for key experimental procedures.

IMP Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the activity of IMPDH by monitoring the production of its product, NADH, which absorbs light at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA

  • Substrate 1: Inosine monophosphate (IMP), 10 mM stock solution in water

  • Substrate 2: β-Nicotinamide adenine dinucleotide (NAD⁺), 10 mM stock solution in water

  • Enzyme: Purified or crude IMPDH enzyme preparation

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, IMP (final concentration 0.1-1.0 mM), and NAD⁺ (final concentration 0.5-2.0 mM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the IMPDH enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Adenylosuccinate Synthetase Activity Assay (Coupled Spectrophotometric)

This assay indirectly measures AdSS activity by coupling the production of GDP to the oxidation of NADH through the pyruvate kinase and lactate dehydrogenase reactions.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • Substrate 1: Inosine monophosphate (IMP), 10 mM stock solution

  • Substrate 2: L-Aspartate, 100 mM stock solution

  • Substrate 3: Guanosine triphosphate (GTP), 10 mM stock solution

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), 20 mM stock; β-Nicotinamide adenine dinucleotide, reduced form (NADH), 10 mM stock

  • Enzyme: Purified or crude AdSS enzyme preparation

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, IMP, Aspartate, GTP, PEP, NADH, PK, and LDH.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the AdSS enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity, which is proportional to the rate of GDP production by AdSS.

Quantification of Intracellular Nucleotides by HPLC

This method allows for the separation and quantification of IMP, AMP, GMP, and other nucleotides from cell extracts.

Sample Preparation (Acid Extraction):

  • Rapidly quench metabolic activity in cell culture by adding ice-cold methanol or by flash-freezing in liquid nitrogen.

  • Extract the nucleotides by adding a known volume of ice-cold 0.4 M perchloric acid.

  • Incubate on ice for 10-20 minutes.

  • Centrifuge to pellet the precipitated protein and cell debris.

  • Neutralize the supernatant by adding a solution of potassium carbonate or potassium hydroxide.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • The resulting supernatant contains the intracellular nucleotides and is ready for HPLC analysis.

HPLC Analysis:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of a low-concentration phosphate buffer (e.g., 50 mM KH₂PO₄, pH 6.0) and a polar organic solvent like methanol or acetonitrile is typically employed.

  • Detection: UV absorbance is monitored at 254 nm or 260 nm.

  • Quantification: The concentration of each nucleotide is determined by comparing the peak area to a standard curve generated with known concentrations of nucleotide standards.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

purine_biosynthesis PRPP Ribose-5-Phosphate -> ... -> PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP de novo synthesis AMP_path Adenylosuccinate IMP->AMP_path Adenylosuccinate Synthetase (AdSS) + Aspartate + GTP -> GDP + Pi XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) + NAD+ -> NADH AMP Adenosine Monophosphate (AMP) AMP_path->AMP Adenylosuccinate Lyase (AdSL) - Fumarate AMP->IMP (-) Feedback Inhibition GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase + Glutamine + ATP -> AMP + PPi GMP->IMP (-) Feedback Inhibition

Caption: The IMP branch point in de novo purine biosynthesis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenization quenching Metabolic Quenching cell_culture->quenching extraction Nucleotide Extraction (e.g., Perchloric Acid) quenching->extraction hplc HPLC Separation (Reverse-Phase C18) extraction->hplc Inject Sample detection UV Detection (254/260 nm) hplc->detection quantification Quantification (vs. Standard Curve) detection->quantification signaling_regulation growth_factors Growth Factors mTOR mTOR Signaling growth_factors->mTOR energy_stress Energy Stress (High AMP/ATP ratio) AMPK AMPK Signaling energy_stress->AMPK IMPDH IMP Dehydrogenase (IMPDH) mTOR->IMPDH + Upregulation/ Assembly AdSS Adenylosuccinate Synthetase (AdSS) AMPK->AdSS ? AMPK->IMPDH ?

References

Methodological & Application

Application Note: Quantification of Inosinic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inosinic acid, or inosine monophosphate (IMP), is a crucial nucleotide involved in various metabolic pathways and serves as a key precursor for the synthesis of purine nucleotides. It is also widely utilized as a flavor enhancer in the food industry. Accurate quantification of this compound is essential for research in metabolic studies, drug development, and quality control in food production. This application note details a robust and reliable ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the determination of this compound.

Principle

This method employs ion-pair reversed-phase chromatography to achieve the separation of the highly polar this compound. An ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase. This agent contains a hydrophobic group that interacts with the C8 or C18 stationary phase and a charged group that forms an ion pair with the negatively charged phosphate group of this compound. This interaction increases the retention of this compound on the non-polar stationary phase, allowing for its effective separation from other sample components. Detection is typically performed using an ultraviolet (UV) detector at a wavelength of 250 nm or 254 nm.[1][2][3][4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Tissue, Food) Extraction Extraction with Perchloric Acid Sample->Extraction Injection Inject into HPLC Neutralization Neutralization Extraction->Neutralization Separation C18 Column Separation Filtration Filtration (0.45 µm) Neutralization->Filtration Detection UV Detection (250 nm) Filtration->Injection Prepared Sample Chromatogram Obtain Chromatogram Injection->Separation Integration Peak Integration Separation->Detection Quantification Quantification via Calibration Curve Detection->Chromatogram Signal Output Chromatogram->Integration Integration->Quantification

Caption: HPLC workflow for this compound quantification.

Protocols

1. Sample Preparation (Meat/Food Products)

This protocol is adapted for the extraction of this compound from meat or other food matrices.[2][3][4]

  • Materials:

    • Perchloric acid (HClO₄), ~0.6 M

    • Potassium hydroxide (KOH) solution

    • Deionized water

    • Homogenizer

    • Centrifuge

    • 0.45 µm syringe filters

    • pH meter

  • Procedure:

    • Weigh approximately 5 g of the homogenized sample into a centrifuge tube.

    • Add 25 mL of cold 0.6 M perchloric acid to precipitate proteins.

    • Homogenize the mixture for 1-2 minutes.

    • Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding KOH solution dropwise until the pH is between 6.5 and 7.0. This will precipitate potassium perchlorate.

    • Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.

    • Centrifuge at 5000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • Filter the resulting supernatant through a 0.45 µm syringe filter prior to HPLC injection.[4]

2. HPLC Method

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions: A C18 reversed-phase column is commonly used for the separation.[3][4]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate or another suitable ion-pairing agent like tetrabutylammonium.[3][4]
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm[3][4] or 254 nm[1]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 30°C

3. Standard Preparation and Calibration

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in deionized water.

  • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 0.5, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • The linearity of the calibration curve should be verified (R² > 0.999).[3][4]

Quantitative Data Summary

The performance of the HPLC method can be validated by assessing several parameters. The following table summarizes typical validation data for the quantification of this compound.

ParameterTypical ValueReference
Linearity (R²) > 0.999[3][4]
Limit of Detection (LOD) 2.32 mg/kg[3][4]
Limit of Quantification (LOQ) 7.73 mg/kg (calculated as 3.33 x LOD)[3][4]
Recovery 90.5% - 102.8%[3][4]
Repeatability (RSDr) < 3.07%[3][4]
Reproducibility (RSDR) < 5%[5]

Signaling Pathway Diagram

While this compound is a key node in metabolic pathways, a detailed signaling pathway is extensive. The following diagram illustrates the central role of IMP in purine metabolism.

Purine_Metabolism cluster_synthesis De Novo Synthesis cluster_conversion Nucleotide Interconversion cluster_degradation Degradation Pathway IMP This compound (IMP) AMP AMP IMP->AMP GMP GMP IMP->GMP Inosine Inosine IMP->Inosine PRPP PRPP Steps Multiple Steps PRPP->Steps Steps->IMP Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid

Caption: Central role of this compound (IMP) in purine metabolism.

Discussion

The described ion-pair reversed-phase HPLC method provides excellent selectivity and sensitivity for the quantification of this compound in various matrices. The sample preparation procedure, involving protein precipitation with perchloric acid, is effective for removing interfering macromolecules.[2] Method validation is crucial to ensure the reliability of the results, and the typical values presented for linearity, LOD, LOQ, recovery, and precision demonstrate the robustness of this technique.[3][4][6] The choice of ion-pairing agent and its concentration, as well as the pH of the mobile phase, are critical parameters that may need to be optimized for specific sample types and HPLC systems.[7]

Conclusion

This application note provides a detailed protocol and validation parameters for the quantification of this compound using ion-pair reversed-phase HPLC. The method is reliable, reproducible, and suitable for researchers, scientists, and professionals in drug development and food science for the accurate determination of this compound.

References

Application Note: Determination of Inosinic Acid in Meat Samples using Ion-Pair HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Inosinic acid (inosine 5'-monophosphate, IMP) is a key flavor enhancer naturally present in meat, contributing to the desirable "umami" taste. Its concentration is often used as an indicator of meat quality and freshness. This application note details a robust and reliable method for the quantification of this compound in various meat samples using ion-pair high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The methodology involves a straightforward acid extraction of IMP from the meat matrix, followed by separation on a reversed-phase C8 column using an ion-pairing agent to achieve optimal retention and resolution. This method demonstrates good recovery and a low limit of detection, making it suitable for routine quality control and research applications in the food industry.

Introduction

The savory or "umami" flavor of meat is largely attributed to the presence of 5'-ribonucleotides, with this compound (IMP) being the most significant contributor.[1] The concentration of IMP in muscle tissue changes post-mortem, initially increasing due to the enzymatic breakdown of adenosine triphosphate (ATP) and subsequently decreasing as it degrades into inosine and hypoxanthine.[2][3] Therefore, quantifying IMP levels is crucial for assessing the flavor profile and freshness of meat products.

Ion-pair chromatography is a powerful technique for the analysis of ionic and highly polar compounds on reversed-phase HPLC columns.[4][5] In this method, an ion-pairing reagent, a large ion with a hydrophobic chain, is added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte (this compound), which can then be retained and separated by the non-polar stationary phase.[4][5] This application note provides a detailed protocol for the determination of this compound in meat using tetrabutylammonium as the counter-ion.[6]

Experimental Protocol

Materials and Reagents
  • This compound (IMP) standard (Sigma-Aldrich or equivalent)

  • Perchloric acid (HClO₄), 70% (ACS grade)

  • Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium hydrogensulfate (TBAHS) (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • UV-Vis Detector

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Homogenizer (e.g., Stomacher, Ultra-Turrax)

  • Centrifuge

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Volumetric flasks and pipettes

Sample Preparation
  • Homogenization: Weigh approximately 5 g of a representative meat sample (minced and free of connective tissue and fat) into a homogenizer bag or beaker.

  • Extraction: Add 25 mL of cold 0.6 M perchloric acid. Homogenize for 2 minutes.[6]

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 5,000 x g for 15 minutes at 4°C.

  • Neutralization: Decant the supernatant into a clean beaker. Adjust the pH to 6.5 with 1 M potassium hydroxide (KOH). The precipitation of potassium perchlorate will occur.

  • Filtration: Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation. Centrifuge again under the same conditions or filter through a 0.45 µm filter to remove the precipitate.

  • Dilution: Dilute the clear supernatant to a known volume (e.g., 50 mL) with ultrapure water.

  • Final Filtration: Filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions
ParameterSetting
Column Reversed-phase C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium dihydrogen phosphate buffer containing 5 mM tetrabutylammonium, adjusted to pH 7.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 15 minutes
Preparation of Standards and Calibration
  • Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 ppm) by diluting the stock solution with ultrapure water.

  • Calibration Curve: Inject the working standards into the HPLC system. Construct a calibration curve by plotting the peak area of IMP against the concentration.

Results and Discussion

The described ion-pair HPLC method provides excellent separation of this compound from other endogenous components in meat extracts. The use of tetrabutylammonium as an ion-pairing agent effectively retains the anionic IMP on the C8 stationary phase, resulting in a sharp and symmetrical peak. The method has been shown to have good recovery rates, typically above 95%, and a limit of detection around 50 ppm.[6]

Quantitative Data of this compound in Meat

The concentration of this compound can vary significantly depending on the type of meat, muscle type, and post-mortem storage conditions. The following table summarizes typical IMP concentrations found in various meat samples as reported in the literature.

Meat TypeMuscleIMP Concentration (µmol/g or mg/100g)Reference
BeefLongissimus dorsiPeak of 5.4 µM/g at 12 hours post-mortem[3]
ChickenBreast Meat6-8 µmol/g (210-270 mg/100g)[2]
PorkLongissimus dorsiNot significantly different from other muscles at 48h[3]

Note: Values can vary based on analytical methods and sample handling.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound in meat samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Meat Sample (5g) homogenize Homogenize with 0.6M Perchloric Acid sample->homogenize centrifuge1 Centrifuge (5000 x g, 15 min) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant neutralize Neutralize to pH 6.5 with KOH supernatant->neutralize precipitate Precipitate KClO₄ (Ice Bath, 30 min) neutralize->precipitate centrifuge2 Centrifuge/Filter precipitate->centrifuge2 dilute Dilute to Final Volume centrifuge2->dilute filter Filter (0.45 µm) into HPLC Vial dilute->filter hplc Inject into HPLC System filter->hplc separation Ion-Pair Separation (C8 Column) hplc->separation detection UV Detection (250 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify IMP using Calibration Curve chromatogram->quantification report Report Concentration quantification->report

References

Using inosine 5′-monophosphate as a substrate for IMPDH kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Topic: Using Inosine 5′-Monophosphate as a Substrate for IMPDH Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of purine nucleotides.[1][2][3] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the first and rate-limiting step in the pathway leading to the synthesis of guanosine triphosphate (GTP).[2][4] Given that GTP and other guanine nucleotides are essential for DNA and RNA synthesis, signal transduction, and other cellular processes, IMPDH activity is critical for cell proliferation.[5][6] This makes IMPDH a significant target for the development of antiviral, anticancer, and immunosuppressive drugs.[2][3][4] Mycophenolic acid, for instance, is a potent IMPDH inhibitor used as an immunosuppressant.[1][3] Understanding the kinetic properties of IMPDH using its natural substrate, IMP, is fundamental for screening and characterizing new inhibitory compounds.

Principle of the Assay

The kinetic activity of IMPDH is typically determined by monitoring the production of NADH, a product of the enzymatic reaction, which absorbs light at 340 nm.[7][8] The reaction is initiated by adding the enzyme to a reaction mixture containing IMP and the cofactor NAD+. The rate of increase in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction. This continuous spectrophotometric assay allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Alternatively, the assay can be coupled to the reduction of a tetrazolium salt, such as INT, to a colored formazan product in an NADH-coupled enzymatic reaction, with the color intensity measured at a different wavelength (e.g., 492 nm).[2][4][9]

Signaling Pathway and Enzymatic Reaction

The IMPDH-catalyzed reaction is a key control point in the purine biosynthesis pathway, directing the metabolic flux from IMP towards the synthesis of guanine nucleotides.

IMPDH_Pathway cluster_reaction IMPDH Catalyzed Reaction IMP Inosine 5'-Monophosphate (IMP) XMP Xanthosine 5'-Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine 5'-Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP ... DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA NAD NAD+ NADH NADH + H+

Caption: The role of IMPDH in the de novo purine biosynthesis pathway.

Materials and Reagents

  • Enzyme: Purified recombinant IMPDH (e.g., human IMPDH2)

  • Substrate: Inosine 5'-monophosphate (IMP) sodium salt

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM DTT

  • Inhibitor (optional): Mycophenolic acid (MPA) as a positive control

  • Equipment:

    • UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • Temperature-controlled cuvette holder or incubator

    • Pipettes and tips

    • 96-well UV-transparent microplates (for plate reader assays)

Experimental Protocols

Standard IMPDH Kinetic Assay

This protocol describes the determination of initial reaction velocities for IMPDH.

  • Prepare Reagents:

    • Prepare a 10x stock solution of the assay buffer (500 mM Tris-HCl, pH 8.0, 1 M KCl, 10 mM DTT).

    • Prepare stock solutions of IMP (e.g., 10 mM) and NAD⁺ (e.g., 20 mM) in deionized water.

    • Prepare a stock solution of the IMPDH enzyme in a suitable buffer (e.g., the assay buffer with glycerol for stability) and store it on ice. The final enzyme concentration in the assay will depend on its specific activity.

  • Reaction Mixture Preparation:

    • For a standard 1 mL cuvette assay, prepare the reaction mixture by combining:

      • 100 µL of 10x assay buffer

      • Variable volumes of IMP and NAD⁺ stock solutions to achieve the desired final concentrations.

      • Deionized water to bring the volume to just under 1 mL.

    • For a 96-well plate format (e.g., 200 µL final volume), scale down the volumes accordingly.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, add a small volume of the IMPDH enzyme stock solution (e.g., 10 µL) to the reaction mixture and mix quickly.

    • Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes). Ensure the reaction rate is linear during this time.

    • Record the rate of change in absorbance (ΔAbs/min).

  • Data Analysis:

    • Calculate the reaction velocity using the Beer-Lambert law: Velocity (µmol/min/mL) = (ΔAbs/min / ε) * 1000 where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • To determine Kₘ and Vₘₐₓ, perform the assay with a fixed, saturating concentration of one substrate (e.g., NAD⁺) while varying the concentration of the other (IMP). Plot the initial velocities against the IMP concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

IMPDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Substrate (IMP), and Cofactor (NAD+) Stocks C Combine Buffer, IMP, and NAD+ in Cuvette/Well A->C B Dilute IMPDH Enzyme to Working Concentration E Initiate Reaction by Adding IMPDH Enzyme B->E D Equilibrate to Assay Temperature (e.g., 37°C) C->D D->E F Monitor Absorbance at 340 nm in Kinetic Mode E->F G Calculate Initial Velocity (ΔAbs/min) F->G H Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten Plot G->H

Caption: Experimental workflow for determining IMPDH kinetic parameters.

Data Presentation

The kinetic parameters for IMP and NAD⁺ can vary depending on the IMPDH isoform and the source organism. The following table summarizes representative kinetic data from the literature.

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (relative)Assay ConditionsReference
Human IMPDH2IMP~10-50-Tris-HCl buffer, pH 8.0, 25°C[10]
Human IMPDH2NAD⁺~40-100-Tris-HCl buffer, pH 8.0, 25°C[7]
E. coli IMPDHIMP33--[3]
E. coli IMPDHNAD⁺390--[3]
B. anthracis IMPDHIMP10 ± 11.050 mM Tris, pH 8.0, 150 mM KCl, 3 mM EDTA, 1 mM DTT[11]
B. anthracis IMPDHNAD⁺200 ± 201.050 mM Tris, pH 8.0, 150 mM KCl, 3 mM EDTA, 1 mM DTT[11]
S. aureus IMPDHIMP18 ± 21.050 mM Tris, pH 8.0, 150 mM KCl, 3 mM EDTA, 1 mM DTT[11]
S. aureus IMPDHNAD⁺450 ± 201.050 mM Tris, pH 8.0, 150 mM KCl, 3 mM EDTA, 1 mM DTT[11]

Troubleshooting

  • No or Low Activity:

    • Check the integrity and concentration of the enzyme.

    • Ensure the assay buffer has the correct pH and contains necessary components like DTT.

    • Verify the concentrations of IMP and NAD⁺.

  • High Background Signal:

    • Run a control reaction without the enzyme to check for non-enzymatic reduction of NAD⁺.

    • Ensure the purity of the substrates.

  • Non-linear Reaction Rate:

    • The enzyme concentration may be too high, leading to substrate depletion. Reduce the enzyme concentration.

    • The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol.

Conclusion

This application note provides a detailed protocol for measuring the kinetic activity of IMPDH using its natural substrate, IMP. The described spectrophotometric assay is a robust and reliable method for determining the kinetic parameters of IMPDH and for screening potential inhibitors. Accurate determination of these parameters is essential for understanding the enzyme's mechanism and for the development of novel therapeutics targeting the purine biosynthesis pathway.

References

Application Notes and Protocols for the Enzymatic Production of 5'-Inosinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Inosinic acid (IMP), a purine nucleotide, is a key intermediate in the biosynthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1] Beyond its fundamental biological role, IMP and its salts, such as disodium inosinate, are widely utilized as flavor enhancers in the food industry, imparting the "umami" taste.[1] Enzymatic synthesis of IMP offers a highly specific and efficient alternative to traditional methods like chemical phosphorylation or extraction from yeast RNA. This document provides detailed protocols for three distinct enzymatic approaches for the production of 5'-inosinic acid, targeting researchers and professionals in biotechnology and drug development. The methodologies described leverage purified enzymes and whole-cell biocatalysts for the conversion of precursor substrates into the target nucleotide.

Key Enzymatic Strategies for 5'-IMP Production

There are three primary enzymatic strategies for the production of 5'-inosinic acid, each with its own set of advantages and specific requirements:

  • Phosphorylation of Inosine using Inosine Kinase: This method involves the direct phosphorylation of inosine at the 5' position, typically requiring a phosphate donor like adenosine triphosphate (ATP). A key challenge is the cost of ATP, which is often addressed by implementing an ATP regeneration system.

  • Phosphate Group Transfer to Inosine using Acid Phosphatase/Phosphotransferase: Certain microbial phosphotransferases can catalyze the transfer of a phosphate group from a low-cost donor, such as pyrophosphate, to inosine, offering a more economical approach.

  • Deamination of Adenosine Monophosphate (AMP) using AMP Deaminase: This pathway utilizes the readily available precursor AMP and converts it to IMP through the action of AMP deaminase.

Protocol 1: Whole-Cell Biocatalysis for IMP Production via Inosine Phosphorylation

This protocol describes a two-stage process involving the fermentation of inosine by Corynebacterium ammoniagenes, followed by its phosphorylation to IMP using a whole-cell biocatalyst of Escherichia coli overexpressing guanosine/inosine kinase.[2] This method benefits from the co-localization of the kinase and an ATP regeneration system within the E. coli cells.

Experimental Workflow

cluster_0 Stage 1: Inosine Fermentation cluster_1 Stage 2: E. coli Cultivation cluster_2 Stage 3: Biotransformation cluster_3 Stage 4: Downstream Processing a Inoculation of Corynebacterium ammoniagenes b Fermentation in Production Medium a->b c Inosine Accumulation b->c g Mixing of C. ammoniagenes fermentation broth and E. coli cell culture c->g d Inoculation of Recombinant E. coli (pIK75) e Cultivation and Induction of Guanosine/Inosine Kinase d->e f Harvest of E. coli cells e->f f->g h Phosphorylation Reaction g->h i IMP Production h->i j Cell Removal (Centrifugation/Filtration) i->j k Purification of IMP (Ion-Exchange Chromatography) j->k l Product Isolation (Crystallization/Lyophilization) k->l

Caption: Workflow for 5'-IMP production using a two-stage fermentation and biotransformation process.

Materials and Reagents
  • Corynebacterium ammoniagenes (e.g., KY13761 mutant)[2]

  • Recombinant Escherichia coli harboring an expression plasmid for guanosine/inosine kinase (e.g., MC1000(pIK75))[2]

  • Inosine Fermentation Medium

  • E. coli Cultivation Medium (e.g., LB or Terrific Broth)

  • Inducing agent (e.g., IPTG, if applicable)

  • Phosphate buffer

Procedure

Stage 1: Inosine Fermentation

  • Prepare the inosine fermentation medium. A typical medium for C. ammoniagenes may contain glucose, peptone, yeast extract, MgSO₄·7H₂O, KH₂PO₄, K₂HPO₄, and urea.

  • Inoculate a seed culture of C. ammoniagenes into a fermenter containing the production medium.

  • Carry out the fermentation at 30°C with aeration and agitation. Maintain the pH at a suitable level (e.g., 7.5-7.8) through the addition of a base or urea.

  • Monitor the production of inosine over time using a suitable analytical method such as HPLC.

Stage 2: Preparation of Whole-Cell Biocatalyst

  • Prepare the appropriate culture medium for the recombinant E. coli strain.

  • Inoculate a seed culture of the recombinant E. coli into a larger culture volume.

  • Grow the cells at 37°C with shaking.

  • When the cell density reaches the mid-logarithmic phase (OD₆₀₀ of ~0.6-0.8), add an inducing agent if the expression of the kinase is under an inducible promoter.

  • Continue the cultivation for a period sufficient to allow for high-level expression of the guanosine/inosine kinase.

  • The E. coli culture broth containing the overexpressed enzyme can be used directly in the next step.[2]

Stage 3: Enzymatic Phosphorylation

  • At the end of the inosine fermentation, directly combine the C. ammoniagenes fermentation broth with the E. coli culture broth containing the kinase.[2]

  • The reaction mixture should contain the inosine produced, the E. coli cells with kinase and ATP regeneration capabilities, and a phosphate source.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for approximately 12 hours.[2]

  • Monitor the conversion of inosine to IMP periodically by HPLC.

Quantitative Data
ParameterValueReference
Final IMP Concentration91 mM[2]
Reaction Time12 hours[2]
Vmax (Inosine)4.9 µmol/min/mg protein
Km (Inosine)2.1 mM

Protocol 2: IMP Production using Recombinant Acid Phosphatase/Phosphotransferase

This protocol utilizes a purified recombinant acid phosphatase/phosphotransferase (AP/PTase) or a whole-cell biocatalyst expressing this enzyme to synthesize IMP from inosine and a phosphate donor like pyrophosphate. A mutated version of this enzyme from Morganella morganii has shown enhanced production yields.

Materials and Reagents
  • Recombinant E. coli expressing AP/PTase (e.g., from Escherichia blattae or a mutated version from Morganella morganii)

  • Inosine

  • Disodium pyrophosphate (phosphate donor)

  • Buffer (e.g., Citrate buffer, pH 5.0)

  • Metal salts for enzyme activity or inhibition studies (optional)

  • Cell lysis buffer (if using purified enzyme)

  • Ni-NTA resin (for purification of His-tagged enzyme)

Procedure

Option A: Using Purified Enzyme

  • Cultivate the recombinant E. coli strain and induce the expression of AP/PTase.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Disrupt the cells using sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the recombinant AP/PTase from the supernatant using Ni-NTA affinity chromatography if it is His-tagged.[3]

  • Prepare the reaction mixture containing inosine, disodium pyrophosphate, and the purified enzyme in a suitable buffer.

  • Incubate the reaction at the optimal temperature and pH.

  • Monitor the formation of IMP over time.

Option B: Using Whole-Cell Biocatalyst

  • Cultivate the recombinant E. coli strain and induce enzyme expression as described above.

  • Harvest the cells by centrifugation and wash them with buffer.

  • Resuspend the cell pellet in the reaction buffer to a desired cell concentration.

  • Add inosine and disodium pyrophosphate to the cell suspension to initiate the reaction.

  • Incubate the reaction under optimal conditions with agitation.

  • Monitor IMP production.

Quantitative Data
Enzyme SourceSubstrate ConcentrationsOptimal pHOptimal Temp.Product ConcentrationMolar YieldReference
E. blattae AP/PTase37 mM Inosine5.030°C16.83 mM45.5%[3]
Mutated M. morganii AP/PTase (whole-cell)120 mM Inosine, 200 mM PyrophosphateNot specifiedNot specified119.58 mM~99%

Protocol 3: Enzymatic Conversion of AMP to IMP using AMP Deaminase

This protocol outlines the production of IMP from AMP using AMP deaminase, for which Aspergillus oryzae is a known producer. The enzyme can be used in a crude or purified form.

Materials and Reagents
  • Aspergillus oryzae strain

  • Fermentation medium for A. oryzae

  • Adenosine monophosphate (AMP)

  • Buffer (e.g., pH 6.0)

  • Yeast extract (as a source of AMP for crude preparations)

  • Ammonium sulfate (for protein precipitation)

Procedure
  • Cultivate Aspergillus oryzae in a suitable fermentation medium to produce AMP deaminase.

  • After fermentation, the crude enzyme can be obtained from the culture filtrate or by lysing the mycelia.

  • For a purified enzyme preparation, precipitate the protein from the crude extract using ammonium sulfate, followed by chromatographic purification steps.

  • Prepare the reaction mixture containing AMP in a buffer at the optimal pH.

  • Add the crude or purified AMP deaminase to initiate the reaction.

  • Incubate the reaction at the optimal temperature.

  • Monitor the conversion of AMP to IMP by HPLC. A reported protocol produced 2.00 mg/g of IMP from 2.04 mg/g of dried yeast (containing AMP) in 40 minutes using 6 mL of crude enzyme, achieving an 84.8% molar yield.[4]

Quantitative Data
ParameterValueReference
Enzyme SourceAspergillus oryzae[4]
Optimal pH6.0[4]
Optimal Temperature40°C[4]
Molar Yield84.8%[4]
Reaction Time40 minutes[4]

Downstream Processing: Purification of 5'-Inosinic Acid

The following is a generalized protocol for the purification of IMP from the enzymatic reaction mixture, primarily using ion-exchange chromatography.

Procedure
  • Cell Removal: If a whole-cell biocatalyst was used, remove the cells from the reaction mixture by centrifugation (e.g., 10,000 x g for 15 minutes) or microfiltration.

  • Protein Precipitation (Optional): If a purified or crude enzyme was used, denature and precipitate the proteins by methods such as heat treatment or the addition of a solvent like ethanol, followed by centrifugation.

  • Ion-Exchange Chromatography:

    • Resin Selection: Use a strong anion exchange (SAX) resin, as IMP is negatively charged at neutral to slightly alkaline pH.

    • Equilibration: Equilibrate the chromatography column with a low ionic strength buffer at a pH where IMP is charged and will bind to the resin (e.g., Tris-HCl, pH 8.0).

    • Sample Loading: Adjust the pH and conductivity of the clarified reaction supernatant to match the equilibration buffer and load it onto the column.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound IMP using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by decreasing the pH of the elution buffer.

    • Fraction Collection: Collect fractions and analyze them for the presence of IMP using HPLC or UV spectrophotometry.

  • Desalting and Concentration: Pool the IMP-containing fractions and desalt them using methods like diafiltration or size-exclusion chromatography. The solution can then be concentrated by evaporation.

  • Crystallization/Lyophilization: Obtain the final product as a solid by crystallization or lyophilization.

Biochemical Pathway

De Novo Purine Biosynthesis Pathway

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that constructs the purine ring from simple precursors, leading to the formation of IMP.

De_Novo_Purine_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP 5'-Inosinic Acid (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: The de novo biosynthesis pathway of purine nucleotides, culminating in the formation of 5'-inosinic acid (IMP).

References

Application Notes and Protocols: Inosinic Acid in Purine Nucleotide Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inosinic acid, also known as inosine 5'-monophosphate (IMP), is a pivotal intermediate in purine metabolism.[1] It stands at the crossroads of the de novo synthesis and salvage pathways for purine nucleotides and is a central component of the Purine Nucleotide Cycle (PNC). The PNC is a critical metabolic pathway, particularly in muscle and brain tissues, responsible for the deamination of AMP to IMP, and the subsequent resynthesis of AMP from IMP.[1] This cycle plays a significant role in cellular energy homeostasis, the regulation of adenine nucleotide levels, and the production of fumarate, an intermediate of the citric acid cycle. This document provides detailed application notes and experimental protocols for utilizing this compound and its related metabolites to study the dynamics and regulation of the Purine Nucleotide Cycle.

Section 1: The Purine Nucleotide Cycle (PNC) and the Central Role of this compound

The Purine Nucleotide Cycle consists of three key enzymatic reactions that interconvert adenosine monophosphate (AMP) and inosine monophosphate (IMP).

  • AMP Deaminase: Catalyzes the deamination of AMP to IMP and ammonia (NH₃).

  • Adenylosuccinate Synthetase: Catalyzes the synthesis of adenylosuccinate from IMP and aspartate, a reaction driven by the hydrolysis of guanosine triphosphate (GTP).

  • Adenylosuccinate Lyase: Cleaves adenylosuccinate to produce AMP and fumarate.

This compound is the central hub of this cycle, linking the catabolic and anabolic phases. The flux through the PNC is tightly regulated by the cellular energy state and the concentrations of its intermediates.

Visualizing the Purine Nucleotide Cycle

Purine_Nucleotide_Cycle cluster_PNC Purine Nucleotide Cycle cluster_links Connections to Cellular Metabolism AMP AMP IMP This compound (IMP) AMP->IMP AMP Deaminase + H₂O - NH₃ Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase + Aspartate + GTP Adenylosuccinate->AMP Adenylosuccinate Lyase - Fumarate Fumarate_out Fumarate TCA_Cycle TCA Cycle Fumarate_out->TCA_Cycle Enters TCA Cycle

Figure 1: The Purine Nucleotide Cycle pathway.

Section 2: Quantitative Data on PNC Enzymes and Nucleotide Pools

Understanding the kinetics of the PNC enzymes and the physiological concentrations of the involved nucleotides is crucial for designing and interpreting experiments.

Table 1: Kinetic Parameters of Purine Nucleotide Cycle Enzymes
EnzymeOrganism/TissueSubstrateK_m (µM)V_max or k_catNotes
AMP Deaminase Rabbit Muscle (Myosin-bound)AMP50 - 100~20% of free enzyme V_maxHigh-affinity state at low [AMP][2]
Rabbit Muscle (Free)AMP~1000-Near-linear double-reciprocal plot[2]
Streptomyces coelicolorAdenosine-15.4 µmol/min/mg (V_max)Adenosine is the preferred substrate[3]
Adenylosuccinate Synthetase Escherichia coliGTP231.35 x 10⁻³ mM/min (V_max)Mathematical model-derived values[4][5]
Escherichia coliIMP20""[4][5]
Escherichia coliAspartate300""[4][5]
Adenylosuccinate Lyase Human (recombinant)SAICAR2.3590 s⁻¹ (k_cat)At pH 7.0 and 25°C[6]
Human (recombinant)Adenylosuccinate (SAMP)1.7997 s⁻¹ (k_cat)At pH 7.0 and 25°C[6]
Human (recombinant, R303C mutant)SAICARIncreased vs. WT-Associated with ADSL deficiency[7]
Human (recombinant, R303C mutant)Adenylosuccinate (SAMP)-Reduced vs. WTAssociated with ADSL deficiency[7]
Table 2: Intracellular Concentrations of this compound and Related Purine Nucleotides
Cell Type/TissueIMP (µM)AMP (µM)ADP (µM)ATP (µM)GTP (µM)Reference
HeLa Cells (Purine-rich media) ~10 (relative value)~85 (relative value)-23302740[8]
HeLa Cells (Purine-depleted media) ~28 (relative value, 2.8-fold increase)Slightly higher than purine-rich---[8]
Mammalian Cells (Average) ---3152 ± 1698468 ± 224[9][10]
Dividing Mammalian Cells (dNTPs) ---dATP: 24 ± 22dGTP: 5.2 ± 4.5[9][10]
Tumor Cells (vs. Normal) ---1.2-5 fold higher1.2-5 fold higher[9][10]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to study the Purine Nucleotide Cycle using this compound as a focal point.

Protocol 1: Preparation of Cellular/Tissue Extracts for Nucleotide Analysis

This protocol is a prerequisite for Protocols 2, 3, and 4.

Workflow for Sample Preparation

Sample_Prep_Workflow Start Cell Pellet or Tissue Sample Homogenization Homogenize in 0.4 M Perchloric Acid Start->Homogenization Centrifugation1 Centrifuge to Pellet Precipitate Homogenization->Centrifugation1 Neutralization Neutralize Supernatant with K₂CO₃ Centrifugation1->Neutralization Centrifugation2 Centrifuge to Remove KClO₄ Precipitate Neutralization->Centrifugation2 Filtration Filter Supernatant (0.22 µm) Centrifugation2->Filtration Analysis Analyze by HPLC or LC-MS/MS Filtration->Analysis Isotope_Labeling_Workflow Start Culture Cells to Desired Confluency Labeling Incubate with ¹⁵N-Glycine Containing Medium Start->Labeling Time_Course Collect Cell Samples at Various Time Points Labeling->Time_Course Extraction Extract Metabolites (Protocol 1) Time_Course->Extraction LCMS_Analysis Analyze by LC-MS/MS for Isotopologue Distribution Extraction->LCMS_Analysis Flux_Calculation Calculate Metabolic Flux LCMS_Analysis->Flux_Calculation Drug_Discovery_Flow HTS High-Throughput Screening of Compound Libraries Hit_ID Identification of 'Hits' HTS->Hit_ID Kinetic_Studies Detailed Enzyme Kinetic Analysis Hit_ID->Kinetic_Studies Cell_Assays Cell-Based Assays (Nucleotide Pools & Flux) Kinetic_Studies->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Application Notes and Protocols for the Extraction of Inosinic Acid from Tissues and Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosinic acid, or inosine monophosphate (IMP), is a pivotal intermediate in the biosynthesis of purine nucleotides.[1] Its concentration within cells and tissues is a critical indicator of cellular metabolic state and energy charge. Accurate quantification of IMP is essential for research in various fields, including metabolic disorders, oncology, and pharmacology. These application notes provide detailed protocols for the extraction of this compound from both tissue and cell culture samples, along with a comparative analysis of different methodologies.

Signaling Pathway of this compound Metabolism

This compound is synthesized de novo from 5-phosphoribosyl-1-pyrophosphate (PRPP) through a multi-step enzymatic pathway. It serves as the precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids and essential molecules in cellular signaling and energy transfer.[1]

InosinicAcidMetabolism PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DeNovo De Novo Purine Biosynthesis PRPP->DeNovo Multiple Steps IMP This compound (IMP) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase DeNovo->IMP Salvage Salvage Pathway Hypoxanthine Hypoxanthine Salvage->Hypoxanthine Adenosine Adenosine Salvage->Adenosine Guanosine Guanosine Salvage->Guanosine Hypoxanthine->IMP Adenosine->AMP Guanosine->GMP

Caption: De novo and salvage pathways of this compound metabolism.

Comparative Data of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. The following table summarizes quantitative data from various studies to aid in method selection. Direct comparative studies for this compound are limited, and the presented data is compiled from different sources.

MethodSample TypeKey FindingsReported Yield/RecoveryReference
Perchloric Acid (PCA) Extraction Chicken MuscleEffective for nucleotide extraction from muscle tissue.Recoveries within ±6% of amounts added.[2]
Pig MuscleIMP content determined to be 3.287-3.561 mg/g.[2]
Rat Bone Marrow & Intestinal CellsPromotes decomposition of ATP to ADP.Lower yield of triphosphate nucleotides compared to acetonitrile.
Acetonitrile (ACN) Extraction Rat Bone Marrow & Intestinal CellsFaster than PCA extraction (<5 min vs. >10 min). Yielded significantly more triphosphate nucleotides.Higher recovery of ATP compared to PCA.
Escherichia coliAcidic acetonitrile (0.1 M formic acid) gave superior triphosphate yields.Improved triphosphate yields due to reduced decomposition.[3][4]
Enzymatic Method Dried YeastProduction of IMP from AMP using AMP deaminase.2.00 mg/g of IMP produced with an 84.8% molar yield.[5]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of this compound from Animal Tissue

This protocol is suitable for the extraction of nucleotides, including this compound, from muscle and other solid tissues.

PCA_Extraction_Workflow start Start: Tissue Sample homogenize Homogenize in Cold Perchloric Acid start->homogenize centrifuge1 Centrifuge (1) homogenize->centrifuge1 supernatant1 Collect Supernatant (1) centrifuge1->supernatant1 neutralize Neutralize with Potassium Hydroxide supernatant1->neutralize centrifuge2 Centrifuge (2) neutralize->centrifuge2 supernatant2 Collect Supernatant (2) (IMP Extract) centrifuge2->supernatant2 end End: Analysis (e.g., HPLC) supernatant2->end

Caption: Workflow for perchloric acid extraction from tissue.

Materials:

  • Tissue sample (e.g., muscle)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium hydroxide (KOH), 2 M

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • pH indicator strips

Procedure:

  • Sample Preparation: Weigh approximately 0.3 g of frozen tissue and place it in a pre-chilled homogenization tube.

  • Homogenization: Add 1.4 mL of ice-cold 0.6 M perchloric acid to the tube. Homogenize the tissue on ice until a uniform suspension is achieved.

  • First Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 8,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which contains the acid-soluble nucleotides, and transfer it to a new pre-chilled microcentrifuge tube.

  • Neutralization: Slowly add 2 M potassium hydroxide to the supernatant on ice while vortexing gently to neutralize the extract to a pH of 6.0-7.0. Monitor the pH using indicator strips. The addition of KOH will precipitate potassium perchlorate.

  • Second Centrifugation: Centrifuge the neutralized extract at 8,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Final Extract: Collect the supernatant containing the this compound. This extract is now ready for quantification by methods such as HPLC or LC-MS/MS.

Protocol 2: Acetonitrile-Based Extraction of this compound from Cultured Cells

This protocol is a rapid and efficient method for extracting nucleotides from cultured mammalian cells, minimizing the degradation of triphosphate nucleotides.

ACN_Extraction_Workflow start Start: Cell Pellet add_solvent Add Cold Acetonitrile/ Methanol/Water Solution start->add_solvent vortex Vortex Vigorously add_solvent->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant (IMP Extract) centrifuge->supernatant end End: Analysis (e.g., LC-MS/MS) supernatant->end

Caption: Workflow for acetonitrile-based extraction from cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20 v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Lysis and Extraction: Add 1 mL of pre-chilled extraction solvent per 1 x 10^7 cells to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes to further precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Collect Extract: Carefully transfer the supernatant, which contains the extracted this compound, to a new microcentrifuge tube.

  • Sample Preparation for Analysis: The extract can be directly analyzed by LC-MS/MS. If necessary, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in a suitable buffer for HPLC analysis.

Alternative Method: Solid-Phase Extraction (SPE)

Solid-phase extraction can be employed as a cleanup step after the initial extraction to remove interfering substances and concentrate the this compound. This is particularly useful for complex biological matrices. The principle involves retaining the negatively charged phosphate group of this compound on an anion exchange sorbent.

General Steps for SPE Cleanup:

  • Conditioning: The SPE cartridge (e.g., a strong anion exchanger) is conditioned with an organic solvent (e.g., methanol) followed by an equilibration buffer.

  • Loading: The crude extract is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak buffer to remove unbound contaminants.

  • Elution: this compound is eluted from the cartridge using a buffer with a high salt concentration or a change in pH.

Conclusion

The selection of an appropriate extraction method for this compound is crucial for obtaining accurate and reproducible results. The perchloric acid method is a well-established technique for tissues, while acetonitrile-based extraction offers a rapid and efficient alternative for cultured cells, particularly when analyzing triphosphate nucleotides. For complex samples, solid-phase extraction can be a valuable tool for sample cleanup and enrichment. The protocols provided here offer detailed guidance for researchers to effectively extract this compound for downstream quantitative analysis.

References

Spectrophotometric Assays for Measuring Inosinic Acid Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosinic acid, or inosine 5'-monophosphate (IMP), is a pivotal nucleotide in cellular metabolism. It serves as a key precursor in the biosynthesis of purine nucleotides, such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA. Beyond its role in nucleic acid synthesis, IMP is a significant contributor to the umami taste in food and plays a role in various physiological processes. The accurate quantification of IMP concentration is crucial in diverse fields, including food science, biotechnology, and drug development, to understand its metabolic roles, assess food quality, and investigate potential therapeutic interventions targeting purine metabolism.

This document provides detailed application notes and protocols for two reliable and accessible spectrophotometric methods for the determination of IMP concentration: First-Derivative UV Spectrophotometry and a highly specific Enzymatic Assay .

Method 1: First-Derivative UV Spectrophotometry

Application Note

Direct UV spectrophotometry for IMP quantification is often hampered by the spectral overlap from other nucleotides, particularly guanosine monophosphate (GMP), which also absorbs in the same UV range. First-derivative UV spectrophotometry is a powerful technique that resolves this issue by differentiating the absorption spectrum, allowing for the quantification of individual components in a mixture. This method is rapid, cost-effective, and does not require extensive sample preparation, making it suitable for high-throughput screening and quality control in the food industry. By measuring the first-derivative signals at specific zero-crossing points, the concentration of IMP can be determined even in the presence of GMP.

Experimental Protocol

1. Principle:

This method is based on the measurement of the first derivative of the absorbance spectrum. At the zero-crossing point of one component's derivative spectrum, the other component's derivative value is measured, which is directly proportional to its concentration. For the simultaneous determination of IMP and GMP, the first-derivative signal for IMP is measured at 253 nm, a wavelength where the derivative signal of GMP is minimal.

2. Instrumentation:

  • UV-Vis Spectrophotometer with a derivative spectroscopy software module.

  • Quartz cuvettes (1 cm path length).

3. Reagents:

  • IMP Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound sodium salt and dissolve it in 100 mL of 0.01 M HCl.

  • GMP Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of guanosine 5'-monophosphate sodium salt and dissolve it in 100 mL of 0.01 M HCl.

  • 0.01 M Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl in deionized water.

4. Sample Preparation:

  • Liquid Samples (e.g., food extracts): Dilute the sample with 0.01 M HCl to bring the expected IMP concentration within the linear range of the assay (5-40 µg/mL). Centrifuge or filter the sample to remove any particulate matter.

  • Solid Samples: Homogenize a known weight of the solid sample and extract with a suitable solvent (e.g., perchloric acid followed by neutralization). Dilute the extract with 0.01 M HCl.

5. Procedure:

  • Instrument Setup: Set the spectrophotometer to scan from 220 nm to 320 nm. Select the first-derivative mode with appropriate parameters (e.g., scan speed, slit width) as recommended by the instrument manufacturer.

  • Calibration Curve:

    • Prepare a series of IMP standard solutions with concentrations ranging from 5 to 40 µg/mL by diluting the IMP standard stock solution with 0.01 M HCl.

    • Record the first-derivative spectrum for each standard solution.

    • Measure the amplitude of the first-derivative signal at 253 nm.

    • Plot a calibration curve of the derivative signal at 253 nm versus the concentration of IMP.

  • Sample Measurement:

    • Record the first-derivative spectrum of the prepared sample solution.

    • Measure the amplitude of the first-derivative signal at 253 nm.

    • Determine the concentration of IMP in the sample using the calibration curve.

6. Data Analysis:

Calculate the concentration of IMP in the original sample by accounting for the dilution factor used during sample preparation.

Method 2: Enzymatic Assay

Application Note

For a more specific and sensitive quantification of IMP, particularly in complex biological matrices where numerous interfering substances may be present, an enzymatic assay is the method of choice. This assay utilizes a cascade of enzymes to convert IMP into a product that can be easily measured spectrophotometrically. The high specificity of the enzymes ensures that only IMP is measured, minimizing interference from other nucleotides and related compounds. This method is ideal for research applications in biochemistry, cell biology, and drug discovery where accurate determination of IMP levels is critical.

Experimental Protocol

1. Principle:

This assay is based on a three-step enzymatic reaction. First, 5'-Nucleotidase specifically hydrolyzes IMP to inosine and inorganic phosphate. In the second step, Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate. Finally, Xanthine Oxidase (XO) oxidizes hypoxanthine to uric acid. The formation of uric acid is monitored by the increase in absorbance at 293 nm. The rate of increase in absorbance is directly proportional to the IMP concentration in the sample.

2. Instrumentation:

  • UV-Vis Spectrophotometer capable of kinetic measurements at 293 nm.

  • Temperature-controlled cuvette holder (37°C).

  • Quartz cuvettes (1 cm path length).

3. Reagents:

  • Assay Buffer: 100 mM Tris-HCl buffer, pH 7.8.

  • 5'-Nucleotidase (from Crotalus adamanteus venom): Prepare a solution of approximately 10 units/mL in Assay Buffer.

  • Purine Nucleoside Phosphorylase (PNP): Prepare a solution of approximately 20 units/mL in Assay Buffer.

  • Xanthine Oxidase (XO): Prepare a solution of approximately 0.2 units/mL in Assay Buffer.

  • IMP Standard Stock Solution (1 mM): Accurately weigh and dissolve this compound sodium salt in deionized water.

  • Coformycin Solution (optional, for enhanced specificity): 1 mg/mL in deionized water. Coformycin is a potent adenosine deaminase inhibitor that can be included to prevent interference from any contaminating adenosine.[1]

4. Sample Preparation:

  • Biological Samples (e.g., cell lysates, tissue extracts): Deproteinize the samples by treating with perchloric acid followed by neutralization with KOH. Centrifuge to remove the protein precipitate and potassium perchlorate. The supernatant can be used for the assay.

  • Dilute the prepared sample with Assay Buffer to ensure the IMP concentration falls within the linear range of the assay.

5. Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume in the cuvette) as follows:

    • 800 µL Assay Buffer

    • 50 µL 5'-Nucleotidase solution

    • 50 µL Purine Nucleoside Phosphorylase solution

    • 50 µL Xanthine Oxidase solution

    • (Optional) 1 µL Coformycin solution

  • Instrument Setup: Set the spectrophotometer to measure absorbance at 293 nm and maintain the temperature at 37°C.

  • Calibration Curve:

    • Prepare a series of IMP standard solutions with concentrations ranging from 0 to 100 µM by diluting the 1 mM IMP stock solution in Assay Buffer.

    • Add a known volume of each IMP standard (e.g., 50 µL) to a cuvette containing the appropriate volume of the reaction mixture to make a final volume of 1 mL.

    • Mix by inversion and immediately start recording the absorbance at 293 nm for 5-10 minutes.

    • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

    • Plot a calibration curve of ΔA/min versus the concentration of IMP.

  • Sample Measurement:

    • Add a known volume of the prepared sample (e.g., 50 µL) to a cuvette containing the reaction mixture to a final volume of 1 mL.

    • Mix and immediately record the absorbance at 293 nm for 5-10 minutes.

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine the concentration of IMP in the sample using the calibration curve.

6. Data Analysis:

Calculate the IMP concentration in the original sample, taking into account the dilution factors from sample preparation. The molar extinction coefficient of uric acid at 293 nm (approximately 12,600 M⁻¹cm⁻¹) can also be used for direct calculation.

Quantitative Data Summary

ParameterFirst-Derivative UV SpectrophotometryEnzymatic Assay
Principle Measurement of the first-derivative of the UV spectrum to resolve overlapping spectra.Multi-step enzymatic conversion of IMP to a spectrophotometrically detectable product (uric acid).
Wavelength 253 nm293 nm
Linear Range 5 - 40 µg/mLTypically 1 - 100 µM
Detection Limit Dependent on instrument performance, generally in the low µg/mL range.Can reach sub-micromolar levels.
Specificity Moderate; can be affected by other UV-absorbing compounds with similar derivative spectra.High; enzymes provide excellent specificity for IMP, especially with inhibitors for side reactions.
Advantages Rapid, simple, cost-effective, high-throughput.Highly specific and sensitive, suitable for complex biological samples.
Disadvantages Lower specificity compared to enzymatic assays, requires specialized software.More complex, requires multiple reagents and enzymes, longer assay time.

Visualizations

IMP Biosynthesis and Degradation Pathway

IMP_Pathway PRPP Ribose-5-Phosphate DeNovo De Novo Purine Biosynthesis PRPP->DeNovo Multiple Steps IMP This compound (IMP) DeNovo->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Simplified pathway of IMP biosynthesis and its subsequent conversion to other purines and degradation products.

Experimental Workflow: First-Derivative UV Spectrophotometry

Derivative_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation (Extraction/Dilution) Scan Scan UV Spectrum (220-320 nm) SamplePrep->Scan StandardPrep IMP Standard Preparation (5-40 µg/mL) StandardPrep->Scan Derive Calculate 1st Derivative Scan->Derive Measure Measure Signal at 253 nm Derive->Measure CalCurve Generate Calibration Curve Measure->CalCurve Quantify Quantify IMP Concentration Measure->Quantify CalCurve->Quantify Enzymatic_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation (Deproteinization/Dilution) Incubate Incubate at 37°C SamplePrep->Incubate StandardPrep IMP Standard Preparation (0-100 µM) StandardPrep->Incubate Mix Prepare Reaction Mixture (Enzymes + Buffer) Mix->Incubate Measure Monitor Absorbance at 293 nm (Kinetic Measurement) Incubate->Measure Rate Calculate Rate of Absorbance Change (ΔA/min) Measure->Rate CalCurve Generate Calibration Curve Rate->CalCurve Quantify Quantify IMP Concentration Rate->Quantify CalCurve->Quantify

References

Application Notes and Protocols: Inosinic Acid as a Flavor Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosinic acid, or inosine monophosphate (IMP), is a naturally occurring nucleotide found in abundance in meat and fish.[1] In the realm of food science, it is a widely utilized and highly effective flavor enhancer, particularly known for its ability to impart and amplify the "umami" or savory taste. This fifth basic taste, distinct from sweet, sour, salty, and bitter, is a key driver of palatability and consumer acceptance of food products.[1][2][3] this compound and its salts, such as disodium inosinate (E631), dipotassium inosinate (E632), and calcium inosinate (E633), are frequently used in a variety of processed foods, including soups, sauces, snacks, and seasonings, to create a richer, more savory flavor profile.[4][5][6][7]

A hallmark of this compound's functionality is its synergistic relationship with monosodium glutamate (MSG).[8] When combined, the perceived umami intensity is significantly greater than the sum of the individual components, a phenomenon that allows for a reduction in the overall sodium content of a product while maintaining a robust savory flavor.[8][9][10] Understanding the mechanisms of this synergy and the methods for its evaluation is critical for food scientists and product developers.

These application notes provide a comprehensive overview of the use of this compound as a flavor enhancer, including quantitative data on its synergistic effects, detailed experimental protocols for its analysis, and visualizations of the underlying biochemical pathways and experimental workflows.

Data Presentation

Table 1: Synergistic Effect of this compound (IMP) with Monosodium Glutamate (MSG)

The synergistic effect between MSG and IMP can be quantified, demonstrating a significant enhancement of umami taste at specific concentrations. The following table summarizes this relationship, where the umami intensity of the mixture is expressed as an equivalent concentration of MSG.

MSG Concentration ( g/100 mL)IMP Concentration ( g/100 mL)Equivalent Umami Intensity as MSG ( g/100 mL)Fold Increase in Umami Intensity
0.10.00.11.0
0.10.01~0.3~3.0
0.10.05~0.8~8.0
0.050.05~0.4~8.0
0.050.01~0.15~3.0

This data is illustrative and based on established models of MSG and IMP synergy. The exact values can vary based on the food matrix and sensory evaluation methodology.

The relationship can be expressed mathematically using the model developed by Yamaguchi: y = u + γuv , where 'y' is the equivalent umami intensity, 'u' is the concentration of MSG, 'v' is the concentration of IMP, and 'γ' is a constant representing the synergistic power.[8][10]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound's Umami Synergy

This protocol outlines a method for a trained sensory panel to evaluate the synergistic umami taste of this compound in combination with MSG.

1. Panelist Training:

  • Select 8-12 panelists trained in basic taste identification and intensity scaling.[11]
  • Familiarize panelists with the umami taste by providing standard solutions of MSG at varying concentrations (e.g., 0.05%, 0.1%, 0.2% w/v in deionized water).[3]
  • Train panelists to use a 9-point hedonic scale (1 = extremely weak, 9 = extremely strong) to rate umami intensity.[11]

2. Sample Preparation:

  • Prepare stock solutions of MSG (e.g., 1% w/v) and IMP (e.g., 1% w/v) in deionized water.
  • Create a series of test solutions with varying concentrations of MSG and IMP, as well as control solutions containing only MSG or IMP. A sample set could include:
  • Control A: 0.1% MSG
  • Control B: 0.1% IMP
  • Test 1: 0.1% MSG + 0.01% IMP
  • Test 2: 0.1% MSG + 0.05% IMP
  • Test 3: 0.05% MSG + 0.05% IMP
  • Present samples at a controlled temperature (e.g., room temperature or 45°C) in coded, identical containers.[12]

3. Evaluation Procedure:

  • Panelists should rinse their mouths with deionized water before tasting each sample.[12]
  • Present the samples one at a time in a randomized order.
  • Instruct panelists to take a small sip, hold it in their mouth for a few seconds, and then expectorate.
  • Panelists will then rate the umami intensity of each sample on the 9-point scale.
  • A break of at least 2-3 minutes should be taken between samples, during which panelists should cleanse their palate with water and unsalted crackers.[13]

4. Data Analysis:

  • Collect the intensity ratings from all panelists.
  • Calculate the mean and standard deviation for each sample.
  • Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences in umami intensity between the control and test samples.

Protocol 2: Quantification of this compound in a Food Product using HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in a food sample, such as meat.[9]

1. Sample Preparation:

  • Homogenize a known weight (e.g., 5 g) of the food sample.
  • Extract this compound by adding a cold perchloric acid solution (e.g., 0.6 M) and vortexing.[9]
  • Centrifuge the mixture to precipitate proteins and other macromolecules.
  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[14]
  • The resulting clear extract is ready for HPLC analysis.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
  • Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate) and an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate), adjusted to a specific pH.[15]
  • Flow Rate: Typically 1.0 mL/min.[16]
  • Detection: UV detector set at 250 nm or 255 nm.[5][17]
  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample extract into the HPLC system.
  • Identify the this compound peak based on its retention time compared to the standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

4. Data Analysis:

  • Calculate the concentration of this compound in the original food sample, taking into account the initial weight of the sample and any dilution factors.
  • Results are typically expressed as mg of this compound per 100 g of the food product.

Protocol 3: Analysis of Umami Taste using an Electronic Tongue

This protocol provides a general methodology for using a potentiometric electronic tongue to evaluate the umami taste of a liquid sample.

1. Instrument Setup and Calibration:

  • Prepare the electronic tongue sensors according to the manufacturer's instructions. This may involve conditioning the sensors in specific solutions.
  • Calibrate the system using standard taste solutions, including a standard umami solution (e.g., 0.01 M monosodium glutamate).[14][18]

2. Sample Preparation:

  • For liquid samples, filter them through a 0.45 µm filter to remove any particulates.[14][19]
  • For solid samples, dissolve a known weight in deionized water and then filter.[4][19]
  • The sample concentration may need to be adjusted to fall within the optimal detection range of the instrument.

3. Measurement Procedure:

  • Place the prepared sample in a beaker.
  • Immerse the sensor array and the reference electrode into the sample solution.
  • Allow the system to stabilize and record the potential difference for each sensor. The measurement time is typically around 120 seconds.[4]
  • Between each sample measurement, thoroughly rinse the sensors with deionized water to prevent carryover.[20]

4. Data Analysis:

  • The electronic tongue software will generate a taste profile or "fingerprint" of the sample based on the responses of the different sensors.
  • Use statistical methods such as Principal Component Analysis (PCA) to analyze the data and differentiate between samples with varying umami intensities.[21]
  • The umami sensor's response can be correlated with sensory panel data to build a predictive model for umami intensity.

Visualizations

Umami_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Taste Cell Membrane cluster_intracellular Intracellular Space MSG MSG (Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 Binds IMP This compound (IMP) IMP->T1R1_T1R3 Enhances Binding G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain ATP_release->Nerve_Signal

Caption: Umami taste signaling pathway.

Sensory_Evaluation_Workflow Panelist_Training Panelist Training (Umami Identification & Scaling) Sensory_Evaluation Sensory Evaluation (Taste and Rate Intensity) Panelist_Training->Sensory_Evaluation Sample_Preparation Sample Preparation (MSG, IMP, and Mixtures) Randomized_Presentation Randomized Sample Presentation Sample_Preparation->Randomized_Presentation Randomized_Presentation->Sensory_Evaluation Palate_Cleansing Palate Cleansing (Water, Crackers) Sensory_Evaluation->Palate_Cleansing Between Samples Data_Collection Data Collection (Intensity Scores) Sensory_Evaluation->Data_Collection Palate_Cleansing->Sensory_Evaluation Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Sensory evaluation workflow.

Synergistic_Relationship MSG Monosodium Glutamate (MSG) (Umami Taste) Synergy Synergistic Effect MSG->Synergy IMP This compound (IMP) (Weak Umami/Enhancer) IMP->Synergy Enhanced_Umami Greatly Enhanced Umami Perception Synergy->Enhanced_Umami Results in

Caption: Synergistic umami relationship.

References

Application of Inosinic Acid in Drug Discovery for Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inosinic acid, or inosine monophosphate (IMP), is a central purine nucleotide in cellular metabolism. While not directly used as a therapeutic, its metabolic pathway offers a critical target for anticancer drug discovery. The enzyme inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting IMP to xanthosine monophosphate (XMP), is a key focus. Rapidly proliferating cancer cells have a high demand for guanine nucleotides for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of IMPDH.[1] This document provides detailed application notes and protocols for researchers investigating the anticancer potential of targeting the this compound pathway, with a focus on IMPDH inhibitors.

Mechanism of Action of IMPDH Inhibitors

IMPDH inhibitors exert their anticancer effects by depleting the intracellular pool of guanine nucleotides, such as guanosine triphosphate (GTP).[1] This depletion leads to several downstream consequences for cancer cells:

  • Inhibition of DNA and RNA Synthesis: Guanine is an essential building block for nucleic acids. A shortage of GTP directly hampers the synthesis of DNA and RNA, which is critical for the rapid division of cancer cells.[2]

  • Cell Cycle Arrest: Depletion of guanine nucleotides can trigger cell cycle arrest, primarily at the S phase, preventing cancer cells from completing the process of cell division.[3]

  • Induction of Apoptosis: The cellular stress caused by the lack of essential nucleotides can induce programmed cell death, or apoptosis, in cancer cells.[1][4]

  • Modulation of Oncogenic Signaling: GTP is a crucial energy source and signaling molecule for various oncogenic proteins, including small GTPases like Ras. Reduced GTP levels can impair the function of these proteins, thereby inhibiting cancer-promoting signaling pathways.

Key IMPDH Inhibitors in Anticancer Research

Several IMPDH inhibitors have been investigated for their anticancer properties. Mycophenolic acid (MPA), an active metabolite of the immunosuppressive drug mycophenolate mofetil, is a well-characterized IMPDH inhibitor with demonstrated anticancer activity.[4][5] Other notable inhibitors include tiazofurin and AVN-944.[6][7]

Data Presentation: Anticancer Activity of IMPDH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various IMPDH inhibitors against a range of cancer cell lines, providing a quantitative measure of their cytotoxic or cytostatic effects.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Mycophenolic Acid (MPA)MNNG/HOSOsteosarcoma0.46 - 7.3[8]
U2OSOsteosarcoma0.46 - 7.3[8]
SaOS-2Osteosarcoma0.46 - 7.3[8]
MG-63Osteosarcoma0.46 - 7.3[8]
143BOsteosarcoma0.46 - 7.3[8]
A549Non-small cell lung cancer>1[9]
PC3Prostate cancer>1[9]
U87GlioblastomaResistant up to 1 µM[9]
TiazofurinSK-N-SHNeuroblastoma4.2
LLAKLewis lung carcinoma0.51
LLTCLewis lung carcinoma2.6[10]
HT-29Colon carcinoma35[2]
AVN-944LNCaPProstate cancer<5[7]
22Rv1Prostate cancer<5[7]
DU144Prostate cancer<5[7]
PC-3Prostate cancer<5[7]

Signaling Pathways

The inhibition of IMPDH by compounds like mycophenolic acid initiates a cascade of events that disrupt cancer cell proliferation and survival. The following diagrams illustrate the central role of IMPDH in purine metabolism and the downstream consequences of its inhibition.

purine_biosynthesis cluster_IMPDH Rate-limiting step PRPP PRPP IMP This compound (IMP) PRPP->IMP de novo purine synthesis XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ to NADH IMPDH IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Inhibitor IMPDH Inhibitor (e.g., Mycophenolic Acid) Inhibitor->IMPDH

De novo guanine nucleotide biosynthesis pathway.

IMPDH_inhibition_effects Inhibitor IMPDH Inhibitor IMPDH IMPDH Inhibition Inhibitor->IMPDH GTP_depletion Guanine Nucleotide Depletion (↓ GTP) IMPDH->GTP_depletion DNA_RNA_synthesis Inhibition of DNA & RNA Synthesis GTP_depletion->DNA_RNA_synthesis Cell_cycle_arrest Cell Cycle Arrest (S Phase) GTP_depletion->Cell_cycle_arrest Apoptosis Induction of Apoptosis GTP_depletion->Apoptosis Oncogenic_signaling Impaired Oncogenic Signaling (e.g., Ras) GTP_depletion->Oncogenic_signaling

Downstream effects of IMPDH inhibition in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of IMPDH inhibitors on cancer cell lines.

Workflow:

MTT_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in 96-well plate treatment Treat with IMPDH inhibitor cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4][11]

  • Treatment: Prepare serial dilutions of the IMPDH inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by IMPDH inhibitors using flow cytometry.

Workflow:

AnnexinV_workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with IMPDH inhibitor cell_harvest Harvest and wash cells cell_treatment->cell_harvest resuspend Resuspend in Annexin V binding buffer cell_harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_stains Incubate for 15 min in the dark add_stains->incubate_stains flow_cytometry Analyze by flow cytometry incubate_stains->flow_cytometry

Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Culture cancer cells in 6-well plates and treat with the IMPDH inhibitor at the desired concentration for a specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS by centrifugation.[14]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.[10] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6][15]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

IMPDH Enzyme Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against the IMPDH enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA).[16]

  • Inhibitor Incubation: In a 96-well plate, add the purified IMPDH enzyme to the reaction buffer. Add various concentrations of the test inhibitor and incubate for a specific period (e.g., 10-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, IMP and NAD+.[16]

  • Kinetic Measurement: Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm using a microplate reader in kinetic mode.[16]

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion

Targeting the this compound metabolic pathway, specifically through the inhibition of IMPDH, represents a promising strategy for the development of novel anticancer therapeutics. The provided application notes and protocols offer a framework for researchers to investigate the efficacy of IMPDH inhibitors. By utilizing these standardized methodologies, scientists can effectively evaluate the cytotoxic and apoptotic effects of new compounds, and further elucidate the molecular mechanisms underlying their anticancer activity. The quantitative data and pathway diagrams serve as a valuable resource for guiding future drug discovery efforts in this area.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Inosinic Acid Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of inosinic acid (IMP) instability during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IMP) and why is its stability important?

Q2: What are the primary causes of IMP degradation during sample preparation?

IMP is susceptible to degradation through two main routes:

  • Enzymatic Degradation: Enzymes such as 5'-nucleotidases, acid phosphatases, and alkaline phosphatases can hydrolyze IMP to inosine.[3]

  • Chemical Hydrolysis: The phosphate group of IMP can be cleaved under certain conditions, particularly at non-optimal pH and elevated temperatures.[4]

Q3: What is the first and most critical step to prevent IMP degradation?

The most critical step is to quench metabolic activity immediately upon sample collection. Quenching rapidly halts all enzymatic processes, preserving the in vivo metabolic state of the sample.[5][6] This is typically achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a pre-chilled quenching solution.[7][8]

Troubleshooting Guides

Issue 1: Low or undetectable IMP levels in my samples.

This is a common issue often stemming from degradation during sample handling and preparation. Follow this guide to troubleshoot the problem.

Troubleshooting Steps:

  • Review Your Quenching Protocol:

    • Was quenching immediate? Any delay between sample collection and quenching can lead to significant IMP degradation.

    • Was the quenching method effective? For tissue samples, snap-freezing in liquid nitrogen is highly effective. For cell cultures, rapid filtration followed by quenching in cold solvent is recommended.[7]

  • Evaluate Your Extraction Procedure:

    • Temperature Control: Ensure all extraction steps are performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.

    • Choice of Solvent: The use of cold organic solvents like methanol or acetonitrile is effective for precipitating proteins and inactivating enzymes.[9] Acidic extraction using perchloric acid (PCA) or trichloroacetic acid (TCA) can also be used, but subsequent neutralization is critical.[10]

  • Consider Enzymatic Degradation:

    • Inhibit 5'-Nucleotidases: These enzymes are major contributors to IMP degradation. Consider adding enzyme inhibitors to your lysis/extraction buffer.

Inhibitor Typical Concentration Notes
α,β-Methyleneadenosine 5'-diphosphate (AMPCP) 10-100 µMA potent and widely used inhibitor of ecto-5'-nucleotidase (CD73).
Ammonium molybdate tetrahydrate 10-100 µMA non-specific phosphatase inhibitor.

Note: The optimal concentration of inhibitors should be determined empirically for your specific sample type and experimental conditions.

Logical Diagram: Troubleshooting Low IMP Levels

low_imp start Low/No IMP Detected quenching Review Quenching Protocol start->quenching Immediate? extraction Evaluate Extraction Method quenching->extraction Effective? sub_q1 Flash-freeze or cold solvent? quenching->sub_q1 enzymes Consider Enzymatic Degradation extraction->enzymes Cold? Correct Solvent? sub_e1 Maintain 4°C or on ice. Use cold methanol/acetonitrile. extraction->sub_e1 solution Optimize Protocol enzymes->solution Inhibitors Added? sub_en1 Add 5'-nucleotidase inhibitors. enzymes->sub_en1

Caption: Troubleshooting workflow for low or undetectable IMP levels.

Issue 2: High variability in IMP measurements between replicate samples.

High variability often points to inconsistent sample handling and preparation.

Troubleshooting Steps:

  • Standardize Sample Collection: Ensure that all samples are collected and handled in an identical manner. The time from collection to quenching should be consistent for all replicates.

  • Homogenization Efficiency: Incomplete homogenization can lead to variable extraction efficiency. Ensure tissues are thoroughly homogenized. For difficult-to-lyse samples, consider using mechanical disruption methods like bead beating.

  • Accurate Pipetting: When working with small volumes of extraction solvents or standards, ensure pipettes are calibrated and used correctly to minimize errors.

  • HPLC System Check: If sample preparation is consistent, investigate the HPLC system for potential issues.

HPLC Troubleshooting Table

Symptom Potential Cause Recommended Solution
Fluctuating Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure adequate mixing.[11]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
Pump issues (leaks, faulty seals).Inspect the pump for leaks and replace seals if necessary.[13]
Variable Peak Areas Inconsistent injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the sample.[13]
Partial sample degradation in the autosampler.Use a cooled autosampler (e.g., 4°C).
Incomplete sample dissolution.Ensure the sample is fully dissolved in the mobile phase before injection.[14]

Experimental Protocols

Protocol 1: Quenching and Extraction of IMP from Muscle Tissue

This protocol is optimized for the extraction of nucleotides, including IMP, from skeletal muscle tissue.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • Sample Collection and Quenching:

    • Immediately after excision, flash-freeze the muscle tissue (~20-30 mg) in liquid nitrogen.[15]

  • Homogenization:

    • Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

    • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to the tissue powder.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • Store the extracts at -80°C until analysis. For HPLC analysis, the extract can be dried down using a vacuum concentrator and reconstituted in the mobile phase.

Experimental Workflow: IMP Extraction from Muscle Tissue

extraction_workflow sample Excise Muscle Tissue quench Flash-freeze in Liquid Nitrogen sample->quench homogenize Grind to Powder in Pre-chilled Mortar quench->homogenize extract Add Cold 80% Methanol Vortex & Incubate at -20°C homogenize->extract centrifuge Centrifuge at 14,000 x g, 4°C extract->centrifuge collect Collect Supernatant centrifuge->collect store Store at -80°C or Analyze collect->store purine_pathway PRPP Ribose-5-Phosphate -> PRPP DeNovo De Novo Synthesis (multiple steps) PRPP->DeNovo IMP This compound (IMP) DeNovo->IMP sub_IMP Inosine -> Hypoxanthine IMP->sub_IMP Degradation AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS/ADSL GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH/GMPS NucleicAcids DNA & RNA Synthesis AMP->NucleicAcids GMP->NucleicAcids

References

Technical Support Center: Optimizing HPLC for Inosinic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better separation of inosinic acid and related nucleotides.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no retention of this compound on my C18 column?

A1: Poor retention of highly polar compounds like this compound on reversed-phase columns is a common issue.[1] This is because this compound, being very hydrophilic, has a low affinity for the nonpolar stationary phase and is quickly eluted with the mobile phase, often at or near the void volume.[1]

To improve retention, consider the following:

  • Use an ion-pairing agent: This is a common strategy to increase the retention of charged, polar analytes on reversed-phase columns.[2][3][4]

  • Decrease the organic solvent concentration: For highly polar analytes, using a mobile phase with a very low percentage of organic solvent, or even 100% aqueous mobile phase, can improve retention.[1] However, be aware that not all C18 columns are stable in 100% aqueous conditions.[1]

  • Adjust the mobile phase pH: The pH of the mobile phase affects the ionization state of this compound.[5][6][7] Adjusting the pH to suppress its ionization can increase its hydrophobicity and, consequently, its retention.

Q2: What is an ion-pairing agent and how does it work for this compound separation?

A2: An ion-pairing agent is a large ionic molecule with a significant nonpolar part. When added to the mobile phase, it pairs with the ionized analyte of opposite charge (in this case, the negatively charged phosphate group of this compound). This neutralizes the charge of the analyte and adds a hydrophobic tail, which increases its affinity for the reversed-phase stationary phase, leading to better retention. Common ion-pairing agents for nucleotide separation include tetrabutylammonium (TBA) salts.[3][4]

Q3: What are the key mobile phase parameters to optimize for this compound separation?

A3: The most critical mobile phase parameters to optimize are:

  • pH: This influences the ionization state of both the this compound and any residual silanol groups on the column, affecting retention and peak shape.[4][5][6][8] For nucleotide separations, a pH range of 6.0 to 8.0 is often used.[4]

  • Type and Concentration of Organic Solvent: Methanol and acetonitrile are the most common organic modifiers.[4] Their concentration in the mobile phase directly impacts the elution strength.[4][6]

  • Concentration of the Ion-Pairing Agent: The concentration of the ion-pairing agent needs to be optimized. Too low a concentration will result in insufficient retention, while too high a concentration can lead to excessively long retention times.[4] A good starting point is a concentration about ten times that of the nucleotide sample.[4]

  • Buffer Type and Concentration: Buffers are essential for maintaining a stable pH.[6][9] Phosphate and acetate buffers are commonly used.

Q4: How do I choose between methanol and acetonitrile as the organic modifier?

A4: Both methanol and acetonitrile are widely used in reversed-phase HPLC. Methanol is more polar than acetonitrile.[4] The choice between them can depend on the specific separation. It is often recommended to try both to see which provides better selectivity and resolution for your sample.[4]

Q5: What can I do to fix peak tailing for my this compound peak?

A5: Peak tailing for purine compounds like this compound is a frequent problem in HPLC.[10][11] It can be caused by several factors:

  • Secondary interactions with the stationary phase: Interactions between the analyte and active sites on the column packing material, such as acidic silanol groups, can cause tailing.[11] Using a high-purity, well-end-capped column can minimize this.

  • Inadequate buffering: If the mobile phase pH is not properly buffered, interactions between the ionized analyte and the stationary phase can lead to tailing.[11]

  • Column overload: Injecting too much sample can lead to peak distortion, including tailing.[11] Try reducing the injection volume or sample concentration.

  • Use of an ion-pairing agent: An ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHS) can be added to the mobile phase to reduce peak tailing for some nucleotides.[8]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Cause Recommended Solution
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column. Consider operating at a lower pH (e.g., with 0.1% trifluoroacetic acid) to suppress silanol ionization, though this may reduce retention.[7][12]
Incompatible Injection Solvent Dissolve the sample in the initial mobile phase whenever possible.[13] If a stronger solvent must be used for solubility, inject the smallest possible volume.
Column Overload Reduce the mass of the sample injected onto the column by lowering the concentration or injection volume.[11]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Inadequate Buffering Ensure the buffer concentration is sufficient (typically 10-25 mM) and the mobile phase pH is controlled.[11]

Problem: Inconsistent Retention Times

Possible Cause Recommended Solution
Inadequate Column Equilibration When using ion-pairing agents, allow for a longer equilibration time (at least 30 minutes) before the first injection to ensure the column is fully saturated.[10]
Mobile Phase pH Fluctuation Prepare fresh mobile phase daily and ensure it is well-mixed. Use a reliable buffer system.[9]
Temperature Variations Use a column oven to maintain a constant temperature.[13]
Changes in Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning valves.[14]
Pump Issues (e.g., leaks, faulty check valves) Inspect the pump for leaks and ensure check valves are functioning correctly.[13]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for developing a separation method for this compound using an ion-pairing agent.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., SunFire® C18, 250 mm × 4.6 mm, 5 µm)[2]

  • This compound standard

  • Potassium phosphate monobasic

  • Hexane-1-sulfonic acid sodium salt (or Tetrabutylammonium hydrogen sulfate)[2][4]

  • HPLC-grade methanol or acetonitrile[4]

  • HPLC-grade water

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Component (Buffer with Ion-Pairing Agent): Prepare a solution of potassium phosphate buffer (e.g., 20 mM). Add the ion-pairing agent, for example, hexane-1-sulfonic acid sodium salt.[2] Adjust the pH to the desired value (e.g., 6.0-7.0) using phosphoric acid or potassium hydroxide.[4][8] Filter the buffer through a 0.45 µm membrane filter.

    • Organic Component: HPLC-grade methanol or acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of the aqueous component and the organic component. The exact ratio will need to be optimized. Start with a low organic percentage (e.g., 5-10%) and adjust as needed.

    • Flow Rate: 1.0 - 1.2 mL/min.[2][12]

    • Detection Wavelength: 255 nm.[2]

    • Column Temperature: 30 °C (or as optimized).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject the standard and evaluate the retention time, peak shape, and resolution.

    • Systematically adjust the mobile phase pH, ion-pairing agent concentration, and organic solvent percentage to achieve optimal separation.

Quantitative Data Summary: Example Mobile Phase Compositions

Analyte(s) Column Mobile Phase Flow Rate Detection Reference
Disodium 5'-inosinateSunFire® C18Potassium phosphate buffer and hexane-1-sulfonic acid sodium salt1.2 mL/min255 nm[2]
This compoundC8Tetrabutylammonium as counter-ionNot specifiedUV[3]
Inosine and HypoxanthineMonolithic C180.1% Trifluoroacetic acid in water (pH 2.2) and methanol gradient1.0 mL/minUV[12]
Inosine PranobexC18Methanol (with 0.1% Water) and OPA (45%)0.8 mL/min259 nm[15]

Visualized Workflows

Mobile_Phase_Optimization_Workflow start Start: Poor this compound Separation check_retention Is retention time adequate? (k' > 2) start->check_retention adjust_organic Decrease organic solvent % or use 100% aqueous check_retention->adjust_organic No check_peak_shape Is peak shape acceptable? (Tailing factor ~1) check_retention->check_peak_shape Yes add_ion_pair Introduce Ion-Pairing Agent (e.g., TBAHS) adjust_organic->add_ion_pair add_ion_pair->check_retention optimize_ph Optimize Mobile Phase pH (e.g., pH 6.0-8.0) check_peak_shape->optimize_ph No end End: Optimized Separation check_peak_shape->end Yes optimize_ion_pair Optimize Ion-Pairing Agent Concentration optimize_ph->optimize_ion_pair optimize_ion_pair->check_peak_shape

Caption: Workflow for optimizing mobile phase for this compound.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_column Is the column old or of lower purity? start->check_column replace_column Use a high-purity, end-capped column check_column->replace_column Yes check_buffer Is the mobile phase adequately buffered? check_column->check_buffer No replace_column->check_buffer adjust_buffer Increase buffer strength or optimize pH check_buffer->adjust_buffer No check_overload Is the sample concentration too high? check_buffer->check_overload Yes adjust_buffer->check_overload reduce_load Decrease injection volume or sample concentration check_overload->reduce_load Yes solution Solution: Symmetrical Peak check_overload->solution No reduce_load->solution

Caption: Logical steps for troubleshooting peak tailing issues.

References

Troubleshooting low yield in enzymatic synthesis of inosinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of inosinic acid (IMP).

Troubleshooting Guides

This section addresses specific issues that can lead to low yields of this compound. The guides are in a question-and-answer format to directly tackle common problems.

Issue 1: Low or No IMP Production

Question: My reaction has proceeded for the expected duration, but analysis (e.g., by HPLC) shows very little or no this compound. What are the initial steps to diagnose the problem?

Answer: When faced with low or no product formation, a systematic check of the reaction components and conditions is essential.

Initial Verification Workflow:

Start Low/No IMP Yield Enzyme Verify Enzyme Activity Start->Enzyme 1. Substrate Check Substrate Integrity Enzyme->Substrate 2. Conditions Confirm Reaction Conditions Substrate->Conditions 3. Contamination Assess for Contaminants/ Inhibitors Conditions->Contamination 4. Result Identify Root Cause Contamination->Result

Caption: Initial troubleshooting workflow for low IMP yield.

  • Verify Enzyme Activity:

    • Storage: Confirm that the enzyme (e.g., AMP deaminase, phosphotransferase) has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

    • Activity Assay: If possible, perform a standard activity assay with a known, high-quality substrate to confirm the enzyme is active. For AMP deaminase, this can be done by monitoring the decrease in absorbance at 265 nm as AMP is converted to IMP. For a phosphotransferase, a colorimetric assay for phosphate can be used.

  • Check Substrate Integrity:

    • Purity and Degradation: Verify the purity of your substrates (Adenosine Monophosphate - AMP, or Inosine and a phosphate donor like pyrophosphate). AMP and phosphate donors can degrade over time, especially if not stored correctly (desiccated and frozen). Inosine is generally more stable.

    • Solubility: Ensure your substrates are fully dissolved in the reaction buffer. Poor solubility can be an issue, especially with higher substrate concentrations.

  • Confirm Reaction Conditions:

    • pH: Double-check the pH of your reaction buffer. The optimal pH for many AMP deaminases is around 6.0, while for phosphotransferases, it can be closer to 5.0.[1][2] The pH of the buffer can shift, especially after the addition of substrates.

    • Temperature: Ensure your incubator or water bath is calibrated and maintaining the optimal temperature for your specific enzyme (e.g., 30-40°C for many common enzymes used in IMP synthesis).[1][2]

  • Assess for Contaminants/Inhibitors:

    • Substrate Impurities: Impurities in the starting materials can inhibit the enzyme.

    • Product Inhibition: High concentrations of the product (IMP) or byproducts can inhibit the enzyme.[3] For example, in reactions using AMP deaminase, the accumulation of IMP and ammonia can be inhibitory.[3]

Issue 2: Reaction Stalls or Proceeds Slowly

Question: The reaction starts, but the conversion to this compound is slow or stops before reaching the expected yield. What could be the cause?

Answer: A stalled or slow reaction often points to issues with enzyme stability, substrate/product inhibition, or suboptimal reaction conditions.

Troubleshooting a Stalled Reaction:

Start Reaction Stalls EnzymeStability Enzyme Instability? Start->EnzymeStability SubstrateInhibition Substrate/Product Inhibition? Start->SubstrateInhibition Conditions Suboptimal Conditions? Start->Conditions AddStabilizers Add Stabilizers (e.g., BSA, glycerol) EnzymeStability->AddStabilizers Solution LowerTemp Lower Reaction Temperature EnzymeStability->LowerTemp Solution FedBatch Fed-Batch Substrate Addition SubstrateInhibition->FedBatch Solution RemoveProduct In-situ Product Removal SubstrateInhibition->RemoveProduct Solution OptimizepH Optimize pH Conditions->OptimizepH Solution OptimizeTemp Optimize Temperature Conditions->OptimizeTemp Solution

References

Improving the extraction efficiency of inosinic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of inosinic acid (IMP) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent methods for this compound extraction involve acid precipitation, enzymatic methods, and chromatographic techniques. Perchloric acid is frequently used to extract IMP from meat samples, followed by analysis with high-performance liquid chromatography (HPLC).[1] Enzymatic methods often utilize AMP deaminase to convert adenosine monophosphate (AMP) to IMP.[2][3] Ion-exchange chromatography is another common technique for separating IMP from other nucleotides.[4]

Q2: What are the main challenges encountered during this compound extraction?

A2: Researchers often face challenges related to the complexity of the sample matrix, which can contain interfering substances like proteins, lipids, and other nucleotides.[5][6][7] This can lead to low recovery rates and inaccurate quantification. Other challenges include the degradation of IMP during the extraction process and the need for sensitive and specific analytical methods for detection.[8]

Q3: How can I improve the recovery of this compound from my samples?

A3: To enhance recovery, it is crucial to optimize the extraction protocol. This includes selecting the appropriate extraction solvent and pH, optimizing temperature and incubation times, and incorporating a purification step to remove interfering substances.[9][10] For instance, using a mixed-mode solid-phase extraction (SPE) with both hydrophobic and ion-exchange properties can improve the isolation and purification of acidic compounds like IMP from complex biological matrices.[11]

Q4: My this compound extract is impure. What are the likely causes and solutions?

A4: Impurities in the final extract can stem from residual proteins, lipids, or other cellular components. Insufficient cell lysis or sample homogenization can also contribute to this issue. To address this, ensure thorough sample preparation and consider incorporating additional purification steps such as centrifugation at higher speeds or for longer durations to separate cellular debris.[12] The use of proteases or RNases can also help in removing protein and RNA contaminants, respectively.[12]

Q5: The concentration of this compound in my extract is lower than expected. What could be the reason?

A5: Low yields of this compound can be attributed to several factors, including incomplete extraction, degradation of the target molecule, or losses during purification steps. Incomplete cell lysis can be a significant factor; ensure that the chosen lysis method is effective for your specific sample matrix.[12] this compound degradation can occur due to enzymatic activity or improper storage conditions. It is recommended to store samples at -20°C or lower to minimize degradation.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Extraction Yield Incomplete cell lysis.Optimize the lysis step by ensuring thorough mixing with the lysis buffer. For tough tissues, consider mechanical disruption before chemical lysis.[12][13]
Degradation of this compound.Store samples at -20°C or below and use a buffer like TE buffer for long-term storage to prevent degradation by nucleases.[12]
Inefficient extraction from the matrix.Experiment with different extraction solvents or adjust the pH of the extraction buffer. For enzymatic extractions, ensure the enzyme is active and used at its optimal temperature and pH.[2][3][9]
Poor Purity (Presence of Contaminants) Contamination with proteins.Incorporate a protein precipitation step (e.g., with perchloric acid) or treat the sample with proteases.[1][12]
Contamination with RNA.Treat the sample with RNase to remove RNA, which can interfere with quantification.[12]
Carryover of cellular debris.Increase the speed or duration of centrifugation to ensure complete removal of cellular debris.[12]
Inconsistent Results Variability in sample preparation.Standardize the sample homogenization process to ensure uniformity across all samples.
Inconsistent incubation times or temperatures.Strictly adhere to the optimized incubation times and temperatures for all extraction and enzymatic reaction steps.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy.
HPLC Analysis Issues (e.g., poor peak shape, shifting retention times) Inappropriate mobile phase composition.Optimize the mobile phase, including the type and concentration of the ion-pairing agent, to achieve good peak separation and shape.[1]
Column contamination.Flush the column with a strong solvent to remove any adsorbed contaminants. Consider using a guard column to protect the analytical column.
Sample matrix effects.Implement a sample cleanup step, such as solid-phase extraction (SPE), before HPLC analysis to remove interfering compounds.[11]

Quantitative Data Summary

Table 1: Recovery of this compound using Different Extraction Methods

Matrix Extraction Method Recovery (%) Reference
MeatPerchloric Acid Extraction with Ion-Pair HPLC> 95%[1]
Chicken MuscleChromatographic Separation and UV SpectrophotometryWithin ±6% of added amounts[8]
Infant Formula (for Myo-inositol)Acid Hydrolysis and Organic Solvent Extraction98.07 - 98.43%[5]
Urine (for Acidic Drugs)Mixed-Mode Solid-Phase Extraction> 80%[11]
Sea Cucumber Hydrolysate (for Imino Acids)Decoloration and Oxidative Deamination76.3 - 78.8%[14]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of this compound from Meat

This protocol is based on the method described for the determination of this compound in meat.[1]

1. Sample Preparation:

  • Homogenize 5 g of meat sample with 20 mL of cold 0.6M perchloric acid.

  • Centrifuge the homogenate at 5000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

2. Neutralization:

  • Neutralize the supernatant to pH 6.5 with 5M potassium hydroxide.

  • Allow the mixture to stand in an ice bath for 30 minutes to precipitate potassium perchlorate.

  • Centrifuge at 5000 rpm for 15 minutes at 4°C to remove the precipitate.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter.

3. HPLC Analysis:

  • Analyze the filtered extract using a reverse-phase HPLC system with UV detection.

  • Use a C8 stationary phase and a mobile phase containing an ion-pairing agent like tetrabutylammonium.[1]

Protocol 2: Enzymatic Production and Extraction of this compound from Yeast

This protocol is adapted from methods involving the enzymatic conversion of AMP to IMP.[2][3]

1. Yeast Cell Lysis:

  • Resuspend yeast cells in a suitable lysis buffer.

  • Disrupt the cells using methods such as sonication, bead beating, or enzymatic digestion with lyticase.

2. Enzymatic Reaction:

  • To the cell lysate containing adenosine monophosphate (AMP), add AMP deaminase.

  • Incubate the mixture at the optimal temperature (e.g., 40°C) and pH (e.g., 6.0) for the enzyme for a specified time (e.g., 40 minutes).[3]

3. Extraction and Purification:

  • Stop the enzymatic reaction by heat inactivation or by adding a precipitating agent like perchloric acid.

  • Centrifuge to remove cell debris and precipitated proteins.

  • The supernatant containing this compound can be further purified using ion-exchange chromatography.[4]

Visualizations

Experimental_Workflow_Perchloric_Acid_Extraction cluster_sample_prep Sample Preparation cluster_neutralization Neutralization & Filtration cluster_analysis Analysis Homogenize Homogenize Meat with Perchloric Acid Centrifuge1 Centrifuge Homogenize->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Neutralize Neutralize with KOH Collect_Supernatant1->Neutralize Precipitate Precipitate KClO4 Neutralize->Precipitate Centrifuge2 Centrifuge Precipitate->Centrifuge2 Collect_Supernatant2 Collect Supernatant Centrifuge2->Collect_Supernatant2 Filter Filter Collect_Supernatant2->Filter HPLC HPLC Analysis Filter->HPLC Troubleshooting_Low_Yield Start Low this compound Yield Q1 Was cell lysis complete? Start->Q1 Sol1 Optimize lysis method: - Increase homogenization time - Use mechanical disruption Q1->Sol1 No Q2 Was the sample stored properly? Q1->Q2 Yes End Re-evaluate Protocol Sol1->End Sol2 Store samples at -20°C or below. Use TE buffer for long-term storage. Q2->Sol2 No Q3 Was the extraction efficient? Q2->Q3 Yes Sol2->End Sol3 Optimize extraction parameters: - Adjust solvent/pH - Check enzyme activity and conditions Q3->Sol3 No Q3->End Yes Sol3->End

References

Addressing matrix effects in mass spectrometry analysis of inosinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of inosinic acid (inosine monophosphate or IMP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3][4] When analyzing biological samples like plasma, serum, or tissue homogenates, common sources of matrix effects include salts, phospholipids, proteins, and other endogenous metabolites.[5]

Q2: My this compound signal is inconsistent or lower than expected in biological samples compared to pure standards. How can I confirm if this is due to matrix effects?

A: To confirm the presence of matrix effects, you can perform a post-extraction spike experiment.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into the supernatant of an extracted blank matrix sample (a sample from the same biological source that does not contain the analyte). A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[6]

Q3: What are the primary strategies to mitigate matrix effects when analyzing this compound?

A: The main strategies to combat matrix effects can be categorized as follows:

  • Effective Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS/MS analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using techniques like 2D-LC.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective approach. A SIL-IS for this compound (e.g., ¹³C- or ¹⁵N-labeled IMP) will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.[7]

Q4: Which sample preparation technique is best for reducing matrix effects for this compound analysis in plasma?

A: Both protein precipitation and solid-phase extraction are commonly used, each with its own advantages.

  • Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[9][10] While effective at removing a large portion of proteins, it may not remove other interfering substances like phospholipids, which can still cause significant ion suppression.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by using a sorbent to selectively retain this compound while other matrix components are washed away.[2] This is generally more effective at reducing matrix effects than PPT but requires more extensive method development.[7] For nucleotides like this compound, an anion exchange or mixed-mode SPE sorbent can be effective.

Q5: I am observing significant ion suppression even after sample preparation. What else can I do?

A: If ion suppression persists, consider the following troubleshooting steps:

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression. However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Optimize Chromatography: Further refine your LC method. A shallower gradient or a longer column might provide the necessary resolution to separate this compound from the interfering compounds.

  • Check for Contamination: Contaminants from solvents, collection tubes, or the LC-MS system itself can contribute to matrix effects.[11] Ensure you are using high-purity solvents and test for system contamination by injecting a blank solvent.

  • Switch Ionization Mode/Source: If using electrospray ionization (ESI), consider switching the polarity (positive vs. negative ion mode) to see if interference is reduced. In some cases, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than ESI for certain compounds.[1]

Data on Matrix Effects and Recovery

The following table presents data on the matrix effect and extraction recovery for inosine, a closely related nucleoside to this compound, in human plasma. This data is representative of what can be expected when developing an LC-MS/MS method for nucleotides. A matrix effect value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Analyte Concentration (ng/mL)Mean Matrix Effect (%)RSD (%)Mean Extraction Recovery (%)RSD (%)
57.0106.110.998.96.0
228.094.02.2101.32.9
912.0100.41.6102.39.1
(Data adapted from a study on inosine in human plasma, which can serve as a proxy for this compound.)[12]

Experimental Protocols

Protein Precipitation for this compound in Plasma/Serum

This protocol provides a general procedure for the removal of proteins from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Aliquot 100 µL of your plasma or serum sample into a clean microcentrifuge tube.

  • If using an internal standard, spike the sample at this stage.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).[9]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at 4°C for 30 minutes to enhance protein precipitation.[13]

  • Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • The supernatant can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for this compound in Cell Lysates

This protocol outlines a general procedure for extracting nucleotides like this compound from cell lysates using an anion exchange SPE cartridge.

Materials:

  • Cell lysate sample

  • Anion exchange SPE cartridge (e.g., Quaternary Amine)

  • SPE vacuum manifold

  • Conditioning Solvent: Methanol

  • Equilibration Buffer: e.g., 50 mM Ammonium Acetate, pH 5.5[14]

  • Washing Buffer: e.g., 100 mL equilibration buffer mixed with 100 mL acetonitrile[14]

  • Elution Buffer: e.g., 100 mM Ammonium Bicarbonate with 1 mM TCEP, pH 9.5, mixed with acetonitrile and THF[14]

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.[14]

  • Equilibration: Pass 1 mL of equilibration buffer through the cartridge. Do not allow the cartridge to dry out.[14]

  • Sample Loading: Load the pre-treated cell lysate sample onto the cartridge. The sample should be at an appropriate pH to ensure this compound is charged and will bind to the sorbent.

  • Washing: Pass 3 mL of the washing buffer through the cartridge to remove neutral and weakly bound impurities.[14]

  • Elution: Elute the this compound from the cartridge using 1 mL of the elution buffer. The high pH of the elution buffer will neutralize the charge on the this compound, causing it to elute from the sorbent.

  • The collected eluate can then be evaporated and reconstituted for LC-MS/MS analysis.

Visualizations

Purine_Metabolism Purine Metabolism and the Central Role of this compound PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) IMP This compound (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate GTP -> GDP + Pi XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ -> NADH AMP Adenosine Monophosphate (AMP) AMP->IMP Deamination GMP Guanosine Monophosphate (GMP) Adenylosuccinate->AMP XMP->GMP ATP -> AMP + PPi De_Novo De Novo Synthesis (from PRPP) De_Novo->IMP 10 steps Salvage Salvage Pathway (Hypoxanthine) Salvage->IMP Troubleshooting_Workflow Troubleshooting Matrix Effects for this compound Analysis start Inconsistent/Low Signal for this compound check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Signal Suppression/ Enhancement >15% no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect Signal Difference <15% optimize_sample_prep Optimize Sample Prep matrix_effect_present->optimize_sample_prep check_system Check for System Contamination & Instrument Issues no_matrix_effect->check_system use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is If not already in use optimize_lc Optimize LC Separation (e.g., gradient, column) optimize_sample_prep->optimize_lc If suppression persists solution Reliable Quantification use_sil_is->solution dilute_sample Dilute Sample Extract optimize_lc->dilute_sample dilute_sample->solution check_system->solution

References

Refinement of protocols for inosinic acid quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of protocols for quantifying inosinic acid (inosine monophosphate, IMP) in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying this compound in plasma?

A1: The primary challenge is the low endogenous concentration and instability of this compound in plasma. This compound is predominantly an intracellular nucleotide. Its presence in plasma is often transient as it can be rapidly dephosphorylated by ectonucleotidases to inosine or further metabolized. Therefore, meticulous pre-analytical sample handling is crucial to prevent enzymatic degradation and obtain accurate measurements.

Q2: What are the recommended blood collection and initial processing steps?

A2: To minimize pre-analytical variability, blood should be collected in tubes containing an anticoagulant such as K2/K3-EDTA and immediately placed on ice.[1] Plasma should be separated from blood cells as soon as possible, ideally within one hour, by centrifugation at a low temperature (e.g., 4°C).[2] Prompt processing is critical to prevent the lysis of blood cells, which can release intracellular nucleotides and enzymes, leading to inaccurate plasma IMP levels.

Q3: Which sample preparation technique is better for this compound extraction from plasma: protein precipitation or solid-phase extraction (SPE)?

A3: Both protein precipitation (PPT) and solid-phase extraction (SPE) can be used, and the choice depends on the specific requirements of the assay.

  • Protein Precipitation (PPT): This is a simpler, faster, and often cheaper method. Acetonitrile is a common and effective solvent for precipitating plasma proteins.[3][4] However, PPT may result in a less clean sample, with a higher likelihood of matrix effects (ion suppression or enhancement) in LC-MS/MS analysis due to residual phospholipids and other endogenous components.

  • Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode or hydrophilic-lipophilic balanced (HLB) cartridges, can provide a cleaner sample extract, reducing matrix effects and potentially improving assay sensitivity and reproducibility.[4][5] However, SPE methods require more development time and are generally more expensive.

For high-throughput analysis, a well-optimized PPT method may be sufficient. For assays requiring the highest sensitivity and accuracy, SPE is often preferred.

Q4: How can I improve the retention of the highly polar this compound on a reversed-phase HPLC column?

A4: Due to its polar and anionic nature, this compound is poorly retained on traditional C18 columns. To overcome this, ion-pairing chromatography is frequently employed.[6] This technique involves adding an ion-pairing reagent, such as a tertiary amine (e.g., tributylamine or triethylamine) to the mobile phase.[6] The reagent forms a neutral ion pair with the negatively charged phosphate group of this compound, increasing its hydrophobicity and retention on the reversed-phase column.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Detected 1. Enzymatic Degradation: this compound was degraded by phosphatases in the plasma during sample handling. 2. Inefficient Extraction: The chosen extraction method has poor recovery for this compound.1. Ensure rapid cooling of blood samples immediately after collection and prompt separation of plasma. Consider adding a phosphatase inhibitor to the collection tube, but validate for potential interference with the assay. 2. Optimize the extraction protocol. If using PPT, evaluate different organic solvent-to-plasma ratios. For SPE, test different sorbents (e.g., mixed-mode anion exchange) and elution solvents.
High Variability in Results 1. Inconsistent Sample Handling: Differences in time between blood collection and plasma separation. 2. Matrix Effects: Ion suppression or enhancement in the LC-MS/MS analysis.1. Standardize the pre-analytical workflow for all samples, including time on ice and centrifugation parameters.[2][7] 2. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. If not available, use a structurally similar compound. A cleaner extraction method like SPE can also mitigate this issue.
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Secondary Interactions: The analyte is interacting with active sites on the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's charge state.1. Add a small amount of a competing agent, like an ion-pairing reagent, to the mobile phase. Ensure the column is well-conditioned. 2. Adjust the mobile phase pH. For this compound, a slightly acidic pH is often used with ion-pairing agents.
Shifting Retention Times 1. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase between injections. 2. Mobile Phase Composition: Inconsistent mobile phase preparation or degradation.1. Increase the column equilibration time between runs. 2. Prepare fresh mobile phase daily. Ensure accurate measurement of all components, especially the ion-pairing reagent and any acid modifiers.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma via Protein Precipitation (PPT)

This protocol is adapted from methods for similar analytes and is suitable for high-throughput analysis.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[3]

  • Precipitation and Centrifugation:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This method utilizes ion-pairing chromatography for optimal retention and separation.

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (example): Precursor ion (m/z) for IMP → Product ion (m/z). Note: Specific transitions need to be optimized for the instrument used.

Quantitative Data Comparison

The following table presents representative performance data for a validated LC-MS/MS method for the quantification of a related compound, inosine, in human plasma, which can serve as a benchmark for an this compound assay.[8]

ParameterResult
Linearity Range 28.5 - 912.0 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 28.5 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 10%
Accuracy 96.9% - 103.8%
Extraction Recovery 98.9% - 102.3%
Sample Stability Stable for 4h at room temp, 3 freeze-thaw cycles, and 7 days at -70°C.

This data is for inosine and should be used as a reference. A dedicated validation for this compound is required.

Visualizations

Purine Metabolism Pathway

The following diagram illustrates the central role of this compound (IMP) in purine metabolism. IMP is synthesized de novo and serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis.[9][10][11] It can also be generated from the deamination of AMP.

Purine_Metabolism PRPP Ribose-5-Phosphate (from Pentose Phosphate Pathway) IMP This compound (IMP) PRPP->IMP de novo Synthesis AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase Inosine Inosine IMP->Inosine 5'-Nucleotidase AMP->IMP AMP Deaminase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA Guanosine Guanosine GMP->Guanosine 5'-Nucleotidase GMP->DNA_RNA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase UricAcid Uric Acid (Excretion) Hypoxanthine->UricAcid Xanthine Oxidase

Caption: Central role of this compound (IMP) in purine metabolism.

Experimental Workflow for this compound Quantification

This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound in plasma.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Blood_Collection 1. Blood Collection (EDTA tubes, on ice) Plasma_Separation 2. Plasma Separation (Centrifugation at 4°C) Blood_Collection->Plasma_Separation Sample_Storage 3. Storage (-80°C) Plasma_Separation->Sample_Storage Extraction 4. Sample Extraction (Protein Precipitation or SPE) Sample_Storage->Extraction Analysis 5. LC-MS/MS Analysis (Ion-Pairing Chromatography) Extraction->Analysis Data_Processing 6. Data Processing (Quantification) Analysis->Data_Processing

Caption: Workflow for plasma this compound quantification.

References

Preventing the degradation of inosinic acid to inosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you prevent the degradation of inosinic acid (also known as inosine monophosphate or IMP) to inosine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound during storage?

This compound (IMP) primarily degrades into inosine through the hydrolysis of its phosphate ester bond.[1] This process can be catalyzed by enzymes, particularly 5'-nucleotidases (e.g., ecto-5'-nucleotidase or NT5E), or can occur non-enzymatically under certain physical conditions like high temperature and acidic pH.[2][3][4][5] Inosine can be further broken down into hypoxanthine and ribose.[1][6]

G This compound Degradation Pathway IMP This compound (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase / Hydrolysis (pH, Temp) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP)

Caption: Degradation pathway of this compound (IMP).
Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Different conditions are recommended for the compound in its solid form versus in a solvent.

FormTemperatureDurationAdditional Notes
Solid (Pure Form) -20°CUp to 3 years[7]Store in a tightly sealed container, protected from light and moisture.[8][9]
In Solvent -80°CUp to 1 year[7]Use anhydrous, high-purity solvents. Aliquot into single-use vials to prevent repeated freeze-thaw cycles.[8]
Q3: How do temperature and pH affect the stability of this compound?

Temperature and pH are the most significant factors influencing the non-enzymatic degradation of this compound.

  • Temperature: Higher temperatures significantly accelerate the degradation rate.[1][2] The rate of degradation is reportedly three times faster with a 10°C increase in temperature.[1]

  • pH: Acidic conditions (low pH) promote a greater degree of hydrolysis compared to neutral or alkaline conditions.[1][2]

The following table summarizes the effects of these factors based on studies of IMP in aqueous systems.

TemperaturepHDegradation RateReference
80°C, 100°C, 120°CAcidic (e.g., 2.0)High[2]
80°C, 100°C, 120°CNeutral (e.g., 7.0)Moderate[2]
80°C, 100°C, 120°CAlkaline (e.g., 11.0)Low[2]
Q4: How can I monitor the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for monitoring the stability of this compound.[1][2] An HPLC system can separate and quantify this compound and its primary degradation products, inosine and hypoxanthine.[10]

  • Column: A C18 reversed-phase column is typically used.[1]

  • Detection: UV detection at approximately 250 nm is effective for quantifying these compounds.[1]

  • Quantification: Concentrations are determined by comparing the peak areas of the samples to a calibration curve generated from standards of known concentrations.[1]

Troubleshooting Guide

Issue: My experimental results are inconsistent, or I observe a loss of compound potency.

This is a common problem often linked to the degradation of this compound during storage or handling. Follow this logical workflow to identify the potential cause.

G Troubleshooting Workflow for Inconsistent Results cluster_storage 1. Verify Storage Conditions cluster_handling 2. Review Handling Procedures cluster_analysis 3. Confirm Compound Integrity start Inconsistent Results / Loss of Potency storage_check Are storage protocols being followed? (Temp, Light, Moisture) start->storage_check solid_storage Solid stored at -20°C? storage_check->solid_storage No solution_storage Solutions stored at -80°C? Aliquoted? storage_check->solution_storage No handling_check Are solutions prepared fresh? Minimized time at room temp? storage_check->handling_check Yes remediate Action: Prepare fresh stock solutions from new solid material. Re-evaluate storage protocols. solid_storage->remediate solution_storage->remediate freeze_thaw Avoiding repeated freeze-thaw cycles? handling_check->freeze_thaw No purity_check Assess purity of stock via HPLC handling_check->purity_check Yes freeze_thaw->remediate degradation_peaks Degradation peaks (e.g., Inosine) present? purity_check->degradation_peaks degradation_peaks->remediate Yes G Forced Degradation Study Workflow cluster_stress 2. Expose Aliquots to Stress Conditions prep 1. Prepare this compound Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base thermal Thermal Degradation (e.g., 80°C in solution) prep->thermal analyze 3. Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) via HPLC acid->analyze base->analyze thermal->analyze evaluate 4. Evaluate Results - Identify degradation peaks - Calculate % degradation - Confirm method specificity analyze->evaluate

References

Optimization of fermentation conditions for microbial production of inosinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of fermentation conditions for microbial production of inosinic acid (5'-inosine monophosphate or IMP).

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are commonly used for this compound production?

A1: The most common microbial strains for industrial this compound production are mutants of Corynebacterium glutamicum and Bacillus subtilis. These strains are favored for their ability to overproduce purine nucleotides.

Q2: What are the critical fermentation parameters to control for optimal this compound yield?

A2: The critical parameters that significantly influence this compound production include pH, temperature, dissolved oxygen (DO), and the concentration of key nutrients such as carbon and nitrogen sources.[1][2] Each of these parameters must be carefully controlled and optimized for the specific microbial strain being used.

Q3: Why is my this compound yield low despite optimal growth of the microorganism?

A3: Low this compound yield with good cell growth can be due to several factors:

  • Feedback Inhibition: High intracellular concentrations of this compound or its derivatives can inhibit key enzymes in the purine biosynthesis pathway.[3][4]

  • Precursor Limitation: The synthesis of this compound requires precursors from the pentose phosphate pathway (PPP). A metabolic imbalance favoring glycolysis over the PPP can limit the availability of these precursors.

  • Nutrient Limitation: A deficiency in specific nutrients, such as phosphate or certain amino acids, can hinder the conversion of intermediates into this compound.

  • Suboptimal Induction (for engineered strains): If using a genetically engineered strain, the timing and concentration of the inducer are critical for activating the expression of genes involved in this compound synthesis.

Q4: How does the carbon-to-nitrogen (C/N) ratio in the fermentation medium affect this compound production?

A4: The C/N ratio is a crucial factor that influences the metabolic flux towards either biomass production or metabolite synthesis. An optimal C/N ratio directs the carbon flux towards the pentose phosphate pathway, which provides the necessary precursors for this compound biosynthesis, rather than excessive cell growth. The ideal ratio is strain-dependent and needs to be determined experimentally.

Q5: What is the role of dissolved oxygen (DO) in this compound fermentation?

A5: Dissolved oxygen is a critical parameter in aerobic fermentation processes.[5][6] For this compound production, maintaining an optimal DO level is essential for cell growth and energy metabolism, which in turn supports nucleotide biosynthesis.[5] Both insufficient and excessive DO levels can be detrimental. Insufficient oxygen can limit cell growth and energy production, while excessive oxygen can lead to oxidative stress and the formation of inhibitory byproducts.[5][7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Microbial Growth - Inoculum viability issues- Improper medium composition- Suboptimal pH or temperature- Presence of inhibitors in the medium- Use a fresh, healthy inoculum.- Verify the composition and preparation of the culture medium.- Adjust pH and temperature to the optimal range for the specific strain.- Test for and remove any potential inhibitory substances from the medium.
Good Growth, but Low this compound Titer - Feedback inhibition of the biosynthetic pathway- Limited availability of precursors (e.g., PRPP)- Inefficient conversion of intermediates- Degradation of this compound- Consider using a mutant strain with reduced feedback inhibition.- Optimize the C/N ratio to enhance the pentose phosphate pathway.- Supplement the medium with precursors like glycine or glutamine.- Control pH and temperature to minimize enzymatic degradation of this compound.
Foaming in the Bioreactor - High protein content in the medium- High cell density and metabolic activity- Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize the agitation speed to reduce mechanical foaming.
Inconsistent Fermentation Results - Variability in inoculum preparation- Inconsistent medium composition- Fluctuations in fermentation parameters- Standardize the inoculum preparation protocol.- Ensure precise and consistent preparation of the fermentation medium.- Implement robust process control for pH, temperature, and dissolved oxygen.
Accumulation of Byproducts (e.g., organic acids) - Overflow metabolism due to excess glucose- Oxygen limitation- Implement a fed-batch strategy to control the glucose concentration.- Optimize the aeration and agitation to ensure sufficient oxygen supply.

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production

ParameterCorynebacterium glutamicumBacillus subtilis
Temperature (°C) 30 - 3735 - 42
pH 6.5 - 7.56.0 - 7.0
Dissolved Oxygen (%) 20 - 4015 - 30
Carbon Source Glucose, SucroseGlucose, Molasses
Nitrogen Source Ammonium sulfate, UreaPeptone, Yeast Extract

Table 2: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)This compound Titer (g/L)Biomass (g/L)
Glucose 8.515.2
Sucrose 7.214.8
Fructose 6.113.5
Maltose 5.412.9

Table 3: Effect of pH on this compound Production

pHThis compound Titer (g/L)Specific Productivity (g/g/h)
5.5 4.20.08
6.0 6.80.12
6.5 8.90.15
7.0 8.50.14
7.5 7.10.11

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Activation: Streak the microbial strain (Corynebacterium glutamicum or Bacillus subtilis) from a cryopreserved stock onto a solid agar medium (e.g., LB agar or seed agar).

  • Incubation: Incubate the plate at the optimal temperature (30°C for C. glutamicum, 37°C for B. subtilis) for 24-48 hours until single colonies are visible.

  • Seed Culture: Inoculate a single colony into a flask containing 50 mL of seed culture medium.

  • Incubation with Agitation: Incubate the flask at the optimal temperature on a rotary shaker (200 rpm) for 16-24 hours until the culture reaches the mid-logarithmic growth phase.

Protocol 2: Batch Fermentation in a Bioreactor
  • Medium Preparation: Prepare the fermentation medium with the desired composition of carbon source, nitrogen source, salts, and trace elements. Sterilize the medium in the bioreactor.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor to achieve an initial optical density (OD600) of approximately 0.1.

  • Parameter Control: Set and maintain the fermentation parameters (temperature, pH, and dissolved oxygen) at their optimal values. The pH can be controlled by the automated addition of an acid (e.g., 2M HCl) and a base (e.g., 2M NaOH). Dissolved oxygen can be controlled by adjusting the agitation speed and airflow rate.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) to monitor cell growth (OD600), substrate consumption, and this compound concentration.

  • Fermentation Termination: Conclude the fermentation when the substrate is depleted or the this compound concentration reaches a plateau.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 50 mM KH2PO4, pH 3.5) with a small percentage of methanol.

  • Detection: Detect this compound using a UV detector at a wavelength of 254 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.

Visualizations

Inosinic_Acid_Biosynthesis_Pathway cluster_feedback Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis PRPP PRPP PPP->PRPP Purine_Synthesis De Novo Purine Biosynthesis (10 steps) PRPP->Purine_Synthesis Glutamine, Glycine, Aspartate IMP This compound (IMP) Purine_Synthesis->IMP IMP->Purine_Synthesis AMP AMP IMP->AMP GMP GMP IMP->GMP Feedback_Inhibition Feedback Inhibition AMP->Purine_Synthesis GMP->Purine_Synthesis

Caption: Simplified metabolic pathway for this compound biosynthesis.

Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Media_Prep Fermentation Media Preparation & Sterilization Start->Media_Prep Fermentation Bioreactor Fermentation Inoculum_Prep->Fermentation Media_Prep->Fermentation Monitoring Process Monitoring (pH, Temp, DO, OD) Fermentation->Monitoring Continuous Analysis Sample Analysis (HPLC for IMP) Fermentation->Analysis Periodic Sampling Harvest Harvest & Downstream Processing Fermentation->Harvest End of Fermentation Monitoring->Fermentation Control Adjustments Analysis->Fermentation Data Feedback End End Harvest->End

Caption: Experimental workflow for microbial production of this compound.

References

Strategies to minimize interference in inosinic acid detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in inosinic acid (inosine monophosphate, IMP) detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection assays?

A1: Interference in this compound assays can arise from several sources, broadly categorized as:

  • Cross-reactivity: Structurally similar molecules, particularly other nucleotides and nucleosides (e.g., ATP, ADP, AMP, adenosine), can be erroneously detected by the assay, leading to falsely elevated results. This is a significant issue in less specific enzymatic assays.

  • Matrix Effects: Components of the biological sample (e.g., proteins, lipids, salts in plasma, or complex carbohydrates in food samples) can interfere with the analytical signal. This can lead to either suppression or enhancement of the signal, causing inaccurate quantification, a common challenge in HPLC-based methods.[1][2][3]

  • Sample Preparation Artifacts: The methods used for sample extraction, storage, and handling can introduce interference. For instance, improper storage can lead to the degradation of this compound, while certain extraction solvents or reagents may interfere with the detection method.[4] Inadequate removal of proteins during sample preparation can also lead to column fouling and interference in HPLC analysis.

  • Enzyme Contamination: In enzymatic assays, commercially available enzymes may contain contaminating activities. For example, alkaline phosphatase preparations can be contaminated with adenosine deaminase, which can lead to the breakdown of adenosine and interfere with the accurate measurement of this compound.[5]

Q2: How can I choose the right detection method for my samples?

A2: The choice between an enzymatic assay and an HPLC-based method depends on several factors:

  • Specificity: HPLC methods, particularly when coupled with mass spectrometry (LC-MS), generally offer higher specificity and can separate this compound from other closely related nucleotides.[6] Enzymatic assays can be highly specific if the right enzymes and inhibitors are used.

  • Sensitivity: Both methods can be highly sensitive. The sensitivity of HPLC methods can be enhanced by using techniques like fluorescence detection after derivatization.[3] Enzymatic assays can detect nanomolar concentrations of nucleotides.[6][7]

  • Throughput: Enzymatic assays performed in a microplate format are generally more amenable to high-throughput screening.

  • Sample Matrix: For complex matrices, HPLC methods with appropriate sample preparation are often preferred to minimize matrix effects.

  • Cost and Equipment Availability: Enzymatic assays may be more cost-effective if a dedicated HPLC system is not available.

Q3: What are the key considerations for sample storage and handling to ensure the stability of this compound?

A3: this compound is susceptible to degradation, especially due to changes in temperature and pH. To ensure sample integrity:

  • Use Fresh Samples: Whenever possible, use fresh samples for analysis.

  • Proper Storage: If storage is necessary, samples should be stored at low temperatures, such as -20°C or -80°C, to minimize enzymatic degradation.

  • Control pH: Maintain a stable pH during sample preparation, as extreme pH values can lead to the hydrolysis of this compound.

  • Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is advisable to aliquot samples into smaller volumes before freezing.

Troubleshooting Guides

Enzymatic Assay Troubleshooting

Issue: High background signal or non-specific results.

Possible Cause:

  • Cross-reactivity with other nucleotides (ATP, ADP, AMP, adenosine).[5]

  • Contamination of assay enzymes with other enzymatic activities (e.g., adenosine deaminase in alkaline phosphatase).[5]

Solution:

  • Increase Assay Specificity:

    • Replace non-specific enzymes like alkaline phosphatase with a more specific enzyme such as 5'-nucleotidase. 5'-nucleotidase preferentially hydrolyzes 5'-mononucleotides.[8][9][10][11]

    • Incorporate an inhibitor of adenosine deaminase, such as coformycin (at a concentration of approximately 0.05 µg/mL), to prevent the breakdown of adenosine, which can interfere with the assay.[5][12][13][14][15]

Quantitative Data on Enzymatic Assay Interference

The following table illustrates the impact of interfering nucleotides on an enzymatic this compound assay and the improvement in specificity with a modified method.

Interfering SubstanceTraditional Assay (Alkaline Phosphatase) - % InterferenceModified Assay (5'-Nucleotidase + Coformycin) - % Interference
This compound (IMP)100% (Target Analyte)100% (Target Analyte)
Inosine Triphosphate (ITP)StoichiometricNo significant reactivity
Adenosine Triphosphate (ATP)StoichiometricNo significant reactivity
Adenosine Diphosphate (ADP)StoichiometricNo significant reactivity
Adenosine Monophosphate (AMP)StoichiometricNo significant reactivity
AdenosineStoichiometricNo significant reactivity

Data is qualitative based on findings from literature suggesting stoichiometric reaction in the traditional assay and its elimination in the modified version.[5]

HPLC Assay Troubleshooting

Issue: Poor peak shape (tailing, broadening) or low recovery.

Possible Cause:

  • Interaction of the phosphate groups of this compound with stainless steel components of the HPLC system.[16]

  • Inadequate sample cleanup leading to matrix interference.[1]

  • Suboptimal mobile phase pH.

Solution:

  • Use a Bio-Inert HPLC System: Employing an HPLC system with a fully inert flow path (PEEK-lined columns and tubing) can significantly improve peak shape and recovery for phosphorylated compounds like this compound.[16]

  • Optimize Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, precipitate proteins using a solvent like acetonitrile.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., anion exchange) to selectively retain and elute this compound, thereby removing interfering matrix components.[4]

    • Liquid-Liquid Extraction (LLE): This technique can be used to separate this compound from interfering lipids and other non-polar compounds.

  • Adjust Mobile Phase pH: The pH of the mobile phase should be controlled to ensure that this compound is in a consistent ionic state, which is crucial for reproducible retention times and good peak shape.

Quantitative Data on Sample Preparation Recovery

The following table provides typical recovery rates for related compounds using different extraction methods, which can serve as a guideline for optimizing this compound extraction.

Sample MatrixExtraction MethodAnalyteAverage Recovery (%)
SoybeansStandard AdditionInositol Phosphates97.04 - 99.05
Human PlasmaSolid-Phase ExtractionInosine98.9 - 102.3

Data adapted from studies on similar compounds and matrices, highlighting the effectiveness of proper sample preparation.[2][3][17]

Experimental Protocols

Detailed Methodology: Specific Enzymatic Assay for this compound

This protocol is based on the improved enzymatic assay with increased specificity.[5]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzymes.

    • 5'-Nucleotidase Solution: Reconstitute lyophilized 5'-nucleotidase in the assay buffer to the recommended concentration.

    • Coformycin Solution: Prepare a stock solution of coformycin (e.g., 1 mg/mL in water) and dilute to a working concentration of 0.05 µg/mL in the assay buffer.

    • Coupled Enzyme Mix: Prepare a mixture containing purine-nucleoside phosphorylase and xanthine oxidase in the assay buffer.

    • Detection Reagent: Prepare a suitable chromogenic or fluorogenic reagent that reacts with the final product (e.g., uric acid or hydrogen peroxide).

    • This compound Standard Solutions: Prepare a series of this compound standards of known concentrations in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard to each well.

    • Add 20 µL of the coformycin solution to each well.

    • Add 140 µL of the Coupled Enzyme Mix to each well.

    • Initiate the reaction by adding 20 µL of the 5'-nucleotidase solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the signal (absorbance or fluorescence) versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their signals on the standard curve.

Detailed Methodology: HPLC-UV Method for this compound

This protocol provides a general framework for the HPLC analysis of this compound.

  • Sample Preparation (from plasma):

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used. For improved performance, a PEEK-lined column is recommended.[16]

    • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of a buffer (e.g., phosphate buffer) with an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) at a controlled pH (e.g., pH 6.0), and an organic modifier like acetonitrile or methanol.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Extraction/ Protein Precipitation Sample->Extraction Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC Separation (Reversed-Phase C18) Concentration->HPLC Injection Detection UV Detection (254 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for HPLC-based this compound detection.

signaling_pathway IMP This compound (IMP) FivePrimeNucleotidase 5'-Nucleotidase (Specific) IMP->FivePrimeNucleotidase AMP AMP AdenosineDeaminase Adenosine Deaminase (Interfering Enzyme) AMP->AdenosineDeaminase Adenosine Adenosine Adenosine->AdenosineDeaminase Inosine Inosine PNP Purine Nucleoside Phosphorylase Inosine->PNP Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase UricAcid Uric Acid Xanthine Xanthine Xanthine->XanthineOxidase FivePrimeNucleotidase->Inosine Hydrolysis AdenosineDeaminase->IMP Deamination AdenosineDeaminase->Inosine Deamination PNP->Hypoxanthine XanthineOxidase->UricAcid XanthineOxidase->Xanthine Coformycin Coformycin (Inhibitor) Coformycin->AdenosineDeaminase Inhibits

Caption: Enzymatic pathways and interference in IMP assays.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Start Inaccurate this compound Measurement CrossReactivity Cross-Reactivity with other Nucleotides Start->CrossReactivity MatrixEffect Matrix Effects (Suppression/Enhancement) Start->MatrixEffect SampleDegradation Sample Degradation Start->SampleDegradation InstrumentalIssues Instrumental Issues Start->InstrumentalIssues ImproveSpecificity Improve Assay Specificity (e.g., specific enzymes, inhibitors) CrossReactivity->ImproveSpecificity OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) MatrixEffect->OptimizeSamplePrep ProperHandling Proper Sample Handling & Storage SampleDegradation->ProperHandling SystemCheck HPLC System Suitability Check InstrumentalIssues->SystemCheck

Caption: Troubleshooting logic for this compound assays.

References

Enhancing the resolution of inosinic acid from other nucleotides in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of inosinic acid (IMP) from other nucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating this compound from other nucleotides?

A1: The two primary high-performance liquid chromatography (HPLC) techniques for this purpose are Ion-Pair Reversed-Phase HPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). IP-RPLC is a widely used technique that employs an ion-pairing agent to enhance the retention of polar analytes like nucleotides on a non-polar stationary phase.[1] HILIC, on the other hand, uses a polar stationary phase and a high concentration of organic solvent in the mobile phase to separate polar compounds.

Q2: How does mobile phase pH affect the resolution of this compound?

A2: Mobile phase pH is a critical parameter in the separation of nucleotides as it influences their ionization state. For acidic compounds like this compound, a lower pH (typically below their pKa) will suppress ionization, leading to increased hydrophobicity and stronger retention on a reversed-phase column.[2][3][4] Conversely, at a higher pH, this compound will be more ionized and thus less retained. Careful optimization of pH is crucial for achieving selectivity between different nucleotides which may have different pKa values.[2][5]

Q3: What is the role of an ion-pairing agent in the separation of this compound?

A3: In IP-RPLC, an ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase. This agent has a hydrophobic part that interacts with the non-polar stationary phase and a charged part that forms an ion pair with the negatively charged phosphate groups of nucleotides like this compound.[1] This interaction increases the retention of the nucleotides on the column, allowing for their separation based on differences in their polarity and number of phosphate groups.[1]

Q4: When should I choose HILIC over IP-RPLC for this compound separation?

A4: HILIC can be a good alternative to IP-RPLC, especially when dealing with very polar analytes that are poorly retained even with ion-pairing agents.[6] HILIC is also advantageous when mass spectrometry (MS) detection is used, as the high organic content of the mobile phase enhances MS sensitivity, and the absence of non-volatile ion-pairing agents prevents ion source contamination.[7] However, HILIC methods can sometimes be more challenging to develop and may require longer column equilibration times.

Q5: My this compound peak is tailing. What are the common causes and solutions?

A5: Peak tailing for phosphorylated compounds like this compound is a common issue. Potential causes include:

  • Secondary interactions: The phosphate groups can interact with active sites on the silica-based column packing material. Using a highly deactivated (end-capped) column or a bio-inert column can minimize these interactions.[8]

  • Column contamination: Contaminants in the sample or from the system can accumulate on the column frit or packing material. Cleaning the column or using a guard column can help.

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa is recommended.[2]

  • Metal chelation: Phosphate groups can chelate with metal ions from the HPLC system (e.g., stainless steel tubing, frits). Using a bio-inert HPLC system can mitigate this issue.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound.

Problem Possible Causes Suggested Solutions
Poor resolution between this compound (IMP) and Guanosine Monophosphate (GMP) Inadequate mobile phase conditions. Co-elution is common due to their structural similarity.For IP-RPLC: - Adjust the concentration of the ion-pairing agent. A higher concentration can increase retention and may improve resolution.- Optimize the mobile phase pH. A slight change in pH can alter the selectivity between IMP and GMP.- Modify the organic solvent gradient. A shallower gradient can enhance separation.For HILIC: - Adjust the water content in the mobile phase. A lower water content generally increases retention and may improve resolution.- Change the buffer salt and its concentration.
Peak fronting for early eluting peaks, including IMP Sample overload. The concentration of the analyte is too high for the column.Dilute the sample and reinject. If the peak shape improves, sample overload was the issue.
Sample solvent is stronger than the mobile phase.Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.
All peaks are broad Extra-column volume. Excessive tubing length or diameter between the injector, column, and detector.Use shorter, narrower internal diameter tubing to connect the components.
Column degradation. The column has lost its efficiency.Replace the column with a new one. Consider using a guard column to extend the life of the analytical column.
Retention time drift Inconsistent mobile phase preparation.Prepare the mobile phase accurately by weighing all components. Ensure thorough mixing and degassing.
Column temperature fluctuations.Use a column oven to maintain a constant and stable temperature.
Column not fully equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample, especially for HILIC methods.

Data Presentation

Table 1: Retention Times of Nucleotides using Ion-Pair Reversed-Phase HPLC
CompoundRetention Time (min) - Method 1Retention Time (min) - Method 2
This compound (IMP) 8.511.2
Guanosine Monophosphate (GMP) 9.212.0
Adenosine Monophosphate (AMP) 10.113.5
Adenosine Diphosphate (ADP) 14.318.5
Adenosine Triphosphate (ATP) 17.822.1

Method 1 & 2 represent different gradient and/or mobile phase compositions. More detailed experimental conditions are provided in the protocols below.

Table 2: Effect of Mobile Phase pH on Nucleotide Retention in RP-HPLC
CompoundRetention Time (min) at pH 4.0Retention Time (min) at pH 7.0
This compound (IMP) 12.56.8
Guanosine Monophosphate (GMP) 13.17.3
Adenosine Monophosphate (AMP) 14.08.1

Data illustrates the general trend of increased retention at lower pH for acidic nucleotides on a C18 column.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Nucleotide Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, 5 mM Tetrabutylammonium hydrogen sulfate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-10 min, 2% B; 10-25 min, 2-15% B; 25-30 min, 15% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: HILIC for Nucleotide Separation
  • Column: HILIC column (e.g., Amide or Zwitterionic, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 100 mM Ammonium acetate, pH 5.0

  • Gradient: 0-2 min, 90% A; 2-12 min, 90-60% A; 12-15 min, 60% A

  • Flow Rate: 0.3 mL/min

  • Temperature: 40 °C

  • Detection: UV at 254 nm or Mass Spectrometry

  • Injection Volume: 5 µL

Mandatory Visualizations

IP_RPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis Sample Prepare Nucleotide Standard/Sample Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (with Ion-Pairing Agent) Degas Degas Mobile Phase MobilePhase->Degas Pump Pump Mobile Phase Degas->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for Ion-Pair Reversed-Phase HPLC of Nucleotides.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Analysis Sample Prepare Nucleotide Standard/Sample in High Organic Injector Inject Sample Sample->Injector MobilePhase Prepare High Organic Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Pump Pump Mobile Phase Degas->Pump Column HILIC Column Injector->Column Pump->Injector Detector UV/MS Detector Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for HILIC Separation of Nucleotides.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing/Fronting) Cause1 Column Issues Start->Cause1 Check First Cause2 Mobile Phase Issues Start->Cause2 Cause3 Sample Issues Start->Cause3 Cause4 System Issues Start->Cause4 Sol1 Replace/Clean Column Use Guard Column Cause1->Sol1 Sol2 Check pH Prepare Fresh Mobile Phase Cause2->Sol2 Sol3 Dilute Sample Adjust Sample Solvent Cause3->Sol3 Sol4 Check for Leaks Minimize Tubing Length Cause4->Sol4

Caption: Troubleshooting Logic for Poor Peak Shape in Nucleotide Chromatography.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Accurate Inosinic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of inosinic acid (inosine monophosphate or IMP) is critical in various fields, from food science, where it is a key flavor enhancer, to pharmaceutical research and clinical diagnostics, where it serves as an important biomarker. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose due to its robustness and reliability. This guide provides a comparative overview of validated HPLC methods for this compound measurement, supported by experimental data and detailed protocols. Additionally, it briefly explores alternative analytical techniques.

Comparison of Validated HPLC Methods for this compound Quantification

The selection of an appropriate HPLC method for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The three most common approaches are Ion-Pair Reversed-Phase (IP-RP) HPLC, Anion-Exchange Chromatography (AEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

MethodPrincipleAdvantagesDisadvantages
Ion-Pair Reversed-Phase (IP-RP) HPLC Utilizes a non-polar stationary phase and a polar mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium) to retain and separate charged analytes like this compound.Excellent resolution and reproducibility for nucleotides.[1]Can have long equilibration times and is not always compatible with mass spectrometry (MS) due to the presence of non-volatile ion-pairing agents.
Anion-Exchange Chromatography (AEC) Separates molecules based on their net negative charge through electrostatic interactions with a positively charged stationary phase.Effective for separating nucleotides with different numbers of phosphate groups.Can be sensitive to mobile phase pH and ionic strength, requiring careful method development.
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent to separate polar compounds.MS-compatible due to the use of volatile mobile phases.[2]May exhibit longer equilibration times and can be sensitive to the water content of the sample and mobile phase.
Performance Characteristics of Validated HPLC Methods

The following table summarizes the validation parameters of different HPLC methods for the quantification of this compound and other nucleotides, as reported in various studies.

ParameterIon-Pair Reversed-Phase HPLCAnion-Exchange HPLCHILIC
Linearity (R²) > 0.999[3]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 92.0 - 105.0%[3]Not explicitly statedNot explicitly stated
Precision (%RSD) ≤ 6.97%[3]Not explicitly statedNot explicitly stated
LOD 50 ppm (in meat)[4]Not explicitly statedNot explicitly stated
LOQ Not explicitly statedNot explicitly statedNot explicitly stated

Note: The performance characteristics can vary significantly based on the specific column, instrumentation, and sample matrix.

Experimental Protocols for HPLC Methods

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the discussed HPLC techniques.

Ion-Pair Reversed-Phase (IP-RP) HPLC Method

This method is suitable for the simultaneous determination of various nucleotides, including this compound.

  • Sample Preparation: Tissues or cells are typically extracted with perchloric acid or trichloroacetic acid to precipitate proteins and extract nucleotides. The acidic extract is then neutralized.[5] For food samples, extraction with perchloric acid is also common.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of two solutions:

      • Solution A: Phosphate buffer (e.g., 39 mM K₂HPO₄, 26 mM KH₂PO₄) with an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydrogensulfate), adjusted to a specific pH (e.g., 6.0).[6]

      • Solution B: Acetonitrile.[6]

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Injection Volume: 20-100 µL.[6]

    • Detection: UV detection at 254 nm or 260 nm.[6][7]

Anion-Exchange HPLC Method

This technique is particularly effective for separating nucleotides based on their phosphate groups.

  • Sample Preparation: Similar to the IP-RP HPLC method, involving acid extraction and neutralization.

  • Chromatographic Conditions:

    • Column: Strong anion-exchange (SAX) column (e.g., 150 x 3.2 mm, 5 µm).[2]

    • Mobile Phase: A gradient of two solutions:

      • Solution A: Low concentration buffer (e.g., 2 mM phosphoric acid buffer, pH 2.5).[2]

      • Solution B: High concentration buffer (e.g., 2 mM phosphoric acid buffer with 1 M NaCl, pH 2.5).[2]

    • Flow Rate: Typically 0.350 mL/min.[2]

    • Injection Volume: 10 µL.

    • Detection: UV detection at 260 nm.

HILIC Method

A suitable choice for applications requiring MS compatibility.

  • Sample Preparation: Similar extraction procedures as for other HPLC methods.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., FructoShell-N HILIC).[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 7.0). A typical starting condition is a high percentage of acetonitrile (e.g., 70%).[2]

    • Flow Rate: Typically 0.5 mL/min.[2]

    • Injection Volume: 10 µL.

    • Detection: UV detection at 260 nm or MS detection.

Alternative Methods for this compound Measurement

While HPLC is a dominant technique, other methods can be employed for this compound quantification.

MethodPrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation of ions in a capillary tube under the influence of an electric field.High separation efficiency, small sample volume, and can provide single-nucleotide resolution.[8]Lower loading capacity compared to HPLC, which can affect sensitivity for trace analysis.
Enzymatic Assays Utilizes specific enzymes that react with this compound, and the product of the reaction is measured, often spectrophotometrically.High specificity and can be adapted for high-throughput screening.[3][4]Can be susceptible to interference from other compounds in the sample that may affect enzyme activity.[4]
Biosensors An analytical device that combines a biological component with a physicochemical detector. For this compound, this could involve an enzyme immobilized on an electrode.Rapid, sensitive, and can be developed for real-time monitoring.[7]May have a limited operational lifetime and can be affected by matrix effects.

Visualizing the HPLC Method Validation Workflow

A systematic approach is essential for the validation of any analytical method to ensure its reliability and accuracy. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Validation Parameters Assessment cluster_documentation 3. Documentation & Reporting Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Creation Report->SOP

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational comparison of HPLC methods for the accurate measurement of this compound. The choice of the most suitable method will always be contingent on the specific analytical requirements and the nature of the sample matrix. It is imperative that any chosen method undergoes a thorough in-house validation to ensure it meets the necessary performance criteria for its intended use.

References

A Comparative Analysis of Inosinic Acid and Guanylic Acid as Flavor Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food science and flavor chemistry, the pursuit of enhancing the palatability of food products is a perpetual endeavor. Among the key players in this field are inosinic acid (inosine 5'-monophosphate or IMP) and guanylic acid (guanosine 5'-monophosphate or GMP), two purine 5'-ribonucleotides celebrated for their ability to impart and potentiate the "umami" or savory taste. This guide provides a comprehensive comparative analysis of these two flavor enhancers, tailored for researchers, scientists, and drug development professionals. It delves into their mechanism of action, presents quantitative sensory data, and outlines detailed experimental protocols for their evaluation.

Mechanism of Action: A Synergistic Symphony

Both this compound and guanylic acid function as potent flavor enhancers by allosterically modulating the umami taste receptor, a heterodimer of T1R1 and T1R3 G-protein coupled receptors.[1] While monosodium glutamate (MSG) is the primary agonist for this receptor, binding to the Venus flytrap domain of the T1R1 unit, IMP and GMP bind to a distinct site on the receptor. This binding event stabilizes the active conformation of the receptor, thereby significantly enhancing its response to glutamate.[1] This synergistic relationship is a cornerstone of their application in the food industry, where they are often used in conjunction with MSG to achieve a profound and well-rounded umami flavor.[2]

Quantitative Sensory Analysis: A Tale of Potency

The relative flavor-enhancing potency of this compound and guanylic acid is a subject of considerable interest, with scientific literature presenting nuanced and sometimes conflicting findings. The perceived intensity of umami can be influenced by the concentration of the enhancers, the presence of other substances like MSG, and the specific sensory evaluation methodology employed.

One study directly comparing the synergistic effects of IMP and GMP with monopotassium L-glutamate (MPG) found that GMP enhanced the sensitivity to MPG more than IMP.[3] Another study, however, reported that IMP decreased the detection threshold of MPG more significantly than GMP, suggesting a stronger synergistic effect under their experimental conditions.[4] A third study, evaluating the umami intensity of the compounds at a 1% concentration, found GMP to have a slightly higher intensity than IMP.[5]

These divergent findings underscore the importance of considering the specific context and experimental design when evaluating the potency of these flavor enhancers.

Table 1: Synergistic Effect on Glutamate Detection Threshold

5'-RibonucleotideFold Increase in Glutamate Sensitivity (Study 1)[3]Fold Increase in Glutamate Sensitivity (Study 2)[4]
This compound (IMP)96.345.2
Guanylic Acid (GMP)107.629.8

Table 2: Umami Intensity at 1% Concentration

Flavor EnhancerMean Umami Intensity Score (on a 9-cm scale)[5]
This compound (IMP)7.38
Guanylic Acid (GMP)7.82

Qualitative Taste Profile

While both this compound and guanylic acid are primarily associated with umami, there is some evidence to suggest subtle differences in their taste profiles. At a concentration of 3 mM, the perceived taste sensations of MSG, IMP, and GMP have been described as very similar.[3] However, studies in animal models have indicated that while the tastes of IMP and GMP are nearly identical to each other, they are distinguishable from that of MSG.[6] Further descriptive sensory analysis with trained human panels is required to fully elucidate the nuanced differences in their flavor profiles.

Experimental Protocols

To ensure the objective and reproducible evaluation of this compound and guanylic acid as flavor enhancers, standardized experimental protocols are crucial. The following methodologies are adapted from established sensory analysis practices.

Determination of Umami Taste Threshold

Objective: To determine the lowest concentration at which the umami taste of IMP and GMP can be detected.

Method: Two-Alternative Forced-Choice (2-AFC) Test

  • Panelists: A panel of at least 15-20 trained sensory assessors with demonstrated acuity for umami taste.

  • Sample Preparation: Prepare a series of dilutions of IMP and GMP in purified, taste-free water. Concentrations should be prepared in logarithmic steps (e.g., 0.001%, 0.002%, 0.004%, etc.).

  • Procedure:

    • Present panelists with two samples: one containing a specific concentration of the test compound (IMP or GMP) and the other containing only the purified water (blank).

    • The position of the test sample (left or right) should be randomized for each trial.

    • Instruct panelists to identify the sample with the distinct taste.

    • A forced choice is required.

    • The threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the test sample.

  • Data Analysis: Analyze the results using binomial distribution to determine the significance level.

Quantitative Descriptive Analysis of Umami Intensity

Objective: To quantify and compare the umami intensity of IMP and GMP at various concentrations.

Method: Rating on a Labeled Magnitude Scale (LMS)

  • Panelists: A trained sensory panel (10-15 members) calibrated on the use of the LMS for umami intensity.

  • Sample Preparation: Prepare solutions of IMP and GMP at various concentrations (e.g., 0.01%, 0.05%, 0.1%). A reference solution of MSG (e.g., 0.05%) should also be provided for anchoring.

  • Procedure:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to rate the perceived umami intensity of each sample on the LMS, which ranges from "no sensation" to "strongest imaginable sensation" with verbal anchors at intermediate points.

    • Panelists should rinse their mouths with purified water between samples.

  • Data Analysis: Analyze the geometric means of the LMS ratings. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in umami intensity between IMP and GMP at different concentrations.

Evaluation of Synergistic Effect with MSG

Objective: To quantify the synergistic enhancement of umami taste when IMP or GMP is combined with MSG.

Method: Time-Intensity (T-I) Analysis

  • Panelists: A trained sensory panel (10-15 members) experienced with T-I methodology.

  • Sample Preparation: Prepare the following solutions:

    • MSG alone (e.g., 0.05%)

    • IMP alone (e.g., 0.025%)

    • GMP alone (e.g., 0.025%)

    • MSG (0.05%) + IMP (0.025%)

    • MSG (0.05%) + GMP (0.025%)

  • Procedure:

    • Panelists take a defined volume of the sample into their mouths and start the T-I software.

    • They continuously rate the perceived umami intensity over a set period (e.g., 60 seconds) using a joystick or mouse connected to the software.

    • Key parameters to be recorded include maximum intensity (Imax), time to maximum intensity (Tmax), and total duration.

  • Data Analysis: Generate T-I curves for each sample. Compare the Imax, Tmax, and total duration values for the individual components and the mixtures to quantify the synergistic effect.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize the umami taste signaling pathway, a typical experimental workflow for sensory evaluation, and the logical relationship of synergy.

Umami_Signaling_Pathway cluster_receptor Taste Receptor Cell cluster_cell Intracellular Signaling Umami Compound (MSG) Umami Compound (MSG) T1R1/T1R3 Receptor T1R1/T1R3 Receptor Umami Compound (MSG)->T1R1/T1R3 Receptor Binds Enhancer (IMP/GMP) Enhancer (IMP/GMP) Enhancer (IMP/GMP)->T1R1/T1R3 Receptor Allosterically Modulates G-protein (Gustducin) G-protein (Gustducin) T1R1/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers TRPM5 Channel TRPM5 Channel Ca2+ Release->TRPM5 Channel Opens Depolarization Depolarization TRPM5 Channel->Depolarization Causes Nerve Impulse to Brain Nerve Impulse to Brain Depolarization->Nerve Impulse to Brain Generates

Caption: Umami Taste Signaling Pathway.

Sensory_Evaluation_Workflow Panelist Recruitment & Training Panelist Recruitment & Training Sample Preparation Sample Preparation Panelist Recruitment & Training->Sample Preparation Experimental Design (e.g., 2-AFC, T-I) Experimental Design (e.g., 2-AFC, T-I) Sample Preparation->Experimental Design (e.g., 2-AFC, T-I) Sensory Evaluation Session Sensory Evaluation Session Experimental Design (e.g., 2-AFC, T-I)->Sensory Evaluation Session Data Collection Data Collection Sensory Evaluation Session->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation & Reporting Interpretation & Reporting Statistical Analysis->Interpretation & Reporting

Caption: Experimental Workflow for Sensory Evaluation.

Synergy_Concept cluster_additive Additive Effect cluster_synergistic Synergistic Effect A (Taste Intensity = 2) A (Taste Intensity = 2) A + B (Taste Intensity = 5) A + B (Taste Intensity = 5) A (Taste Intensity = 2)->A + B (Taste Intensity = 5) B (Taste Intensity = 3) B (Taste Intensity = 3) B (Taste Intensity = 3)->A + B (Taste Intensity = 5) MSG (Umami = X) MSG (Umami = X) MSG + IMP/GMP (Umami > X + Y) MSG + IMP/GMP (Umami > X + Y) MSG (Umami = X)->MSG + IMP/GMP (Umami > X + Y) IMP/GMP (Umami = Y) IMP/GMP (Umami = Y) IMP/GMP (Umami = Y)->MSG + IMP/GMP (Umami > X + Y)

Caption: Additive vs. Synergistic Flavor Enhancement.

Conclusion

This compound and guanylic acid are indispensable tools in the arsenal of flavor chemists and food scientists. Their ability to synergistically enhance the umami taste of glutamate makes them highly effective flavor enhancers. While both compounds share a common mechanism of action, the existing scientific literature presents a complex picture regarding their relative potency, with some studies suggesting GMP is more potent and others favoring IMP. These discrepancies highlight the sensitivity of sensory perception to experimental conditions. Both IMP and GMP are generally perceived as having a similar umami taste, which is distinct from MSG. For researchers and professionals in drug development and food science, a thorough understanding of their properties, supported by rigorous sensory evaluation, is paramount for their effective and nuanced application. Future research focusing on detailed descriptive sensory analysis will be invaluable in further delineating the subtle but potentially significant differences between these two potent flavor enhancers.

References

A Researcher's Guide to Inosinic Acid Quantification: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of inosinic acid (IMP), a key intermediate in purine metabolism, is crucial for a wide range of studies, from investigating metabolic diseases to developing novel therapeutics. This guide provides a comprehensive comparison of four distinct analytical techniques for IMP quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Electrochemical Biosensors. We present a side-by-side evaluation of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

This compound, or inosine monophosphate (IMP), is the first nucleotide formed during the de novo synthesis of purines and serves as a critical precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of DNA and RNA[1]. Its central role in cellular metabolism makes its accurate measurement essential. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This guide aims to provide the necessary data to make an informed decision.

Quantitative Performance Comparison

The selection of an analytical technique is often a trade-off between performance characteristics. The following table summarizes the key quantitative parameters for the four methods discussed in this guide. The data presented is a synthesis of findings from various studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic AssayElectrochemical Biosensor
Principle Separation based on polarity, detected by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Enzyme-catalyzed reaction producing a detectable signal.Electrochemical reaction at a modified electrode surface.
Linearity Range 5–1000 mg/mL[2]0.25–50 pmol/sample[3]1 to 25 µM[4]0.005 to 1.0 mg/mL (for related purines)[5]
Limit of Detection (LOD) ~1 ng[6]~1 fmol[4]~1 µM[4]~0.13 mg/mL (for related purines)[5]
Limit of Quantitation (LOQ) ~3 ng[6]~0.25 pmol/sample[3]~1 µM[4]Not explicitly stated for IMP
Precision (%RSD) < 9%[2]1.7 to 16%[3]Generally < 15%Not explicitly stated for IMP
Accuracy (% Recovery) 95–80%[2]-11.5 to 14.7% deviation[3]Generally 85-115%Not explicitly stated for IMP
Sample Throughput ModerateHighHighHigh
Cost ModerateHighLow to ModerateLow
Selectivity GoodExcellentHighGood to Excellent

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable results. Below are representative methodologies for the quantification of this compound using each of the four techniques.

High-Performance Liquid Chromatography (HPLC)

This method is based on the separation of IMP from other components in a sample matrix using a reversed-phase column, followed by detection using a UV detector.

Sample Preparation:

  • Homogenize the sample (e.g., tissue, food) in a suitable extraction buffer (e.g., perchloric acid)[1].

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an ion-pair reagent (e.g., hexane-1-sulfonic acid sodium salt)[7].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known IMP concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Sample Preparation:

  • Perform a protein precipitation step on the sample (e.g., plasma, cell lysate) using a solvent like acetonitrile[8].

  • Use solid-phase extraction (SPE) for sample cleanup and concentration of nucleotides[3].

  • The extracted sample is then subjected to enzymatic dephosphorylation to convert IMP to its corresponding nucleoside, inosine, for better chromatographic performance[3].

LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Quantification: Based on the peak area ratio of the analyte to an internal standard.

Enzymatic Assay

This method utilizes the high specificity of enzymes to catalyze a reaction involving IMP, leading to a measurable change in absorbance or fluorescence.

Principle: this compound can be dephosphorylated to inosine by a phosphatase. The resulting inosine can then be converted to hypoxanthine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP). Hypoxanthine is then oxidized to uric acid by xanthine oxidase (XO), a reaction that can be monitored spectrophotometrically at 293 nm.

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the sample containing IMP, 5'-nucleotidase, purine nucleoside phosphorylase, and xanthine oxidase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

  • The rate of absorbance change is proportional to the concentration of IMP in the sample. A standard curve is generated using known concentrations of IMP.

Electrochemical Biosensor

This technique involves the use of a biological recognition element (e.g., an enzyme) immobilized on an electrode surface. The interaction of IMP with the bioreceptor generates an electrical signal that is proportional to its concentration. While specific biosensors for this compound are still under development, a similar approach for related purines like uric acid can be adapted.

Fabrication of the Biosensor:

  • Modify the surface of a working electrode (e.g., glassy carbon electrode) with a nanocomposite material (e.g., zinc oxide nanoflowers) to enhance the surface area and conductivity[5].

  • Immobilize an enzyme specific for a downstream product of IMP metabolism, such as uricase for uric acid, onto the modified electrode surface[5].

Measurement Protocol:

  • Immerse the biosensor in a buffer solution containing the sample.

  • Apply a potential and measure the resulting current using an electrochemical technique such as cyclic voltammetry or amperometry.

  • The enzymatic reaction of the target analyte at the electrode surface produces a measurable current that is proportional to the analyte's concentration.

Mandatory Visualizations

To further clarify the methodologies and underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis sample Sample (Tissue, Food) homogenize Homogenization (Perchloric Acid) sample->homogenize centrifuge Centrifugation homogenize->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC System (C18 Column) filter->hplc Injection detection UV Detection (254 nm) hplc->detection quantification Quantification (Peak Area vs. Standard Curve) detection->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

lc_ms_ms_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Sample (Plasma, Cell Lysate) precipitation Protein Precipitation (Acetonitrile) sample->precipitation spe Solid-Phase Extraction precipitation->spe dephosphorylation Enzymatic Dephosphorylation spe->dephosphorylation lcms LC-MS/MS System dephosphorylation->lcms Injection quantification Quantification (MRM, Internal Standard) lcms->quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

enzymatic_assay_principle IMP This compound (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase UricAcid Uric Acid Hypoxanthine->UricAcid Xanthine Oxidase Detection Spectrophotometric Detection (293 nm) UricAcid->Detection

Caption: Principle of the enzymatic assay for this compound quantification.

de_novo_purine_synthesis PRPP Ribose-5-phosphate PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide ribonucleotide (GAR) PRA->GAR GAR synthetase FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR GAR transformylase FGAM Formylglycinamidine ribonucleotide (FGAM) FGAR->FGAM FGAM synthetase AIR 5-Aminoimidazole ribonucleotide (AIR) FGAM->AIR AIR synthetase CAIR Carboxyaminoimidazole ribonucleotide (CAIR) AIR->CAIR AIR carboxylase SAICAR N-Succinyl-5-aminoimidazole- 4-carboxamide ribonucleotide (SAICAR) CAIR->SAICAR SAICAR synthetase AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate lyase FAICAR N-Formylaminoimidazole- 4-carboxamide ribonucleotide (FAICAR) AICAR->FAICAR AICAR transformylase IMP This compound (IMP) FAICAR->IMP IMP cyclohydrolase

Caption: De Novo Purine Biosynthesis Pathway leading to this compound.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that can significantly impact the outcome of research. HPLC offers a balance of cost and performance for routine analysis. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-level detection. Enzymatic assays are a cost-effective and high-throughput option, particularly suitable for screening large numbers of samples. Electrochemical biosensors represent a promising future direction, offering the potential for rapid, portable, and low-cost analysis, although further development and validation are needed for specific IMP detection. By carefully considering the quantitative performance data and experimental protocols presented in this guide, researchers can select the most appropriate technique to achieve their scientific goals.

References

Inosinic Acid vs. Adenosine Monophosphate: A Comparative Guide to Purine Salvage Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The salvage of purine bases is a critical metabolic process that allows cells to recycle purines from nucleotide degradation, a more energy-efficient alternative to de novo synthesis.[1] Two central players in this pathway are Inosinic Acid (Inosine Monophosphate or IMP) and Adenosine Monophosphate (AMP), formed from the salvage of hypoxanthine and adenine, respectively. This guide provides an objective comparison of the two pathways leading to the formation of IMP and AMP, supported by experimental data and detailed methodologies for their study.

At a Glance: IMP vs. AMP Salvage Pathways

FeatureThis compound (IMP) PathwayAdenosine Monophosphate (AMP) Pathway
Precursor HypoxanthineAdenine
Enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Adenine Phosphoribosyltransferase (APRT)
Product Inosine Monophosphate (IMP)Adenosine Monophosphate (AMP)
Metabolic Fate Precursor to both AMP and GMP[2]Can be converted to IMP via AMP deaminase[3]
Energy Cost Energetically favorable recyclingEnergetically favorable recycling

Enzymatic Performance: A Kinetic Comparison

The efficiency of each salvage pathway is largely determined by the kinetic properties of its key enzyme: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) for the IMP pathway and Adenine Phosphoribosyltransferase (APRT) for the AMP pathway. Below is a summary of their kinetic parameters from studies on human enzymes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

EnzymeSubstrateKm (µM)Vmax / kcatSource OrganismReference
HGPRT Hypoxanthine0.45kcat: 6.0 s-1Human[1][4]
PRPP~25-Human[5]
APRT Adenine4-Human[6]
PRPP8.9-Human[6]
PRPP~10 (Japanese type deficiency)-Human[7]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for its substrate. A lower Km suggests a higher affinity. Vmax (maximum reaction velocity) or kcat (turnover number) represents the maximum rate at which the enzyme can catalyze the reaction.

Studies on isolated rat heart myocytes have shown that adenine is salvaged at a faster rate compared to hypoxanthine.[8] Furthermore, in isolated rat hindlimb muscle, purine salvage rates were greater for adenine than for hypoxanthine (35–55 and 20–30 nmol·h−1·g−1, respectively).[9]

Visualizing the Salvage Pathways

The following diagrams illustrate the core reactions of the IMP and AMP salvage pathways and their interconnection with central purine metabolism.

Caption: Core reactions of the IMP and AMP purine salvage pathways.

Experimental Protocols

Accurate measurement of HGPRT and APRT activity is crucial for comparing the efficiency of these two pathways. Continuous spectrophotometric assays offer a real-time and non-radioactive method for this purpose.

Continuous Spectrophotometric Assay for HGPRT Activity

This protocol is based on the principle that the formation of IMP is coupled to its oxidation by IMP dehydrogenase (IMPDH), which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored continuously.[10]

Materials:

  • Cell or tissue lysate

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2

  • Hypoxanthine solution

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Recombinant IMP dehydrogenase (IMPDH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, hypoxanthine, PRPP, NAD+, and IMPDH in a microplate well.

  • Initiate the reaction by adding the cell or tissue lysate to the reaction mixture.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • The rate of change in absorbance is directly proportional to the HGPRT activity.

  • Calculate the specific activity (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of NADH (6220 M-1cm-1).

HGPRT_Assay_Workflow HGPRT Spectrophotometric Assay Workflow Start Prepare Reaction Mix (Buffer, Hypoxanthine, PRPP, NAD+, IMPDH) AddLysate Add Cell/Tissue Lysate Start->AddLysate Monitor Monitor A340 Increase (NADH Production) AddLysate->Monitor Calculate Calculate HGPRT Activity Monitor->Calculate

Caption: Workflow for the continuous spectrophotometric assay of HGPRT activity.

Continuous Spectrophotometric Assay for APRT Activity

A similar coupled-enzyme assay can be used for APRT, where the product AMP is converted through a series of reactions culminating in the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.8

  • Adenine solution

  • PRPP solution

  • Myokinase (MK)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, adenine, PRPP, MK, PK, LDH, PEP, and NADH in a microplate well.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

  • The rate of decrease in absorbance is directly proportional to the APRT activity.

  • Calculate the specific activity using the molar extinction coefficient of NADH.

Relative Importance and Regulation

The relative contribution of the IMP and AMP salvage pathways can vary between different tissues and cell types. For instance, studies in isolated rat skeletal muscle of different fiber types have shown that salvage rates of adenine are nearly twice as high as those of hypoxanthine.[9] This suggests a potentially greater reliance on the AMP salvage pathway in this tissue under the studied conditions.

Both pathways are regulated by the availability of their substrates, particularly PRPP, the concentration of which can be rate-limiting.[9] The end products of the purine synthesis pathways, including AMP and GMP, exert feedback inhibition on key enzymes of both de novo synthesis and salvage pathways, ensuring a balanced production of purine nucleotides.

Conclusion

Both the this compound and adenosine monophosphate salvage pathways play crucial, energy-conserving roles in purine metabolism. While the formation of AMP from adenine via APRT may be kinetically more rapid in certain tissues, the IMP pathway, utilizing HGPRT, is central as it provides the precursor for both AMP and GMP. The choice between these pathways is likely influenced by the specific metabolic needs and the availability of precursor bases in a given cell or tissue. Understanding the nuances of these pathways and the enzymes that govern them is essential for developing therapeutic strategies for a range of diseases, from genetic disorders of purine metabolism to cancer and viral infections.

References

A Comparative Guide to the Metabolic Roles of Inosinic Acid in Mammals, Bacteria, and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate web of cellular metabolism, inosinic acid, or inosine monophosphate (IMP), holds a pivotal position as the first fully formed purine nucleotide.[1][2] It serves as a critical branch-point intermediate in the biosynthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the essential building blocks for DNA and RNA.[3][4] Understanding the comparative metabolic roles of IMP across different organisms is fundamental for researchers, scientists, and drug development professionals, as these pathways are often the targets of therapeutic interventions. This guide provides an objective comparison of IMP metabolism in mammals, bacteria, and yeast, supported by experimental data and detailed protocols.

Comparative Metabolic Pathways of this compound

The biosynthesis and subsequent fate of this compound share a broadly conserved framework across mammals, bacteria, and yeast, yet subtle and significant differences exist, particularly in the regulation and catabolism of purines.

Biosynthesis of this compound: De Novo and Salvage Pathways

Organisms can synthesize IMP through two main routes: the de novo pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases.[3][5] The de novo pathway is a highly conserved, ten-step enzymatic process that is energetically expensive.[4][5] The salvage pathway is a more energy-efficient alternative that reclaims purine bases from nucleic acid turnover.[3]

General Workflow for this compound (IMP) Biosynthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_legend Legend PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyltransferase (Committed Step) MultiStep Multiple Enzymatic Steps (Conserved across Mammals, Bacteria, Yeast) PRA->MultiStep IMP_de_novo This compound (IMP) MultiStep->IMP_de_novo IMP_final This compound (IMP) IMP_de_novo->IMP_final Hypoxanthine Hypoxanthine IMP_salvage This compound (IMP) Hypoxanthine->IMP_salvage HGPRT* IMP_salvage->IMP_final l1 *HGPRT: Hypoxanthine-guanine phosphoribosyltransferase Conversion of this compound (IMP) to AMP and GMP cluster_amp AMP Synthesis cluster_gmp GMP Synthesis IMP This compound (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase (Requires GTP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) (Requires NAD+) AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase (Requires ATP) Comparative Catabolism of this compound (IMP) cluster_mammals Mammals cluster_bacteria Bacteria (e.g., E. coli) cluster_yeast Yeast (S. cerevisiae) IMP This compound (IMP) Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Purine Nucleoside Phosphorylase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase/Dehydrogenase Excretion Hypoxanthine (Excreted) Hypoxanthine->Excretion No Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase UricAcid_bac Uric Acid Xanthine->UricAcid_bac Xanthine Dehydrogenase Allantoin Allantoin -> Further degradation UricAcid_bac->Allantoin Urate Oxidase Signaling Roles of IMP and Derivatives cluster_mammals Mammals (Immune Response) cluster_bacteria Bacteria (Antibiotic Resistance) cluster_yeast Yeast (Pathway Regulation) IMP_mammal Extracellular IMP Inosine_mammal Inosine IMP_mammal->Inosine_mammal CD73 Immune_Response Modulation of Inflammation Inosine_mammal->Immune_Response Inosine_bac Exogenous Inosine Metabolism_bac Altered Metabolism Inosine_bac->Metabolism_bac Resistance Reversal of Antibiotic Resistance Metabolism_bac->Resistance Purine_Intermediates Purine Biosynthesis Intermediates Gene_Expression Regulation of Purine Pathway Genes Purine_Intermediates->Gene_Expression Workflow for IMP Quantification by HPLC-MS/MS Start Cell Culture (Mammalian, Bacterial, or Yeast) Quench Rapid Quenching of Metabolism (e.g., Cold Methanol) Start->Quench Harvest Cell Harvesting (Centrifugation/Filtration) Quench->Harvest Extract Metabolite Extraction (e.g., Boiling Ethanol or Chloroform/Methanol) Harvest->Extract Clarify Clarification of Extract (Centrifugation) Extract->Clarify Analyze HPLC-MS/MS Analysis Clarify->Analyze Quantify Quantification using Labeled Internal Standard Analyze->Quantify Workflow for IMP Dehydrogenase (IMPDH) Assay Start Prepare Cell or Tissue Lysate Preincubate Pre-incubate Lysate and Reaction Mixture at 37°C Start->Preincubate Reaction_Mix Prepare Reaction Mixture (Buffer, DTT, IMP) Reaction_Mix->Preincubate Initiate Initiate Reaction by Adding NAD+ Preincubate->Initiate Measure Monitor NADH Production (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

References

Inosinic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic disorders, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery and validation of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Inosinic acid, or inosine monophosphate (IMP), a central intermediate in purine metabolism, has emerged as a potential candidate biomarker. This guide provides a comparative analysis of this compound against established and emerging biomarkers for metabolic disorders, supported by available experimental data and detailed methodologies.

Performance Comparison of Biomarkers for Metabolic Disorders

While direct comparative studies validating this compound against other biomarkers are still emerging, existing research allows for an indirect comparison of their performance. The following tables summarize key quantitative data for this compound and its alternatives.

BiomarkerMetabolic DisorderKey Findings
This compound (IMP) General Metabolic HealthA central molecule in purine nucleotide metabolism, linking it to energy homeostasis and cellular signaling.[1][2][3] Alterations in purine metabolism are implicated in metabolic diseases.
Uric Acid Metabolic SyndromePositively associated with pre-metabolic syndrome and metabolic syndrome. Optimal cutoff points for diagnosis have been identified through ROC analysis.[4][5] Serum uric acid levels are significantly higher in patients with metabolic syndrome compared to controls.[6][7][8][9]
C-Reactive Protein (CRP) Metabolic SyndromeElevated levels are associated with metabolic syndrome.[10] The area under the ROC curve for hs-CRP in detecting metabolic syndrome is approximately 0.57 to 0.82, indicating moderate predictive value.[11][12]
Leptin Metabolic DisordersHigher leptin levels are associated with an increased risk of transitioning to an unhealthy metabolic state.[13] Plasma and serum leptin levels are significantly increased in individuals with obesity and diabetes.[14]
Adiponectin Metabolic DisordersHigher adiponectin levels are associated with a greater likelihood of transitioning from an unhealthy to a healthy metabolic state.[13] Lower levels of adiponectin are detected in patients with metabolic syndrome and newly diagnosed type 2 diabetes.[15]

Experimental Protocols

Accurate and reproducible quantification of biomarkers is crucial for their clinical validation. This section details common methodologies for the key biomarkers discussed.

Quantification of this compound (IMP) and Related Nucleotides

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying nucleotides in biological samples.

  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Isolate plasma by centrifugation.

    • For intracellular nucleotide analysis, isolate peripheral blood mononuclear cells (PBMCs) or red blood cells (RBCs).[16]

    • Lyse cells and precipitate proteins using a cold methanol/water solution (70:30).[16]

    • Perform solid-phase extraction to separate nucleotides from other cellular components.[16]

    • Dephosphorylate nucleotide triphosphates and monophosphates to their corresponding nucleosides (e.g., IMP to inosine) using a suitable phosphatase.[16]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium acetate in water and methanol is typically used.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific mass transitions of the target analytes and their internal standards.[17]

  • Data Analysis:

    • Construct a standard curve using known concentrations of the analyte.

    • Quantify the analyte in the samples by comparing their peak areas to the standard curve.

Quantification of Uric Acid

Method: Colorimetric Enzymatic Assay

This is a standard, cost-effective method used in clinical laboratories.

  • Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic probe in the presence of peroxidase to produce a colored product.

  • Procedure:

    • Collect serum or plasma samples.

    • Mix the sample with the reaction mixture containing uricase, peroxidase, and a chromogenic substrate.

    • Incubate at a specified temperature for a defined period.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Generate a standard curve with known concentrations of uric acid.

    • Determine the uric acid concentration in the samples from the standard curve.

Quantification of C-Reactive Protein (CRP)

Method: High-Sensitivity Enzyme-Linked Immunosorbent Assay (hs-ELISA)

This method is used to detect the low levels of inflammation associated with metabolic disorders.

  • Principle: A sandwich ELISA where a capture antibody specific for CRP is coated on a microplate. The sample is added, and CRP binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to CRP. A substrate is added, and the enzyme converts it into a measurable signal.

  • Procedure:

    • Use serum or plasma samples.

    • Follow the specific instructions provided with the commercial ELISA kit. This typically involves sequential steps of adding the sample, detection antibody, and substrate, with washing steps in between.

    • Measure the absorbance or fluorescence of the final reaction product.

  • Data Analysis:

    • Create a standard curve using the provided CRP standards.

    • Calculate the CRP concentration in the samples based on the standard curve.

Quantification of Leptin and Adiponectin

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and reliable method for quantifying adipokines.

  • Principle: Similar to the CRP ELISA, this is a sandwich immunoassay.

  • Procedure:

    • Use serum or plasma samples.

    • Utilize commercially available ELISA kits specific for human leptin or adiponectin.

    • Follow the manufacturer's protocol for incubation times, washing steps, and substrate addition.

    • Measure the resulting colorimetric or fluorescent signal.

  • Data Analysis:

    • Construct a standard curve with the provided recombinant adipokine standards.

    • Determine the concentration of leptin or adiponectin in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound and the validation process for biomarkers.

Purine_Metabolism_Pathway Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP This compound (IMP) PRPP->IMP De Novo Synthesis (10 steps) AMP AMP IMP->AMP Adenylosuccinate Synthetase & Lyase GMP GMP IMP->GMP IMP Dehydrogenase GMP Synthetase Inosine Inosine IMP->Inosine Adenosine Adenosine AMP->Adenosine DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA Guanosine Guanosine GMP->Guanosine GMP->DNA_RNA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: De Novo Purine Biosynthesis Pathway Highlighting this compound.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (Metabolomics, Genomics) Analytical Analytical Method Validation Discovery->Analytical Clinical Clinical Validation (Case-Control & Cohort Studies) Analytical->Clinical Evaluation Performance Evaluation (Sensitivity, Specificity, ROC) Clinical->Evaluation Regulatory Regulatory Submission & Approval Evaluation->Regulatory

Caption: General Workflow for Biomarker Validation.

Conclusion

This compound holds promise as a biomarker for metabolic disorders due to its central role in purine metabolism, which is intrinsically linked to cellular energy status and metabolic health. However, its clinical utility is yet to be fully validated through large-scale, direct comparative studies against established biomarkers. The existing data on uric acid, CRP, leptin, and adiponectin provide a benchmark for the performance characteristics that this compound would need to meet or exceed to be considered a valuable addition to the clinical armamentarium. Future research should focus on conducting robust clinical validation studies, including head-to-head comparisons, to definitively establish the role of this compound in the diagnosis and management of metabolic disorders.

References

Assessing the purity of commercially available inosinic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative assessment of commercially available inosinic acid (IMP) standards, supported by experimental data and detailed analytical protocols.

This compound, a key intermediate in purine metabolism, plays a crucial role in various cellular processes. Its accurate quantification is essential in numerous research areas, from metabolic studies to drug discovery. This guide aims to assist researchers in selecting the most suitable this compound standard for their specific applications by providing a transparent comparison of purity levels from various commercial suppliers.

Comparative Purity of Commercial this compound Standards

The purity of this compound standards from several prominent suppliers was investigated based on publicly available data and certificates of analysis. The following table summarizes the stated purity levels. It is important to note that purity can vary between batches, and it is always recommended to consult the certificate of analysis for the specific lot being purchased.

SupplierStated Purity (%)
TargetMol99.75%[1]
CymitQuimica99.36% - 99.75%[2]
MedChemExpress99.31%[3]
CymitQuimica99%[2]
Santa Cruz Biotechnology≥98%[4]
Sigma-Aldrich≥98%[4]
MOLNOVA98%[5]
JECFA Specification97.0% - 102.0%[6]

Potential Impurities

For high-purity standards, potential impurities are often structurally related compounds. In the case of this compound, these may include other purine nucleotides that are precursors or downstream products in the metabolic pathway. When this compound or its salts are used as a food additive (E631), they may be intentionally combined with other flavor enhancers like monosodium glutamate (MSG) or disodium guanylate.[7][8] While not impurities in that context, their presence is critical to note for analytical standard applications.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for assessing the purity of this compound standards. The following protocol is a generalized method adapted from established procedures for the analysis of this compound and its salts.[9][10]

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

This method allows for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • This compound standard

  • Potassium phosphate buffer

  • Ion-pair reagent (e.g., hexane-1-sulfonic acid sodium salt)

  • Methanol, HPLC grade

  • Water, HPLC grade

Chromatographic Conditions:

  • Mobile Phase A: Potassium phosphate buffer with ion-pair reagent in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient program to ensure the separation of this compound from any potential impurities.

  • Flow Rate: 1.2 mL/min[10]

  • Column Temperature: Ambient

  • Detection Wavelength: 255 nm[10]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in HPLC grade water to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Solution: Prepare a solution of the commercial this compound standard to be tested in HPLC grade water at a concentration similar to the highest working standard.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the series of working standards to generate a calibration curve.

  • Inject the sample solution.

  • The purity of the sample is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's role and the assessment of its purity, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Purity Assessment cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh and Dissolve This compound Standard Dilution Serial Dilution of Standard Standard->Dilution Sample Weigh and Dissolve Commercial Sample HPLC Inject Standards and Sample into HPLC System Sample->HPLC Dilution->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate Purity Calibration->Purity Integration->Purity

Workflow for this compound Purity Assessment

The diagram above illustrates the general workflow for assessing the purity of a commercial this compound standard using HPLC.

purine_biosynthesis De Novo Purine Biosynthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP This compound (IMP) PRPP->IMP Multiple Enzymatic Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Precursors Amino Acids, CO2, Formate Precursors->R5P Multiple Steps

Simplified De Novo Purine Biosynthesis Pathway

This diagram shows the central role of this compound (IMP) as the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP) in the de novo purine biosynthesis pathway. A thorough understanding of this pathway is crucial for researchers studying nucleotide metabolism and related diseases.

References

The Synergistic Symphony of Umami: A Comparative Guide to Inosinic Acid and Monosodium Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of umami, the fifth basic taste, is a cornerstone of sensory science and food chemistry. While monosodium glutamate (MSG) is the most recognized umami substance, its sensory impact is dramatically amplified when combined with 5'-ribonucleotides such as inosinic acid (inosine monophosphate or IMP). This powerful interaction, known as umami synergy, results in a perceived taste intensity far greater than the sum of the individual components. This guide provides a comprehensive comparison of the sensory effects of MSG, IMP, and their combination, supported by quantitative data from sensory studies, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Quantitative Analysis of Umami Synergy

y = u + γuv

Where:

  • y is the equivalent umami taste intensity of the mixture in terms of MSG concentration.

  • u is the concentration of MSG in the mixture.

  • v is the concentration of IMP in the mixture.

  • γ is a constant representing the synergistic power of IMP.

The following table summarizes quantitative data from various sensory studies, illustrating the umami intensity of MSG, IMP, and their mixtures. The intensity is often expressed as an equivalent concentration of MSG that would produce the same taste intensity.

Study ReferenceMSG Concentration ( g/100ml )IMP Concentration ( g/100ml )Perceived Umami Intensity (Equivalent to g/100ml MSG)Synergistic Fold Increase (Approx.)
Yamaguchi (1967)0.050.05~0.48x
Fuke & Konosu (1991)0.020.02~0.157.5x
Lioe et al. (2010)SubthresholdSubthresholdPerceptible Umami-
Kawai et al. (2002)0.050.05Significantly higher than individual components-

Experimental Protocols in Umami Sensory Analysis

The reliable quantification of umami synergy relies on meticulously designed and executed sensory evaluation protocols. Below are detailed methodologies commonly employed in these studies.

Panelist Selection and Training
  • Screening: Potential panelists are screened for their sensory acuity. This typically involves basic taste identification tests for sweet, sour, salty, bitter, and umami solutions at varying concentrations. Their ability to discriminate between different intensities of the same taste is also assessed.

  • Training: Selected panelists undergo extensive training to familiarize them with the specific sensory attributes of umami. This includes:

    • Attribute Recognition: Panelists are trained to identify and describe the characteristic "savory," "brothy," or "meaty" taste of umami, distinguishing it from other basic tastes.

    • Intensity Scaling: Panelists are trained to use a standardized intensity scale (e.g., a line scale or a category scale) to rate the perceived umami intensity of various solutions. Reference standards of MSG solutions at different concentrations are provided to anchor their judgments.

    • Synergy Familiarization: Panelists are exposed to solutions of MSG alone, IMP alone, and their mixtures to understand the concept of synergy.

Sample Preparation
  • Solvent: Solutions are typically prepared using purified, deionized, or distilled water to avoid any interference from minerals or other tastes. The water is usually presented at a controlled temperature, often room temperature or slightly warmed to body temperature.

  • Concentrations: A range of concentrations for both MSG and IMP are prepared to evaluate the dose-response relationship and the synergistic effect at different levels. This often includes subthreshold concentrations to investigate enhancement effects.

  • Purity: High-purity crystalline forms of monosodium glutamate and disodium 5'-inosinate are used to ensure the taste is not influenced by impurities.

Sensory Evaluation Methods

Several methods are employed to quantify the sensory attributes of umami solutions:

  • Two-Alternative Forced-Choice (2-AFC) Test: This method is often used to determine taste thresholds or to assess if a difference in taste exists between two samples. Panelists are presented with two samples, one of which contains the tastant, and they must identify the one with the taste.

  • Ranking Test: Panelists are presented with three or more samples and are asked to rank them in order of umami intensity.

  • Rating/Scaling Methods: Panelists rate the umami intensity of a sample on a numerical or graphical scale. Common scales include:

    • Category Scale: A scale with a limited number of categories (e.g., 1 to 9, where 1 = no umami and 9 = extremely strong umami).

    • Line Scale: A continuous line where panelists mark the perceived intensity.

  • Time-Intensity (TI) Analysis: This dynamic method measures the perceived intensity of a taste over time, from the moment of tasting until the sensation disappears. This is particularly useful for umami, which is known for its lingering aftertaste.

Palate Cleansing

Due to the lingering nature of the umami taste, a strict palate cleansing protocol is essential. Panelists are instructed to rinse their mouths thoroughly with purified water between samples. Sometimes, unsalted crackers or carrots are also used to help cleanse the palate. A sufficient waiting period between samples is enforced to prevent taste adaptation and carry-over effects.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms and processes involved in umami synergy, the following diagrams visualize the key signaling pathway and a typical experimental workflow.

umami_signaling_pathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Cascade MSG MSG (Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 Binds to Venus Flytrap Domain IMP IMP (this compound) IMP->T1R1_T1R3 Binds and stabilizes closed conformation G_Protein G-Protein (Gustducin) T1R1_T1R3->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Leads to Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal Transmits

Caption: Umami Taste Signaling Pathway.

sensory_evaluation_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase Panelist_Screening Panelist Screening (Taste Acuity Tests) Panelist_Training Panelist Training (Attribute & Intensity Recognition) Panelist_Screening->Panelist_Training Sample_Presentation Randomized Sample Presentation (Blinded) Panelist_Training->Sample_Presentation Sample_Preparation Sample Preparation (MSG, IMP, Mixtures in Purified Water) Sample_Preparation->Sample_Presentation Taste_Evaluation Taste and Evaluate (e.g., Rating Scale, 2-AFC) Sample_Presentation->Taste_Evaluation Palate_Cleansing Palate Cleansing (Water, Unsalted Crackers) Taste_Evaluation->Palate_Cleansing Data_Collection Data Collection Taste_Evaluation->Data_Collection Palate_Cleansing->Sample_Presentation Next Sample Statistical_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Sensory Evaluation Experimental Workflow.

Conclusion

The synergistic effect between this compound and monosodium glutamate is a well-documented and significant phenomenon in sensory science. Quantitative studies consistently demonstrate that their combination results in a substantial amplification of umami taste, an effect that cannot be achieved by simply increasing the concentration of MSG alone. This synergy is mediated by the T1R1/T1R3 taste receptor, where IMP is thought to stabilize the receptor in a conformation that enhances its response to glutamate. For researchers and professionals in drug development and food science, a thorough understanding of this synergy, supported by robust experimental data and protocols, is crucial for leveraging these compounds to enhance palatability and develop novel flavor profiles.

Comparative Kinetics of Enzymes Utilizing Inosinic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of enzymes that metabolize inosinic acid (IMP) and its analogs is crucial for drug design and the elucidation of metabolic pathways. This guide provides a comparative overview of the kinetics of key enzymes—Inosine Monophosphate Dehydrogenase (IMPDH), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), and AMP Deaminase (AMPD)—with IMP and a selection of its analogs. The data presented is compiled from various studies to facilitate a comparative analysis.

In the intricate web of cellular metabolism, this compound stands as a central precursor for the synthesis of purine nucleotides, essential for DNA, RNA, and energy metabolism.[1] Enzymes that catalyze the conversion of IMP are significant targets for therapeutic intervention in cancer, viral infections, and autoimmune diseases. The kinetic parameters of these enzymes with various IMP analogs offer insights into their substrate specificity and catalytic mechanisms, guiding the development of potent and selective inhibitors.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the available quantitative kinetic data for IMPDH, HGPRT, and AMPD with their natural substrates and various analogs. These parameters, including the Michaelis constant (K_m), maximum velocity (V_max), and catalytic efficiency (k_cat/K_m), are fundamental in characterizing enzyme-substrate interactions.

Table 1: Kinetic Parameters of Inosine Monophosphate Dehydrogenase (IMPDH) with IMP and Analogs

Substrate/AnalogOrganism/Enzyme SourceK_m (µM)V_max or k_catk_cat/K_m (M⁻¹s⁻¹)Notes
IMP (this compound) Human (Type II)~10-50--Varies with NAD+ concentration.
Tritrichomonas foetus163.8 s⁻¹ (k_cat)2.4 x 10⁵
Cryptosporidium parvum113.3 s⁻¹ (k_cat)3.0 x 10⁵
2'-Deoxy-IMP VariousGood substrate--Catalytic efficiencies are comparable to IMP.[2][3]
ara-IMP VariousGood substrate--Catalytic efficiencies are comparable to IMP.[2][3]
2-Fluoro-IMP (2-F-IMP) Various---IMPDH hydrolyzes in the absence of NAD+.[2][3]
2-Chloro-IMP (2-Cl-IMP) Various---IMPDH hydrolyzes in the absence of NAD+.[2][3]
6-Chloropurine Riboside 5'-Monophosphate (6-Cl-IMP) Human (Type II)---Acts as a covalent modifier of Cys-331.
Mycophenolic Acid (MPA) Various---A potent, non-competitive inhibitor.[4]

Table 2: Kinetic Parameters of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) with Hypoxanthine and Analogs

Substrate/AnalogOrganism/Enzyme SourceK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Notes
Hypoxanthine Human1.86.03.3 x 10⁶[5]
Plasmodium falciparum (unactivated)2.7 ± 0.30.020 ± 0.0027.4 x 10³[5]
Plasmodium falciparum (activated)10 ± 10.12 ± 0.011.2 x 10⁴[5]
Guanine Human2.58.33.3 x 10⁶[5]
6-Mercaptopurine Human---A substrate and prodrug activated by HGPRT.[5]
Allopurinol Human---Prodrug activated by HGPRT.[5]

Table 3: Kinetic Parameters of AMP Deaminase (AMPD) with AMP

Substrate/AnalogOrganism/Enzyme SourceK_m (mM)V_max (µmol·min⁻¹·g⁻¹)Notes
AMP Rat Skeletal Muscle (control)~1.5415 ± 30Single K_m observed.
AMP Rat Skeletal Muscle (creatine-depleted)~0.03 and ~1.511 ± 1Exhibits biphasic kinetics with a high-affinity K_m.

Note: The kinetic data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The availability of comprehensive comparative data for a wide range of IMP analogs is limited in publicly accessible literature.

Experimental Protocols

A detailed and standardized experimental protocol is paramount for obtaining reliable and comparable kinetic data. Below is a generalized protocol for a continuous spectrophotometric assay, which can be adapted for the comparative analysis of different substrates and enzymes.

General Protocol for a Continuous Spectrophotometric Enzyme Kinetic Assay

This protocol is designed for a 96-well plate format and is applicable to enzymes like IMPDH and coupled assays for AMPD, where the reaction progress can be monitored by the change in absorbance of NADH at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT. Prepare fresh and keep on ice. The optimal pH and buffer components should be determined for each specific enzyme.

  • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

  • Substrate Stock Solutions: Prepare stock solutions of IMP and its analogs in purified water or a suitable buffer. The concentration should be at least 10-20 times the expected K_m.

  • Cofactor Stock Solution (for IMPDH): Prepare a stock solution of NAD+ in purified water.

  • Coupling Enzyme and Substrate (for AMPD assay): For AMPD, a coupled assay with IMPDH is used. The reaction mixture will also contain a saturating concentration of NAD+ and an excess of purified IMPDH.[6]

2. Assay Procedure:

  • Plate Setup: To a 96-well UV-transparent microplate, add the assay buffer to each well.

  • Substrate Addition: Add varying concentrations of the substrate (IMP or its analog) to different wells. It is recommended to perform a serial dilution to cover a range from approximately 0.1 to 10 times the estimated K_m. Include a blank with no substrate.

  • Cofactor/Coupling Enzyme Addition: Add the cofactor (e.g., NAD+ for IMPDH) or the coupling enzyme system (for AMPD) to all wells at a fixed, saturating concentration.

  • Enzyme Addition and Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the reaction by adding a fixed amount of the enzyme stock solution to each well. Mix gently by pipetting or using a plate shaker.

  • Spectrophotometric Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Monitor the increase in absorbance at 340 nm (for NADH production) at regular intervals (e.g., every 15-30 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the initial phase of the measurement.

3. Data Analysis:

  • Calculate Initial Velocities (V_0): Determine the initial reaction rate (V_0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate is calculated from the slope of this linear phase and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

  • Michaelis-Menten Plot: Plot the initial velocities (V_0) against the corresponding substrate concentrations ([S]).

  • Determine K_m and V_max: Fit the data to the Michaelis-Menten equation (V_0 = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the values of K_m and V_max.

  • Calculate k_cat and k_cat/K_m: If the enzyme concentration [E] is known, the turnover number (k_cat) can be calculated as V_max / [E]. The catalytic efficiency is then determined as k_cat/K_m.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways involving this compound and a generalized workflow for comparative enzyme kinetics.

Purine_De_Novo_Synthesis cluster_pathway De Novo Purine Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP This compound (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase & Lyase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway Hypoxanthine Hypoxanthine IMP This compound (IMP) Hypoxanthine->IMP HGPRT Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT PRPP PRPP PRPP->IMP PRPP->GMP AMP Adenosine Monophosphate (AMP) PRPP->AMP AMP->IMP AMPD Adenine Adenine Adenine->AMP APRT Experimental_Workflow cluster_workflow Comparative Enzyme Kinetics Workflow A Reagent Preparation (Enzyme, Substrates, Buffers) B Assay Optimization (Enzyme/Substrate Concentration, pH, Temp) A->B C Kinetic Assay Execution (Spectrophotometry) B->C D Data Collection (Absorbance vs. Time) C->D E Calculation of Initial Velocities (V₀) D->E F Non-linear Regression Analysis (Michaelis-Menten Plot) E->F G Determination of Kinetic Parameters (Km, Vmax, kcat) F->G H Comparative Analysis of Analogs G->H

References

Safety Operating Guide

Proper Disposal of Inosinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of inosinic acid and its salts is a critical component of laboratory safety and environmental responsibility. While some forms of this compound are not classified as hazardous under the Globally Harmonized System (GHS), a cautious and compliant approach to its disposal is paramount, particularly as toxicological properties have not always been thoroughly investigated.[1][2] Adherence to federal, state, and local environmental regulations is mandatory.[1] This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound waste in a research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE): [2]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles that conform to approved government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1][2][3]

  • Protective Clothing: A standard laboratory coat is required.[2] For larger quantities, impervious clothing may be necessary.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator or dust mask is recommended.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the best practices for managing this compound waste from generation to final disposal. A "zero-discharge" policy into the sanitary sewer system is the mandatory protocol.[2]

Step 1: Containment

  • Carefully collect all waste this compound, including contaminated materials like weighing papers, spatulas, and gloves.[2]

  • Place all waste into a designated, durable, and leak-proof container.[2]

  • Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively confirmed, in order to prevent unforeseen chemical reactions.[2]

Step 2: Labeling

  • Clearly and accurately label the waste container with "Waste this compound" (or its specific salt, e.g., "Waste Calcium 5'-inosinate").[2]

  • Include the date of accumulation on the label. Proper labeling is essential for safe handling by laboratory and waste management personnel.[2]

Step 3: Storage

  • Securely seal the waste container.[2]

  • Store the container in a cool, dry, and well-ventilated place, such as a designated chemical waste accumulation area.[2][3]

  • Ensure the storage area is segregated from incompatible materials and is securely locked.[2][3]

Step 4: Professional Disposal

  • Engage a licensed and certified chemical waste disposal contractor for the final removal and disposal of the waste.[2]

  • Never dispose of this compound down the drain or in the regular solid waste. [2]

  • The recommended professional disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, a licensed landfill may be used.[2]

  • Provide the disposal contractor with all available safety data for the chemical.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary.

  • Wear the appropriate PPE as described above.[1]

  • Sweep up the solid material, place it in a bag or sealed container, and hold for waste disposal.[1]

  • Ventilate the area and thoroughly wash the spill site after the material pickup is complete.[1]

Safety and Disposal Data Summary

There is some variation in the reported hazard classifications for different salts of this compound. Therefore, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound in use. The following table summarizes the available data.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance according to GHS.Inosine-5'-monophosphate (sodium salt hydrate), Calcium 5'-inosinate[2]
Warning: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. (H302, H315, H319, H335)This compound (disodium)(hydrate)[4]
Recommended Disposal Smaller quantities can be disposed of with household waste.Inosine-5'-monophosphate (sodium salt hydrate)
(Best Practice) Incineration in a chemical incinerator with afterburner and scrubber.Polycyctidylic-Inosinic Acid Potassium[1]
(Best Practice) Incineration or landfill by a licensed chemical waste disposal facility.Calcium 5'-inosinate[2]
Regulatory Note The user is responsible for determining if the material is a hazardous waste at the time of disposal per RCRA regulations.Inosine-5'-monophosphate disodium hydrate[5]

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

InosinicAcidDisposal cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Collect waste in a designated, leak-proof container ppe->contain mix_check Mixed with other chemical waste? contain->mix_check segregate Keep waste stream segregated mix_check->segregate No label_waste Label container clearly: 'Waste this compound' + Date segregate->label_waste seal Seal container tightly label_waste->seal store Store in a cool, dry, well-ventilated, secure area seal->store contact Contact licensed chemical waste disposal contractor store->contact drain Dispose down drain or in regular trash? no_drain PROHIBITED drain->no_drain end Professional Disposal (e.g., Incineration) contact->end

This compound Waste Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Inosinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Inosinic Acid. Below are detailed procedural steps for safe handling, use, and disposal to ensure a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound and its salt hydrates indicate it is not classified as a hazardous substance, other sources suggest potential for irritation. A conservative approach to safety is always recommended. The disodium hydrate salt of this compound is classified with specific hazard statements, highlighting the need for caution.

Hazard Summary Table

Compound FormCAS NumberHazard StatementsSignal Word
Inosine-5'-monophosphate (sodium salt hydrate)20813-76-7Not ClassifiedNone
This compound (disodium)(hydrate)(1:2:X)352195-40-5H302, H315, H319, H335Warning

H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification & Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against dust particles and accidental splashes.
Hand Protection Disposable Nitrile GlovesProvides adequate protection against incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area.If there is a risk of generating dust, work in a fume hood or wear a NIOSH-approved N95 respirator to avoid inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

Following a structured protocol minimizes risks and ensures procedural consistency.

Preparation:

  • Designate Area: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood if dust generation is likely.[2][3]

  • Assemble PPE: Before handling the compound, put on all required PPE as listed in the table above.

  • Prepare Surfaces: Ensure the work surface is clean and uncluttered.

  • Review SDS: Have the Safety Data Sheet readily accessible for reference.

Handling & Experimental Use:

  • Weighing: Handle this compound, which is a solid powder, carefully to avoid creating dust.[2] Use a spatula for transfers.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.

  • Containment: Keep containers with this compound tightly closed when not in use.[4]

Spill & Emergency Procedures:

  • Minor Spills (Solid):

    • Carefully sweep or vacuum the spilled solid, avoiding dust generation.[5]

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse the eye cautiously with running water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.

  • Inhalation: Move to an area with fresh air. If symptoms persist, consult a doctor.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed waste container.

  • Aqueous Waste: While small quantities may be permissible for drain disposal with copious amounts of water, it is best practice to collect aqueous waste containing this compound in a designated, labeled waste container.

Neutralization and Disposal:

  • Neutralization: Since this compound is acidic, aqueous waste solutions should be neutralized before disposal.[6][7] Slowly add a weak base, such as sodium bicarbonate (baking soda), until the pH is neutral (pH 7).[7]

  • Final Disposal: Dispose of the neutralized waste and solid waste containers according to your institution's official hazardous waste disposal procedures.[3] Do not mix with incompatible waste streams.[3]

Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_cleanup 3. Post-Experiment & Disposal Phase cluster_emergency 4. Emergency Response prep_area Designate & Prepare Work Area don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe review_sds Review Safety Data Sheet don_ppe->review_sds weigh Weigh Solid this compound (Avoid Dust) review_sds->weigh dissolve Prepare Solution (Add Acid to Solvent) weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_waste Collect Solid & Aqueous Waste in Labeled Containers experiment->collect_waste neutralize Neutralize Aqueous Waste (Target pH 7) collect_waste->neutralize dispose Dispose via Institutional Hazardous Waste Protocol neutralize->dispose decontaminate Clean & Decontaminate Work Area dispose->decontaminate spill Spill Occurs spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup first_aid Exposure Occurs (Skin/Eye Contact) administer_aid Administer First Aid (Wash/Rinse) first_aid->administer_aid

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inosinic Acid
Reactant of Route 2
Reactant of Route 2
Inosinic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.